1-Naphthylamine
Description
1-naphthylamine is a naphthylamine that is naphthalene substituted by an amino group at position 1. It has a role as a human xenobiotic metabolite.
α naphthylamine is a natural product found in Capsicum annuum var. annuum with data available.
A suspected industrial carcinogen (and listed as such by OSHA). Its N-hydroxy metabolite is strongly carcinogenic and mutagenic.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFPHBVGCFYCNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Record name | ALPHA-NAPHTHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-NAPHTHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53162-00-8 | |
| Record name | Poly(1-naphthylamine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53162-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7020920 | |
| Record name | 1-Naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-naphthylamine appears as a crystalline solid or a solid dissolved in a liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Colorless crystals with an ammonia-like odor; Note: Darkens in air to a reddish-purple color; [NIOSH], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS RED ON EXPOSURE TO AIR, LIGHT AND MOISTURE., Colorless crystals with an ammonia-like odor., Colorless crystals with an ammonia-like odor. [Note: Darkens in air to a reddish-purple color.] | |
| Record name | ALPHA-NAPHTHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | alpha-Naphthylamine | |
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| Record name | 1-NAPHTHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | α-NAPHTHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | alpha-Naphthylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |
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Boiling Point |
574 °F at 760 mmHg (NTP, 1992), 300.7 °C, 300.8 °C, 573 °F | |
| Record name | ALPHA-NAPHTHYLAMINE | |
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| Record name | 1-NAPHTHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | α-NAPHTHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | alpha-Naphthylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
315 °F (NTP, 1992), 157 °C, 157 °C, 315 °F, (closed cup), 157 °C c.c., 315 °F | |
| Record name | ALPHA-NAPHTHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | alpha-Naphthylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/275 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | 1-NAPHTHYLAMINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-NAPHTHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | α-NAPHTHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/241 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | alpha-Naphthylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Crystal powder; becomes bluish on exposure to air and light. Sol in about 27 parts water; sol in alcohol and ether /Hydrochloride/, Sol in chloroform, Freely sol in alcohol and ether, In water, 1.7X10+3 mg/L @ 20 °C, Solubility in water: none, 0.002% | |
| Record name | ALPHA-NAPHTHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-NAPHTHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-NAPHTHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | alpha-Naphthylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.12 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.114 g/cu cm, 1.12 g/cm³, 1.12 | |
| Record name | ALPHA-NAPHTHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-NAPHTHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-NAPHTHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | α-NAPHTHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/241 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | alpha-Naphthylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.93 (Air= 1), Relative vapor density (air = 1): 4.93, 4.93 | |
| Record name | ALPHA-NAPHTHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-NAPHTHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-NAPHTHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | α-NAPHTHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/241 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 219.7 °F ; 5 mmHg at 279.9 °F (NTP, 1992), 0.00418 [mmHg], 4.18X10-3 mm Hg @ 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 0.53, 1 mmHg at 220 °F, (220 °F): 1 mmHg | |
| Record name | ALPHA-NAPHTHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | alpha-Naphthylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/275 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-NAPHTHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-NAPHTHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | α-NAPHTHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/241 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | alpha-Naphthylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Most commercial 1-naphthylamine ... contains 4-10% of 2-naphthylamine if synthesized by methods used in previous decades. Modern production methods give rise to a max of 0.5%. | |
| Record name | 1-NAPHTHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from ethanol (aq) or ether, YELLOW RHOMBIC NEEDLES, White crystals becoming red on exposure to air, Needles, becoming red on exposure to air, or a reddish, crystal mass, Colorless crystals; darkens in air to a reddish-purple color | |
CAS No. |
134-32-7, 25168-10-9, 78832-53-8 | |
| Record name | ALPHA-NAPHTHYLAMINE | |
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Melting Point |
122 °F (NTP, 1992), 49.2 °C, 50.0 °C, 122 °F | |
| Record name | ALPHA-NAPHTHYLAMINE | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Naphthylamine: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 1-Naphthylamine (α-Naphthylamine), a pivotal aromatic amine in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural characteristics, synthesis, and key applications of this compound, underpinned by field-proven insights and authoritative references.
Introduction: The Significance of this compound
This compound, systematically named naphthalen-1-amine, is a primary aromatic amine derived from naphthalene.[1][2][3] It has historically been a cornerstone in the chemical industry, particularly as a precursor in the synthesis of a wide array of azo dyes.[1][2] Beyond its role in coloration, this compound serves as a crucial intermediate in the production of agrochemicals, antioxidants for rubber, and various organic compounds, including the synthesis of 1-naphthol.[1][4] Its utility in research and development is marked by its reactive amino group and the fused ring system of naphthalene, which allow for diverse chemical transformations.
However, the application of this compound is not without its challenges. Historical occupational exposure has been linked to an increased risk of bladder cancer, largely attributed to the presence of the highly carcinogenic isomer, 2-naphthylamine, as an impurity in early commercial preparations.[1][5] Modern manufacturing processes have significantly reduced this contamination.[6][7] Pure this compound is classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to humans, though it is regulated as a potential occupational carcinogen by various agencies.[1] This underscores the importance of stringent safety protocols and a thorough understanding of its toxicological profile when handling this compound.[8][9]
Molecular Structure and Chemical Identity
The chemical identity of this compound is defined by its molecular formula, C₁₀H₉N, and a molecular weight of approximately 143.19 g/mol .[1][2][10] The structure consists of a naphthalene bicyclic aromatic system with an amino group (-NH₂) substituted at the C1 (or alpha) position.[1]
References
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- 9. ICSC 0518 - this compound [chemicalsafety.ilo.org]
- 10. 1-Naphthalenamine [webbook.nist.gov]
synthesis of 1-Naphthylamine from 1-nitronaphthalene
An In-Depth Technical Guide to the Synthesis of 1-Naphthylamine from 1-Nitronaphthalene
Abstract
This guide provides a comprehensive technical overview of the principal methodologies for the synthesis of this compound, a critical intermediate in the chemical industry, via the reduction of 1-nitronaphthalene. We delve into the core chemical principles, step-by-step experimental protocols, and comparative analyses of three major synthetic routes: the Béchamp reduction (metal/acid), catalytic hydrogenation, and the Zinin reduction (sulfide-based). The narrative emphasizes the causality behind experimental choices, process optimization, and stringent safety protocols. This document is intended for researchers, chemists, and process development professionals seeking a detailed understanding of this fundamental chemical transformation.
Introduction: The Significance of this compound
This compound (or α-naphthylamine) is a primary aromatic amine derived from naphthalene. It serves as a foundational building block in the synthesis of a vast array of commercial products, most notably azo dyes and pigments.[1][2] Its derivatives are also employed in the manufacturing of agrochemicals, pharmaceuticals, and antioxidants for rubber processing. The most common and industrially viable route to this compound begins with the nitration of naphthalene to form 1-nitronaphthalene, followed by a reduction of the nitro group.[3][4] The efficiency, cost-effectiveness, and environmental impact of this reduction step are critical parameters that dictate the viability of the overall process. This guide will explore the most prominent methods to achieve this conversion.
Physicochemical Properties and Critical Safety Mandates
This compound is a crystalline solid that is colorless when pure but tends to darken to a reddish-purple hue upon exposure to air and light.[5][6] Understanding its properties is paramount for safe handling and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₉N |
| Molar Mass | 143.19 g/mol |
| Appearance | White to yellowish crystals, darkens on exposure to air[5][6] |
| Melting Point | 50 °C (122 °F)[5] |
| Boiling Point | 301 °C (574 °F)[5] |
| Density | 1.12 g/cm³[5] |
| Solubility in Water | 0.16 g/100 mL at 20 °C[6] |
| CAS Number | 134-32-7 |
Safety Imperatives: this compound is classified as a hazardous substance. It is harmful if swallowed and fatal in contact with skin.[7] It is also a suspected carcinogen.[7][8] Occupational exposure to this compound has been linked to bladder cancer, potentially due to contamination with the known human carcinogen 2-naphthylamine.[5] Therefore, stringent safety measures are non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[7][9] A respirator with a particulate filter should be used where dust formation is possible.[5]
-
Handling: All manipulations should be conducted in a well-ventilated fume hood.[7] Avoid creating dust.[7] A designated and marked regulated area should be established for handling.[9]
-
Emergency Procedures: Emergency shower and eyewash stations must be immediately accessible.[9] In case of skin contact, wash immediately and thoroughly with soap and water.[5]
-
Disposal: this compound and its waste materials must be disposed of as hazardous waste according to local and federal regulations.[9] Do not allow the chemical to enter the environment.[5][7]
Synthetic Methodologies: A Comparative Analysis
The reduction of the nitro group in 1-nitronaphthalene to an amine is the central transformation. The choice of method depends on factors like scale, cost, desired purity, and available equipment.
Method A: Metal-Acid Reduction (Béchamp Reduction)
The Béchamp reduction, first reported by Antoine Béchamp, is a classic and historically significant method for converting aromatic nitro compounds to amines using iron filings in the presence of an acid, typically hydrochloric acid.[10]
Principle and Mechanism: The reaction involves the transfer of electrons from the metal (Fe or Sn) to the nitro group. The acid serves to activate the iron surface and acts as a proton source. The overall stoichiometry with iron is:
4 C₁₀H₇NO₂ + 9 Fe + 4 H₂O → 4 C₁₀H₇NH₂ + 3 Fe₃O₄
The reduction is believed to proceed in a stepwise manner through nitroso and hydroxylamine intermediates. The generated iron(II) chloride is hydrolyzed, regenerating the acid, which makes the process somewhat self-sustaining and requires only a catalytic amount of initial acid.[11]
Figure 1: Simplified Béchamp reduction mechanism.
Experimental Protocol (Iron/HCl Reduction): This protocol is adapted from established laboratory procedures.[12][13]
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add 200g of iron turnings, 100g of water, and 10 mL of 30% hydrochloric acid.[12]
-
Initiation: Heat the mixture to approximately 50°C. The evolution of hydrogen should be observed. Wait for this initial reaction to subside.[12]
-
Addition of Substrate: Begin the portion-wise addition of 173g of 1-nitronaphthalene. The addition should be slow and controlled over approximately 4 hours, maintaining the reaction temperature with external cooling as necessary. A rapid addition can lead to the formation of undesired azo byproducts.[12]
-
Workup - Basification: After the addition is complete and the reaction has ceased, make the mixture distinctly alkaline by adding a sufficient quantity of sodium carbonate solution. This step neutralizes the remaining acid and precipitates iron hydroxides, liberating the free amine.[12]
-
Purification - Steam Distillation: The most effective method for isolating the product is by super-heated steam distillation. Transfer the entire reaction mixture to a suitable apparatus. Heat the vessel to drive off the water, then introduce super-heated steam (approx. 250°C).[12] this compound will co-distill with the steam.
-
Final Purification: Collect the distillate. The this compound will separate from the aqueous layer upon cooling. The crude product can be further purified by vacuum distillation to yield a colorless crystalline solid with a melting point of 50°C.[12][14]
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is a cleaner, more efficient method widely used in modern industrial synthesis.[14] It involves the reduction of the nitro group using hydrogen gas in the presence of a metal catalyst.
Principle and Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal like platinum (Pt) or a non-noble metal like nickel (Ni) or cobalt (Co), often supported on activated carbon or silica.[15][16] 1-nitronaphthalene and hydrogen molecules adsorb onto the catalyst surface, where the H-H bond is cleaved. The activated hydrogen atoms are then transferred to the nitro group, reducing it to the amine. Water is the only byproduct, making this a highly atom-economical process.
Figure 2: General workflow for catalytic hydrogenation.
Experimental Protocol (Platinum/Carbon Catalysis): This protocol is based on a patented industrial process, highlighting the conditions for high-throughput synthesis.[15][17]
-
Prerequisites: Use purified 1-nitronaphthalene, substantially free of sulfur compounds and the 2-nitronaphthalene isomer, as these can poison the catalyst.[17]
-
Reactor Charging: In a high-pressure autoclave, charge a solution of the purified 1-nitronaphthalene in an inert, water-miscible organic solvent such as isopropanol. Add the platinum-on-activated-carbon catalyst (Pt/C).[15]
-
Reaction Conditions: Seal the reactor and purge it of air, first with nitrogen and then with hydrogen. Heat the mixture to a temperature between 150-250°C and pressurize with hydrogen to 50-300 bar.[15][17]
-
Execution: Maintain vigorous agitation. The reaction is typically very fast, with average residence times in a continuous reactor being as short as 3 to 30 minutes.[17]
-
Workup: After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor and vent the excess pressure.
-
Purification: Filter the reaction mixture to recover the catalyst, which can often be recycled. The solvent is removed by distillation. The resulting crude this compound is then purified by vacuum distillation, yielding a product with >99% purity.[17]
Method C: Sulfide Reduction (Zinin Reduction)
The Zinin reduction utilizes a negative divalent sulfur species (e.g., sodium sulfide, ammonium sulfide) as the reducing agent.[18][19] It is particularly valuable for its chemoselectivity, often reducing one nitro group in a polynitrated aromatic compound without affecting the others.[20][21]
Principle and Mechanism: Discovered by Nikolay Zinin in 1842, this reaction involves the nucleophilic attack of the sulfide ion on the nitro group.[19][20] The exact mechanism is complex, but it is thought to proceed through nitroso and hydroxylamine intermediates.[20] The stoichiometry can be represented as:
4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻[19][20]
Advantages and Disadvantages: The primary advantage of the Zinin reduction is its mildness and selectivity, which allows for the reduction of nitro groups in molecules containing other reducible functional groups that would not survive catalytic hydrogenation or harsh metal-acid conditions.[20][22] However, it often requires stoichiometric amounts of the sulfide reagent and can generate significant aqueous waste.
Table 2: Comparative Overview of Reduction Methodologies
| Feature | Béchamp Reduction (Fe/HCl) | Catalytic Hydrogenation (Pt/C) | Zinin Reduction (Na₂S) |
| Reducing Agent | Iron Metal | Hydrogen Gas (H₂) | Sodium Sulfide |
| Key Reagents | Fe, catalytic HCl | Metal catalyst (Pt, Ni, etc.) | Na₂S, (NH₄)₂S, etc. |
| Typical Yield | ~90%[15] | >95%, often >99%[17][23] | Variable, often good to excellent |
| Byproducts | Iron oxide sludge (Fe₃O₄) | Water | Thiosulfate, hydroxide salts[20] |
| Pros | Very low reagent cost; well-established.[11] | High purity; clean (water byproduct); fast; catalyst is recyclable.[14][17] | Highly chemoselective; mild conditions; useful for sensitive substrates.[20] |
| Cons | Large amount of solid waste; product isolation can be difficult. | High initial catalyst cost; requires high-pressure equipment; catalyst poisoning.[23] | Stoichiometric reagent use; aqueous waste stream. |
| Industrial Use | Historically significant, now largely replaced.[10] | The preferred modern industrial method.[14] | Niche applications for selective reductions.[18][22] |
Product Purification and Characterization
Regardless of the synthetic method, the crude this compound requires purification.
-
Steam/Vacuum Distillation: As detailed in the protocols, distillation is the most effective method for obtaining high-purity this compound.[12][14] Steam distillation is excellent for separating the volatile amine from non-volatile inorganic salts and iron sludge from the Béchamp reduction.[12] Vacuum distillation is used after catalytic hydrogenation to separate the product from the solvent and any high-boiling impurities.[14]
-
Recrystallization: The product can be further purified by recrystallization from solvents like ethanol or petroleum ether.[14]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point at or near 50°C is indicative of high purity.[12]
-
Spectroscopy: Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) can confirm the structure. The IR spectrum will show characteristic N-H stretching bands for the primary amine group. The mass spectrum will show a prominent molecular ion peak at m/z 143.[24][25] The fluorescence spectrum shows an excitation peak at 316 nm and an emission peak at 434 nm (in ethanol).[26]
-
Conclusion
The synthesis of this compound from 1-nitronaphthalene is a cornerstone reaction in industrial organic chemistry. While the Béchamp reduction offers a low-cost, traditional route, it is hampered by significant waste generation. For large-scale, high-purity production, catalytic hydrogenation is the superior and modern method of choice, offering high yields, clean conversion, and the potential for catalyst recycling. The Zinin reduction remains a valuable tool in the synthetic chemist's arsenal for specific applications requiring high chemoselectivity. A thorough understanding of the principles, practical execution, and safety requirements of each method is essential for any scientist working in this field.
References
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- 23. CN101434550B - Method for preparing this compound from 1-nitronaphthalene - Google Patents [patents.google.com]
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- 26. Spectrum [this compound] | AAT Bioquest [aatbio.com]
solubility of 1-Naphthylamine in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Naphthylamine in Organic Solvents
Introduction
This compound (C₁₀H₉N) is a primary aromatic amine derived from naphthalene. It serves as a vital intermediate in the synthesis of azo dyes, rubber antioxidants, and various organic compounds.[1] Understanding its solubility characteristics in different organic solvents is paramount for professionals in research, chemical synthesis, and drug development. Factors such as reaction kinetics, purification via crystallization, and formulation design are directly governed by the solubility behavior of this compound.
This guide provides a comprehensive analysis of the solubility of this compound, grounded in its physicochemical properties and the fundamental principles of solute-solvent interactions. It presents quantitative experimental data, details a robust methodology for solubility determination, and outlines the critical safety protocols required when handling this chemical.
Section 1: Core Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a crystalline solid at room temperature.[2] Its structure consists of a large, non-polar naphthalene ring system and a polar primary amino (-NH₂) group.[1] This dual nature—a dominant hydrophobic region with a specific site for polar interactions—is the primary determinant of its solubility profile.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉N | [3] |
| Molar Mass | 143.19 g/mol | [2][3] |
| Appearance | Colorless to white crystals; darkens to reddish-purple on exposure to air and light. | [1][2][4] |
| Melting Point | 47-50 °C | [3][4][5] |
| Boiling Point | 301 °C | [3][5] |
| Water Solubility | ~0.17 g/100 mL (20°C); very low. | [1][3] |
| pKa | 3.92 (at 25°C) | [6] |
The lone pair of electrons on the nitrogen atom makes the amino group a hydrogen bond acceptor and the N-H bonds allow it to act as a hydrogen bond donor.[7] However, the large, non-polar surface area of the naphthalene rings dominates the molecule's character, suggesting that it will be more soluble in non-polar or moderately polar organic solvents than in highly polar solvents like water.
Section 2: Theoretical Principles of Solubility
The dissolution of this compound in an organic solvent is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8][9][10]
-
Influence of Polarity : The overall polarity of this compound is a balance between its non-polar aromatic rings and the polar amino group. Consequently, its solubility is highest in solvents of moderate polarity that can effectively interact with both parts of the molecule. Solvents that are too non-polar (like n-heptane) will interact well with the naphthalene moiety but poorly with the amino group. Conversely, highly polar solvents (like water) interact strongly with themselves, making it energetically unfavorable to create a cavity for the large, non-polar solute molecule.[11]
-
Role of Hydrogen Bonding : The presence of the amino group allows this compound to form hydrogen bonds.[12] Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, leading to favorable specific interactions. Aprotic polar solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors, interacting with the N-H protons of the amine. This capability significantly enhances solubility compared to non-polar, aprotic solvents (e.g., cyclohexane, n-heptane) where only weaker van der Waals forces are at play.
Figure 1. Key intermolecular interactions governing the solubility of this compound.
Section 3: Quantitative Solubility Data
Experimental data provides the most accurate understanding of solubility. A comprehensive study investigated the mole fraction solubility (x₁) of this compound in twelve organic solvents at temperatures ranging from 273.15 K to 308.15 K.[13] The results show that solubility increases with temperature in all tested solvents, which is characteristic of an endothermic dissolution process.[13]
Acetone was found to be the best solvent, while n-heptane was the poorest.[13] This aligns with the theoretical principles: acetone's moderate polarity and ability to accept hydrogen bonds provide a favorable environment for dissolution, whereas the non-polar nature of n-heptane results in weak solute-solvent interactions.
Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures (K). [13]
| Solvent | 273.15 K | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K |
| Acetone | 0.4285 | 0.4703 | 0.5181 | 0.5735 | 0.6343 | 0.7021 | 0.7788 | 0.8978 |
| Acetonitrile | 0.2223 | 0.2526 | 0.2872 | 0.3268 | 0.3721 | 0.4241 | 0.4839 | 0.5529 |
| Ethyl Acetate | 0.2678 | 0.3026 | 0.3421 | 0.3871 | 0.4383 | 0.4967 | 0.5634 | 0.6398 |
| n-Butyl Acetate | 0.2109 | 0.2393 | 0.2718 | 0.3089 | 0.3514 | 0.4001 | 0.4559 | 0.5199 |
| Methanol | 0.1693 | 0.1979 | 0.2312 | 0.2699 | 0.3151 | 0.3681 | 0.4304 | 0.5039 |
| Ethanol | 0.1475 | 0.1722 | 0.2008 | 0.2343 | 0.2735 | 0.3194 | 0.3732 | 0.4364 |
| n-Propanol | 0.1251 | 0.1456 | 0.1696 | 0.1977 | 0.2306 | 0.2692 | 0.3144 | 0.3674 |
| Isopropanol | 0.1011 | 0.1186 | 0.1390 | 0.1628 | 0.1906 | 0.2232 | 0.2614 | 0.3063 |
| n-Butanol | 0.1091 | 0.1268 | 0.1476 | 0.1719 | 0.2003 | 0.2335 | 0.2723 | 0.3177 |
| Isobutanol | 0.0911 | 0.1062 | 0.1239 | 0.1444 | 0.1684 | 0.1964 | 0.2290 | 0.2671 |
| Cyclohexane | 0.0135 | 0.0163 | 0.0196 | 0.0236 | 0.0284 | 0.0342 | 0.0412 | 0.0496 |
| n-Heptane | 0.0055 | 0.0068 | 0.0083 | 0.0102 | 0.0125 | 0.0153 | 0.0187 | 0.0228 |
The experimental data from this study were successfully correlated using several thermodynamic models, including the modified Apelblat model and the Van't Hoff model, with the modified Apelblat model showing the best fit.[13] Such models are crucial for interpolating and extrapolating solubility data for process design and optimization.
Section 4: Experimental Protocol for Solubility Determination
A self-validating and reliable method for determining the solubility of a solid compound like this compound is the isothermal equilibrium shake-flask method.[14][15] This protocol ensures that the solvent is fully saturated at a given temperature, providing an accurate measure of equilibrium solubility.
Methodology: Isothermal Equilibrium Method
-
Preparation : For each solvent to be tested, prepare several vials. Add a precisely known volume or mass of the solvent to each vial.
-
Addition of Solute : Add an excess amount of this compound solid to each vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.
-
Equilibration : Seal the vials and place them in a constant-temperature shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Causality: Continuous agitation and a long equilibration time are critical to overcome kinetic barriers and achieve a true thermodynamic equilibrium state.
-
Phase Separation : After equilibration, stop the agitation and allow the vials to rest in the temperature bath for several hours (e.g., 4-6 hours) for the excess solid to settle. Trustworthiness: This step is crucial to avoid sampling suspended microcrystals, which would artificially inflate the measured solubility.
-
Sampling and Dilution : Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated pipette fitted with a filter (e.g., a syringe with a PTFE filter) to prevent transfer of solid particles. Immediately dilute the sample with a known volume of a suitable solvent to prevent crystallization upon cooling.
-
Quantitative Analysis : Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as UV-Vis Spectrophotometry (at its λ_max) or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standards of known concentration is required for accurate quantification.
-
Calculation : Use the measured concentration and the dilution factor to calculate the solubility in the original solvent. Express the final result in desired units, such as g/100 mL or mol/L.
Figure 2. Workflow for the Isothermal Equilibrium Solubility Determination Method.
Section 5: Critical Safety & Handling
This compound is a hazardous substance and must be handled with extreme caution. It is classified as harmful if swallowed and is a known carcinogen.[16][17]
-
Carcinogenicity : this compound is classified as a Carcinogen (Category 1A), meaning it is known to have carcinogenic potential for humans.[16][18]
-
Acute Toxicity : The compound is harmful if swallowed and can be fatal if it comes into contact with the skin.[17][19]
-
Handling Precautions :
-
Work only in a well-ventilated area, preferably within a chemical fume hood.[18][19]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[16]
-
Avoid creating dust when handling the solid material.[18]
-
Do not eat, drink, or smoke in the handling area.[19]
-
Ensure all safety precautions are read and understood before use.[16][17]
-
Conclusion
The is a complex interplay of its molecular structure and the properties of the solvent. Its dual-nature—a large non-polar aromatic system combined with a polar amino group—results in maximal solubility in moderately polar, hydrogen-bond-accepting solvents like acetone. Solubility is significantly lower in both highly non-polar solvents, such as n-heptane, and highly polar protic solvents like water. The solubility is also strongly dependent on temperature, increasing as temperature rises. A thorough understanding of these principles, supported by robust quantitative data and precise experimental techniques, is essential for the effective and safe application of this compound in scientific and industrial settings.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Naphthylamine
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 1-naphthylamine, a vital aromatic amine intermediate in the synthesis of various dyes, pharmaceuticals, and rubber antioxidants.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification and structural elucidation of this compound. Each section presents the theoretical underpinnings, detailed experimental protocols, and in-depth interpretation of the resulting spectral data, grounded in established scientific principles.
Introduction to this compound
This compound (IUPAC name: Naphthalen-1-amine) is a primary aromatic amine derived from naphthalene.[1][3] It consists of a naphthalene ring system substituted with an amino group at the C1 position.[1] This compound typically exists as colorless needles that tend to turn brown or reddish-purple upon exposure to air and light.[1][3] Understanding its molecular structure is paramount for predicting its chemical reactivity and for quality control in its various applications. Spectroscopic methods provide a non-destructive and highly informative means to probe this structure.
This guide is structured to walk the user through the logical progression of spectroscopic analysis, from initial electronic screening with UV-Vis to detailed structural mapping with NMR.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, absorption of UV radiation excites π electrons to higher energy orbitals (π → π* transitions). The position and intensity of these absorption bands are characteristic of the conjugated naphthalene system and are influenced by the auxochromic amino group.
Principles and Data Interpretation
This compound exhibits strong UV absorption due to its extended aromatic system. In a solvent like ethanol, it typically shows an absorption maximum (λmax) around 313-316 nm.[4][5] This absorption corresponds to the π → π* electronic transitions within the naphthalene rings. The presence of the amino group (-NH₂) as a substituent tends to shift the absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted naphthalene, due to the donation of the nitrogen's lone pair of electrons into the aromatic system, which extends the conjugation.
Experimental Protocol: UV-Vis Analysis
This protocol outlines the steps for obtaining a UV-Vis spectrum of this compound.
-
Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the region of interest (e.g., ethanol, methanol, or cyclohexane).
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution to a concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU). A concentration of approximately 1 x 10⁻³ M is often a good starting point.[5]
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline or "auto-zero" to subtract the solvent's absorbance.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the instrument. Acquire the absorbance spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Principles and Data Interpretation
The IR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups and its aromatic structure.
-
N-H Stretching: The primary amine group (-NH₂) is readily identified by a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹. The two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
Aromatic C-H Stretching: Absorption bands for C-H stretching on the aromatic ring typically appear just above 3000 cm⁻¹.
-
C=C Aromatic Ring Stretching: A series of sharp peaks between 1400 and 1650 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the naphthalene ring system.
-
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is typically observed in the 1250-1350 cm⁻¹ region.
-
C-H Bending (Out-of-Plane): Strong absorptions in the 700-900 cm⁻¹ range are due to out-of-plane bending of the aromatic C-H bonds. The specific pattern can sometimes help distinguish substitution patterns on the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples with minimal preparation.[6][7]
-
Instrument Setup: Ensure the FTIR spectrometer is turned on and has been allowed to stabilize.
-
Background Spectrum: With the ATR crystal clean and free of any sample, collect a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of crystalline this compound powder directly onto the surface of the ATR crystal.[8]
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.[9] Good contact is essential for obtaining a high-quality spectrum.[9]
-
Collect Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[6]
Caption: Step-by-step workflow for ATR-FTIR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Principles and Data Interpretation
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic protons will appear as a complex series of multiplets in the downfield region (typically ~7.0-8.0 ppm). The amine protons (-NH₂) will appear as a broader singlet, the chemical shift of which can be variable and is dependent on concentration and solvent.
-
¹³C NMR (Carbon NMR): This spectrum shows a signal for each unique carbon atom in the molecule. The this compound molecule has 10 carbon atoms, which will give rise to distinct signals in the aromatic region (~100-150 ppm). The carbon atom attached to the amino group (C1) is significantly shielded compared to the other aromatic carbons due to the electron-donating nature of nitrogen. The chemical shifts provide a fingerprint of the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Weigh an appropriate amount of this compound. For ¹H NMR, 5-25 mg is typical.[10][11] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is often required.[10][11]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[11] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.
-
Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a small plug of glass wool into a clean, dry NMR tube.[10][12] Suspended solids can degrade the spectral quality.
-
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.[10]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
-
Data Acquisition:
-
The instrument operator will perform shimming to optimize the homogeneity of the magnetic field.
-
Acquire the ¹H NMR spectrum. This is usually a quick process, taking a few minutes.
-
Acquire the ¹³C NMR spectrum. This requires a longer acquisition time, from 20 minutes to over an hour, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[10]
-
-
Data Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline corrected, and integrated.
Summary of Spectroscopic Data
The data below represents typical values obtained from standard spectroscopic databases and literature.
| Spectroscopic Technique | Parameter | Observed Value/Region | Interpretation |
| UV-Vis (in Ethanol) | λmax | ~316 nm[4] | π → π* electronic transition in the conjugated naphthalene system. |
| Infrared (IR) | N-H stretch | ~3400-3500 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary amine. |
| Aromatic C-H stretch | >3000 cm⁻¹ | C-H bonds on the naphthalene ring. | |
| Aromatic C=C stretch | ~1400-1650 cm⁻¹ | Carbon-carbon double bonds within the aromatic rings. | |
| C-N stretch | ~1250-1350 cm⁻¹ | Aromatic carbon-nitrogen bond. | |
| ¹H NMR (in CDCl₃) | Chemical Shift (δ) | ~7.2-7.9 ppm | Aromatic protons (complex multiplet). |
| Chemical Shift (δ) | ~4.0 ppm (variable) | Amine protons (-NH₂), often a broad singlet. | |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) | ~105-145 ppm | 10 distinct signals for the aromatic carbons. |
Conclusion
The combination of UV-Vis, IR, and NMR spectroscopy provides a powerful and comprehensive toolkit for the characterization of this compound. UV-Vis confirms the presence of the aromatic chromophore, IR identifies the key amine and aromatic functional groups, and NMR provides the definitive structural map of the carbon-hydrogen framework. The protocols and interpretive guidelines presented in this document serve as a robust foundation for researchers and scientists in ensuring the identity and purity of this compound in drug development and other chemical synthesis applications.
References
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- 2. Page loading... [guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. mt.com [mt.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. cif.iastate.edu [cif.iastate.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
photophysical properties of 1-Naphthylamine derivatives
An In-Depth Technical Guide to the Photophysical Properties of 1-Naphthylamine Derivatives
Abstract
This compound and its derivatives represent a cornerstone class of fluorophores, widely utilized in chemical biology, materials science, and drug development. Their rigid aromatic structure provides a robust scaffold for creating environmentally sensitive probes, molecular sensors, and imaging agents. This technical guide offers a comprehensive exploration of the core photophysical properties that govern the functionality of these molecules. We delve into the principles of solvatochromism, fluorescence quenching, and excited-state intramolecular proton transfer (ESIPT), providing both the theoretical underpinnings and practical experimental insights. This document is designed for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to understand, characterize, and strategically deploy this compound derivatives in their work.
Introduction: The this compound Scaffold as a Privileged Fluorophore
This compound is an aromatic amine consisting of a naphthalene core substituted with an amino group at the C1 position.[1][2] This fundamental structure possesses intrinsic fluorescence, which can be profoundly modulated by chemical modification. The introduction of various substituents allows for the fine-tuning of its electronic properties, leading to derivatives with tailored absorption and emission profiles, high fluorescence quantum yields, and remarkable sensitivity to their local environment.[3][4]
The utility of these compounds stems from their ability to report on molecular-level changes through observable shifts in their fluorescence output. For instance, N-phenyl-1-naphthylamine (NPN) has been employed as a hydrophobic probe to study the integrity and permeability of bacterial cell membranes.[5][6] More complex derivatives, particularly the 1,8-naphthalimides, have been engineered into sophisticated fluorescent sensors for detecting metal ions, pH changes, and biologically relevant gasotransmitters.[7][8][9] Understanding the photophysical principles that govern this behavior is paramount for the rational design of new probes and the correct interpretation of experimental data.
Fundamental Photophysical Principles
The interaction of light with a this compound derivative initiates a series of processes that can be visualized using a Jablonski diagram. Upon absorbing a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule rapidly relaxes to the lowest vibrational level of S₁ through internal conversion. From this state, it can return to the ground state via several pathways, most notably by emitting a photon (fluorescence) or through non-radiative decay processes.
Key parameters that define the character of a fluorophore include:
-
Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength.
-
Stokes Shift: The difference in energy (or wavelength) between the absorption maximum (λabs) and the emission maximum (λem). A larger Stokes shift is often desirable in imaging applications to minimize self-absorption and improve signal-to-noise.[3]
-
Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process. Values range from 0 to 1.[10][11]
-
Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.
Caption: A simplified Jablonski diagram illustrating key photophysical transitions.
Core Photophysical Phenomena in this compound Derivatives
Solvatochromism: Probing the Microenvironment
Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts with changes in solvent polarity.[12] This effect is particularly pronounced in this compound derivatives that possess an intramolecular charge transfer (ICT) character. In these "push-pull" systems, the electron-donating amino group and an electron-withdrawing substituent create a dipole moment that increases upon photoexcitation from the ground state (S₀) to the excited state (S₁).
Polar solvents will preferentially stabilize the more polar excited state over the ground state, lowering its energy. This results in a lower energy emission (a red shift, or bathochromic shift) as solvent polarity increases. This is known as positive solvatochromism.[12] Conversely, if the ground state is more polar than the excited state, a blue shift (hypsochromic shift) is observed, termed negative solvatochromism.[12][13] This sensitivity allows these derivatives to act as fluorescent probes for the polarity of their microenvironment, for example, within a protein binding site or a cell membrane.[14]
Caption: Energy level diagram for positive solvatochromism (bathochromic shift).
Table 1: Representative Solvatochromic Data for a 1,8-Naphthalimide Derivative (Data synthesized from typical values reported in the literature[7])
| Solvent | Polarity (ET(30) kcal/mol) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |
| Dioxane | 36.0 | 426 | 505 | 3715 |
| Acetone | 42.2 | 430 | 520 | 4100 |
| Methanol | 55.4 | 436 | 545 | 4750 |
| Water | 63.1 | 444 | 560 | 4890 |
Fluorescence Quenching: Mechanisms and Kinetics
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. It occurs when the excited fluorophore returns to the ground state via a non-radiative pathway induced by its interaction with another molecule, the "quencher."[15] Quenching can be a powerful tool for quantifying the concentration of an analyte or studying molecular interactions.
The two primary mechanisms are:
-
Dynamic (Collisional) Quenching: The quencher must diffuse to the fluorophore and collide with it during its excited-state lifetime. This process is temperature and viscosity-dependent.
-
Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in the ground state. This reduces the population of fluorophores available for excitation.
The efficiency of dynamic quenching is described by the Stern-Volmer equation :
F₀ / F = 1 + KSV[Q]
where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, [Q] is the quencher concentration, and KSV is the Stern-Volmer quenching constant.[4] A linear plot of F₀ / F versus [Q] is indicative of a single quenching mechanism.[15][16]
Caption: Schematic of dynamic vs. static fluorescence quenching pathways.
Excited-State Intramolecular Proton Transfer (ESIPT)
ESIPT is a phototautomerization reaction that can occur in molecules containing both a proton-donating group (e.g., -OH) and a proton-accepting group (e.g., =N-) in close proximity, often linked by an intramolecular hydrogen bond.[17] Upon excitation, the acidity and basicity of these groups can increase dramatically, triggering an ultrafast transfer of a proton to form an excited keto-tautomer.[18][19]
This keto-tautomer is energetically distinct from the initial excited enol form and typically fluoresces at a much longer wavelength. The result is an unusually large Stokes shift and, in some cases, dual emission from both the enol* and keto* species.[17] This property is highly desirable for developing ratiometric fluorescent probes, where the ratio of the two emission intensities can provide a quantitative measure of an analyte, independent of probe concentration.[20] While more common in naphthol derivatives, ESIPT is a key mechanism to consider in appropriately designed this compound systems.[21]
Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).
Experimental Methodologies for Photophysical Characterization
A rigorous characterization of any new this compound derivative requires a systematic workflow. The following protocols outline the core experiments.
Causality in Experimental Design: The choice of solvents in Protocol 1 is critical; a range of polarities (e.g., dioxane, THF, DCM, acetonitrile, methanol) is necessary to build a Lippert-Mataga or Kamlet-Taft plot to quantify solvatochromism. For Protocol 2, the selection of a quantum yield standard is paramount; its absorption range should overlap with the sample's, and it should be soluble in the same solvent to ensure comparability.
Caption: Standard experimental workflow for photophysical characterization.
Protocol 1: Steady-State Absorption and Fluorescence Spectroscopy
-
Preparation: Prepare a 1 mM stock solution of the this compound derivative in a spectroscopic-grade solvent. Create a dilute working solution (e.g., 1-10 µM) such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorption Measurement: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum against a solvent blank from ~250 nm to 600 nm. Identify the wavelength of maximum absorption (λmax,abs).
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λmax,abs. Record the emission spectrum over a range starting ~10 nm above the excitation wavelength to ~200 nm past the expected emission peak. Identify the wavelength of maximum emission (λmax,em).
-
Data Analysis: Calculate the Stokes shift in nanometers (λmax,em - λmax,abs) and convert to wavenumbers (cm⁻¹) for a more accurate energy representation.
Protocol 2: Determination of Fluorescence Quantum Yield (ΦF)
This protocol uses the relative method, comparing the sample to a well-characterized standard.
-
Standard Selection: Choose a standard with a known quantum yield (Φstd) that absorbs in the same region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φstd = 0.54).
-
Measurement: Prepare solutions of both the sample and the standard with matched absorbances (<0.1) at the same excitation wavelength. Record the integrated fluorescence intensity (the area under the emission curve) for both the sample (Ismp) and the standard (Istd). Measure the refractive index of the respective solvents (ηsmp and ηstd).
-
Calculation: The quantum yield of the sample (Φsmp) is calculated using the following equation:
Φsmp = Φstd * (Ismp / Istd) * (Astd / Asmp) * (η²smp / η²std)
Since absorbance is matched (Astd / Asmp ≈ 1), the formula simplifies.
Conclusion and Future Outlook
The photophysical properties of this compound derivatives are rich and tunable, making them exceptionally versatile tools for scientific inquiry. Their sensitivity to the environment, manifested as solvatochromism and susceptibility to quenching, allows for the design of intelligent probes that can report on the polarity, viscosity, and chemical composition of complex systems. Advanced phenomena like ESIPT offer pathways to ratiometric sensing with large Stokes shifts, overcoming many limitations of traditional intensity-based probes. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the next generation of this compound derivatives holds immense promise for applications ranging from high-resolution cellular imaging and early disease diagnostics to the development of novel optoelectronic materials.
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- 6. Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]
- 15. jru-b.com [jru-b.com]
- 16. iosrjournals.org [iosrjournals.org]
- 17. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: Part 1. 1-hydroxy-2-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. New excited state intramolecular proton transfer (ESIPT) dyes based on naphthalimide and observation of long-lived triplet excited states - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Safe Handling of 1-Naphthylamine in the Laboratory
This guide provides a comprehensive overview of the essential safety precautions and handling procedures for 1-Naphthylamine in a research and development environment. It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information synthesized herein is based on authoritative safety data and regulatory standards, emphasizing a proactive approach to risk mitigation.
Section 1: Core Hazard Profile and Physicochemical Properties
This compound (1-aminonaphthalene) is an aromatic amine that presents significant health risks. It appears as white to yellowish crystals that darken to a purplish-red upon exposure to air and light.[1][2][3] Understanding its properties is fundamental to appreciating its hazards.
| Property | Value | Source(s) |
| CAS Number | 134-32-7 | [1] |
| Molecular Formula | C₁₀H₉N | [4] |
| Molar Mass | 143.19 g/mol | [4] |
| Appearance | White or yellow crystalline solid; turns purplish-red in air. | [1][5] |
| Odor | Disagreeable, ammonia-like. | [4][6] |
| Melting Point | 47-50 °C (117-122 °F) | [4][5] |
| Boiling Point | 301 °C (574 °F) | [2][5] |
| Solubility in Water | Low (approx. 0.17 g/100 mL). | [5][6] |
| Vapor Pressure | 1 mmHg @ 104.3 °C (219.7 °F) | [2] |
Section 2: Hazard Identification and Comprehensive Risk Assessment
The primary risks associated with this compound are its potential carcinogenicity and high acute toxicity, particularly through dermal absorption.
Carcinogenicity and Genotoxicity
This compound is regulated by the U.S. Occupational Safety and Health Administration (OSHA) as one of the "13 Carcinogens" (29 CFR 1910.1003), necessitating stringent handling protocols and the establishment of regulated areas.[1][7] The International Agency for Research on Cancer (IARC) classifies it as a Group 3 agent, "not classifiable as to its carcinogenicity to humans."[8]
This classification stems from a critical historical issue: commercial this compound was often contaminated with 4-10% of 2-Naphthylamine, a known human bladder carcinogen (IARC Group 1).[9][10][11] While the carcinogenicity of pure this compound is not definitively established in humans, it has shown mutagenic effects in some bacterial and cellular assays.[8][10] Given the regulatory standing and the historical evidence of bladder cancer in workers exposed to the commercial product, all work with this compound must proceed under the assumption that it is a potential human carcinogen .[9][11] The National Institute for Occupational Safety and Health (NIOSH) recommends limiting exposure to the "lowest feasible concentration."[1]
Acute and Systemic Toxicity
This compound is classified under the Globally Harmonized System (GHS) with the following critical hazard statements:
The high toxicity via skin absorption is a primary concern in a laboratory setting.[1] Exposure can also lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired.[1][14] Symptoms may be delayed and include headache, dizziness, fatigue, and cyanosis (a blue coloration of the skin and lips).[1] Severe exposure can cause respiratory distress, collapse, and death.[1]
Environmental Hazards
This compound is classified as H411: Toxic to aquatic life with long lasting effects .[12][15] Therefore, it must not be released into the environment, and all waste must be managed as hazardous.[13][16]
Section 3: The Hierarchy of Controls: A Mandate for Safe Operation
A systematic approach to minimizing exposure is essential. The hierarchy of controls, from most to least effective, must be applied.
Caption: The Hierarchy of Controls for mitigating risks.
-
Elimination/Substitution: If the experimental design allows, consider whether this compound can be eliminated or substituted with a less hazardous chemical.
-
Engineering Controls: This is the primary method for protection.
-
Designated Area: All work with this compound must occur in a "regulated area" with controlled access and clear warning signs, as mandated by OSHA.[1]
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][13]
-
Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible.[1]
-
-
Administrative Controls:
-
Develop a written Standard Operating Procedure (SOP) for all tasks involving this chemical.
-
Ensure all personnel receive documented training on the hazards and procedures before beginning work.
-
Prohibit eating, drinking, or smoking in the laboratory.[17]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][13]
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and is mandatory.
| Protection Type | Specification | Source(s) |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). Inspect gloves before use and use proper removal technique to avoid skin contact. | [13] |
| Skin/Body Protection | A fully buttoned laboratory coat. For larger quantities or tasks with a higher risk of splash, a chemical-resistant apron or disposable coveralls are required. | [12][13] |
| Eye/Face Protection | Safety glasses with side shields are the minimum. A face shield should be worn in addition to safety glasses when there is a splash hazard. | [12][13] |
| Respiratory Protection | Not required if work is conducted within a certified fume hood. If engineering controls fail or for emergency response, a full-face respirator with N100 (US) or P3 (EU) particle cartridges is necessary. | [13] |
Section 4: Standard Operating Procedures for Handling
Weighing Solid this compound
-
Preparation: Cordon off the designated work area within the fume hood. Place a plastic-backed absorbent liner on the work surface.
-
Don PPE: Put on all required PPE as specified in Section 3.
-
Tare Container: Place a tared, sealable secondary container (e.g., a beaker or flask) on the analytical balance inside the fume hood.
-
Transfer: Using a dedicated spatula, carefully transfer the desired amount of this compound solid into the container. Avoid creating dust.
-
Seal and Clean: Tightly seal the container. Carefully wipe the spatula, balance, and any affected surfaces with a solvent-dampened towel (e.g., ethanol).
-
Disposal: Place the used weigh paper, liner, and cleaning materials into a designated hazardous waste container.[1][12]
Preparing Solutions
-
Preparation: Perform all steps inside a chemical fume hood over a spill tray or absorbent liner.
-
Don PPE: Wear all required PPE, including a face shield if splashing is possible.
-
Dissolution: Place the sealed container with the pre-weighed solid into the fume hood. Slowly add the solvent to the container, stirring gently to dissolve the solid.
-
Transfer: If necessary, transfer the solution to its final container using a funnel.
-
Rinsing: Rinse any intermediate containers with a small amount of solvent and add the rinsing to the final solution to ensure a complete transfer.
-
Labeling and Storage: Seal and properly label the final container. Store as described in Section 5.
-
Decontamination: Clean all non-disposable equipment and the work area thoroughly. Dispose of all contaminated disposable materials as hazardous waste.
Section 5: Storage and Waste Management
Storage
Store this compound in a cool, dry, dark, and well-ventilated area.[17][18] It must be kept in a tightly closed and clearly labeled container.[18] Store in a locked, designated cabinet for carcinogens, segregated from incompatible materials such as strong oxidizing agents.[15][17]
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.[1]
-
Solid Waste: Contaminated gloves, liners, weigh boats, and other disposable items must be collected in a sealed, labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a sealed, labeled, and compatible hazardous waste container.
-
Disposal: All waste must be disposed of through a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[1][16][19] Do not pour this compound waste down the drain.[13]
Section 6: Emergency Procedures
Spill Response
Immediate and correct response to a spill is critical to prevent exposure.
Caption: Decision workflow for this compound spills.
Personnel Exposure and First Aid
If exposure occurs, take the following actions immediately. Medical attention is required in all cases of exposure.[13]
| Exposure Route | First Aid Procedure | Source(s) |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention. | [1][13] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][13] |
| Inhalation | Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [1][13][19] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [13] |
References
- 1. nj.gov [nj.gov]
- 2. This compound | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - alpha-Naphthylamine [cdc.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound | 134-32-7 [chemicalbook.com]
- 7. α-NAPHTHYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 8. This compound (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 9. This compound (IARC Summary & Evaluation, Volume 4, 1974) [inchem.org]
- 10. This compound (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hazard review of alpha-naphthylamine (1-NA) (this compound). [stacks.cdc.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. westliberty.edu [westliberty.edu]
- 14. ICSC 0518 - this compound [chemicalsafety.ilo.org]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. lobachemie.com [lobachemie.com]
- 17. lobachemie.com [lobachemie.com]
- 18. carlroth.com [carlroth.com]
- 19. technopharmchem.com [technopharmchem.com]
An In-depth Technical Guide to the Toxicological Profile of 1-Naphthylamine
This guide provides a comprehensive toxicological profile of 1-Naphthylamine (1-NA), designed for researchers, scientists, and drug development professionals. The content herein is structured to deliver not just data, but a causal understanding of the compound's behavior, grounded in established experimental methodologies and authoritative sources.
Section 1: Introduction and Physicochemical Profile
This compound (CAS No: 134-32-7) is a primary aromatic amine derived from naphthalene.[1] It presents as colorless, needle-like crystals that tend to turn a purplish-red or brown upon exposure to air and light due to oxidation.[1][2][3][4] Historically, its primary industrial application has been as a crucial intermediate in the synthesis of azo dyes, rubber antioxidants, and certain herbicides.[2][5]
The toxicological significance of 1-NA is complex and has been historically convoluted by its isomer, 2-Naphthylamine (2-NA). Commercial preparations of 1-NA were often contaminated with 4-10% of 2-NA, a potent and confirmed human bladder carcinogen.[6][7][8] This contamination is a critical factor in interpreting early epidemiological data. Modern production methods specify the content of 2-NA in commercial 1-NA to be less than 10 ppm.[5] This guide will focus on the toxicological properties of purified this compound, while providing context on the historical impact of its carcinogenic isomer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₉N | [1][2] |
| Molecular Weight | 143.19 g/mol | [1][2] |
| Appearance | Colorless to white crystalline solid; darkens on exposure to air. | [1][2][4] |
| Melting Point | 47-50 °C | [1][2] |
| Boiling Point | 301 °C | [1][2] |
| Water Solubility | Low (approx. 0.17 g/100 mL) | [2] |
| Vapor Pressure | 1 mmHg (at 104 °C) | [1] |
| Flash Point | 157 °C | [3] |
Section 2: Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of 1-NA is fundamental to interpreting its toxicity. The body's handling of the chemical dictates its concentration at target organs and the formation of potentially harmful metabolites.[9]
Absorption: this compound can be absorbed into the body through inhalation of dust, skin contact, and ingestion.[3][10] Its ability to be absorbed through the skin is a significant consideration for occupational exposure.[10]
Distribution: Following absorption, 1-NA is distributed throughout the body. While specific distribution studies are not extensively detailed in the readily available literature, as a lipophilic compound, it is expected to distribute into tissues.
Metabolism: The liver is the primary site of 1-NA metabolism.[11][12] The metabolic fate of 1-NA is a critical determinant of its toxicity and distinguishes it from its highly carcinogenic isomer, 2-NA. The major metabolic pathways for 1-NA are detoxification-oriented:
-
N-Glucuronidation: This is the predominant metabolic pathway, where UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the amino group, forming a water-soluble N-glucuronide that is readily excreted.[11][12] In isolated rat hepatocytes, this pathway accounted for 68% of total metabolites.[12]
-
N-Acetylation: N-acetyltransferases (NATs) catalyze the transfer of an acetyl group to the amine, another significant detoxification pathway.[11][12]
Crucially, N-oxidation , the metabolic activation step that is prominent for 2-NA and leads to the formation of carcinogenic intermediates, is a very minor pathway for 1-NA and its products are often not detectable.[11][12] This extensive N-glucuronidation coupled with the lack of significant N-oxidation is believed to be the primary reason for the low carcinogenic potential of pure 1-NA.[11][12] Ring oxidation, or C-oxidation, is also a minor pathway.[12]
Excretion: The water-soluble glucuronide and acetylated conjugates of 1-NA are primarily excreted in the urine.[11]
Diagram 1: Metabolic Pathways of this compound
Caption: Major metabolic detoxification pathways of this compound in the liver.
Section 3: Core Toxicological Profile
Acute Toxicity
This compound exhibits moderate acute toxicity. It is harmful if swallowed and can be fatal if it comes into contact with the skin.[13][14] The primary acute systemic effect is methemoglobinemia .[10] This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering the molecule incapable of transporting oxygen.[15] This leads to cyanosis (a blue color of the skin and lips), headache, dizziness, weakness, and in severe cases, respiratory distress and death.[3][10] The onset of symptoms may be delayed for 2 to 4 hours after exposure.[13][14] Direct contact can also cause irritation to the skin and eyes.[3][10]
Table 2: Acute Toxicity Data for this compound
| Route | Species | Value (LD₅₀) | Reference |
| Oral | Rat | 680 mg/kg | [7][14] |
| Oral | Rabbit | 680 mg/kg | [2] |
| Dermal | Rat (male) | 447 mg/kg | [14] |
Genotoxicity
The genotoxic profile of 1-NA is mixed, with different results observed across various test systems.
-
Bacterial Reverse Mutation Assay (Ames Test): this compound is mutagenic to bacteria.[6] This indicates it can cause gene mutations under the conditions of this in vitro test.
-
In Vitro Mammalian Cells: It has been shown to increase the incidence of chromosomal aberrations in cultured rodent cells.[6] However, results for other endpoints like sister chromatid exchanges and DNA damage were inconclusive.[6]
-
In Vivo Mammalian Assays: In contrast to the in vitro findings, this compound did not induce micronuclei in the bone marrow cells of mice treated in vivo.[6] The in vivo micronucleus assay is a key test for detecting chromosomal damage. The negative result in this assay suggests that the genotoxic potential observed in vitro may not be expressed in a whole animal system, likely due to efficient detoxification metabolism.
Chronic Toxicity and Carcinogenicity
The carcinogenicity of 1-NA is a subject of significant historical debate. The International Agency for Research on Cancer (IARC) classifies this compound as Group 3: Not classifiable as to its carcinogenicity to humans .[2][6] This classification is based on inadequate evidence in both humans and animals.[6]
-
Human Evidence: Epidemiological studies have shown an excess of bladder cancer in workers exposed to commercial 1-NA.[6][7] However, these exposures were invariably confounded by the presence of 4-10% 2-NA, a known human bladder carcinogen.[6][7][8] Therefore, it is not possible to assess the carcinogenicity of pure 1-NA alone from this data.[6]
-
Animal Evidence: Long-term animal bioassays have been largely negative or inconclusive.[6] A lifetime carcinogenicity study in beagle dogs, a species known to be sensitive to aromatic amine-induced bladder cancer, showed no carcinogenic effect from pure 1-NA.[2][16][17] In contrast, all dogs in the same study that received pure 2-NA developed transitional-cell carcinomas of the bladder.[2][17] This study provides the strongest evidence that pure 1-NA lacks the potent carcinogenic activity of its isomer.[2][17]
The causality behind this difference lies in metabolism. The carcinogenic pathway for aromatic amines involves N-oxidation to form a hydroxylamine, which can then form reactive species that bind to DNA. For 1-NA, this N-oxidation pathway is minimal, whereas for 2-NA, it is a significant activation route.[11][12]
Reproductive and Developmental Toxicity
There is a lack of comprehensive data on the reproductive and developmental effects of this compound.[10] Standard guideline studies (e.g., OECD 421/422) would be required to fully characterize this potential hazard.
Section 4: Risk Assessment and Safety Evaluation
Occupational Exposure Limits
Due to the historical association with bladder cancer (albeit likely due to 2-NA contamination), regulatory bodies treat 1-NA with caution.
-
OSHA: this compound is listed as one of the 13 carcinogens covered by the OSHA General Industry Standards (29 CFR 1910.1003), which mandates strict handling procedures, controlled access areas, and specific safety protocols.[1][12]
-
NIOSH: Recommends that exposure to occupational carcinogens be limited to the lowest feasible concentration.[10]
Biomonitoring and Analytical Methods
The assessment of exposure in a research or occupational setting relies on robust analytical methods to detect the parent compound or its metabolites in biological matrices. A common approach is the analysis of urinary metabolites.
Principle: Since 1-NA is metabolized and its conjugates are excreted in urine, quantifying these metabolites provides a non-invasive measure of internal dose. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[11]
Experimental Protocol: LC-MS/MS for Urinary Metabolites
-
Sample Collection: Collect urine samples (e.g., 24-hour or spot samples) from exposed individuals. Store frozen at -20°C or below until analysis.
-
Sample Preparation (Enzymatic Hydrolysis):
-
Thaw urine samples. To a 2 mL aliquot of urine, add 1 mL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution to hydrolyze the glucuronide and sulfate conjugates, liberating free 1-naphthol (a metabolite) or this compound.[18]
-
Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., this compound-d7) to correct for matrix effects and variations in instrument response.
-
Incubate the mixture, for example, at 37°C for at least 16 hours.[18]
-
-
Extraction (Solid Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., a molecularly imprinted polymer or mixed-mode cation exchange cartridge) suitable for extracting aromatic amines.[11]
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water, dilute methanol) to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol with 5% ammonium hydroxide).
-
-
Analysis (LC-MS/MS):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase.
-
Inject the reconstituted sample into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from other components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor ion → product ion transitions for both the native analyte and the isotope-labeled internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations prepared in a control matrix (e.g., synthetic urine).
-
Calculate the concentration of the analyte in the unknown samples by comparing the peak area ratio (analyte/internal standard) to the calibration curve.
-
Causality and Self-Validation: The use of an internal standard is critical for a self-validating system, as it corrects for variability in extraction efficiency and instrument response. The high specificity of MRM transitions ensures that the signal is from the target analyte, minimizing false positives. Including quality control (QC) samples at low, medium, and high concentrations within each analytical run validates the accuracy and precision of the results.
Section 5: Key Experimental Workflows
Diagram 2: Genotoxicity Testing Workflow
Caption: Tiered approach for evaluating the genotoxic potential of this compound.
Protocol: Bacterial Reverse Mutation (Ames) Test (Plate Incorporation Method)
This protocol is based on OECD Test Guideline 471.
-
Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).[4][19]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix). The S9 fraction is derived from rat liver homogenate induced with a substance like Aroclor 1254 or phenobarbital/β-naphthoflavone, and it contains cytochrome P450 enzymes necessary to metabolize pro-mutagens into their active forms.[13]
-
Dose Selection: Perform a preliminary range-finding experiment to determine the cytotoxicity of 1-NA to the bacterial strains. Select at least five different, analyzable concentrations for the main experiment, with the highest concentration showing some evidence of toxicity.
-
Experimental Procedure:
-
To a sterile tube, add 2 mL of molten top agar (kept at 45°C), 0.1 mL of an overnight bacterial culture, and 0.1 mL of the 1-NA test solution (or solvent control).
-
For assays with metabolic activation, add 0.5 mL of S9 mix to the tube.
-
Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar plate.[4]
-
Allow the top agar to solidify.
-
-
Controls:
-
Negative (Solvent) Control: The solvent used to dissolve 1-NA (e.g., DMSO).
-
Positive Control: A known mutagen for each bacterial strain, both requiring S9 activation (e.g., 2-aminoanthracene) and not requiring S9 (e.g., sodium azide), to ensure the test system is responsive.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring and Interpretation: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations that is at least double the background (solvent control) count. The causality is clear: if the chemical induces mutations that reverse the auxotrophic requirement, the bacteria will grow and form colonies. The controls validate that the system is working and that any observed effect is due to the test chemical.
Conclusion
The toxicological profile of this compound is nuanced. While it demonstrates moderate acute toxicity, primarily through the induction of methemoglobinemia, its potential for chronic toxicity, particularly carcinogenicity, is significantly lower than its isomer, 2-Naphthylamine. This critical difference is mechanistically rooted in its metabolic profile, which favors detoxification via N-glucuronidation and N-acetylation over the N-oxidation pathway required for carcinogenic activation. While in vitro assays indicate some genotoxic potential, this is not confirmed in in vivo studies, suggesting efficient detoxification in a whole-animal system. The historical association of 1-NA with bladder cancer is now understood to be a consequence of contamination with 2-NA. Nevertheless, due to its ability to be absorbed through the skin and its acute effects, stringent safety and handling protocols are essential for researchers and industrial workers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lifetime carcinogenicity study of 1- and 2-naphthylamine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. series.publisso.de [series.publisso.de]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. This compound (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 7. This compound (IARC Summary & Evaluation, Volume 4, 1974) [inchem.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Toxicokinetics - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. Determination of urinary aromatic amines in smokers and nonsmokers using a MIPs-SPE coupled with LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. Lifetime carcinogenicity study of 1- and 2-naphthylamine in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Micronucleus Assay in Mouse Bone Marrow | Springer Nature Experiments [experiments.springernature.com]
- 18. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ames test - Wikipedia [en.wikipedia.org]
CAS number 134-32-7 properties and applications
An In-depth Technical Guide to 1-Naphthylamine (CAS 134-32-7): Properties, Applications, and Toxicological Profile
Abstract
This compound (CAS 134-32-7), an aromatic amine derived from naphthalene, is a pivotal chemical intermediate with extensive applications across various industrial sectors. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, primary synthesis routes, and significant industrial applications, particularly in the manufacturing of azo dyes and rubber antioxidants. The document further explores the compound's complex toxicological profile, metabolic pathways, and the historical context of its carcinogenicity classification. Safety protocols, handling procedures, and a detailed experimental workflow for a representative synthetic application are also presented to furnish a complete scientific resource on this versatile compound.
Introduction: The Chemical Identity of this compound
This compound, also known as α-naphthylamine or naphthalen-1-amine, is a primary aromatic amine where an amino group is substituted at the C-1 position of the naphthalene ring system.[1] It exists as colorless, needle-like crystals when pure, but commercial grades often appear as a white to yellow or purplish-red crystalline solid due to oxidation upon exposure to air and light.[1][2][3] It possesses a distinct, disagreeable ammonia-like odor.[3][4][5]
Historically, its primary industrial significance stems from its role as a precursor in the synthesis of a wide variety of chemicals, most notably azo dyes, agrochemicals, and antioxidants for the rubber industry.[4][6][7] Its utility is rooted in the reactivity of the primary amino group, which can be readily diazotized and used in coupling reactions to form complex chromophores.[8]
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of this compound are fundamental to its handling, application, and reactivity. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 134-32-7 | [3][5][9] |
| Molecular Formula | C₁₀H₉N | [1][5][9] |
| Molecular Weight | 143.19 g/mol | [1][5][10] |
| Appearance | Colorless to white crystalline solid; turns reddish-purple on exposure to air.[1][3][5] | [1][3][5] |
| Melting Point | 47-50 °C | [1][4][5][11] |
| Boiling Point | 301 °C | [1][4][5][12] |
| Density | 1.114 g/cm³ at 25 °C | [1][4][5] |
| Solubility in Water | 0.16 - 0.17 g/100 mL (Insoluble) | [1][4] |
| Solubility in Organic | Soluble in ethanol, ether, and other organic solvents.[1] | [1] |
| Vapor Pressure | 1 mmHg at 104-105 °C | [2][5] |
| Flash Point | 157 °C | [5][12] |
| Autoignition Temp. | 460 °C | [12] |
Synthesis and Chemical Reactivity
Industrial Synthesis
The predominant industrial method for synthesizing this compound is the reduction of 1-nitronaphthalene. This reaction is typically carried out using iron filings in the presence of a mineral acid, such as hydrochloric acid, followed by steam distillation to purify the product.[5] This process, known as the Béchamp reduction, is a cost-effective and well-established method for the large-scale production of aromatic amines.
Caption: Industrial synthesis via reduction of 1-nitronaphthalene.
Key Chemical Reactions
This compound exhibits reactivity typical of a primary aromatic amine.[4]
-
Diazotization: The amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This diazonium salt is a critical intermediate for producing azo dyes.[13]
-
Coupling Reactions: As an amine, it can act as a coupling partner for diazonium salts, typically undergoing electrophilic substitution at the C4 position (para to the amino group).[4]
-
Oxidation: Strong oxidizing agents like chromic acid can convert it to 1,4-naphthoquinone.[5]
-
Conversion to Naphthol: Heating with sulfuric acid at 200 °C converts this compound to 1-naphthol.[5]
Industrial and Research Applications
This compound is a versatile intermediate used across multiple industries.[6][14]
Dye Manufacturing
The most significant application of this compound is in the synthesis of azo dyes.[7][8] These dyes are characterized by the -N=N- azo linkage and constitute the largest and most diverse class of synthetic colorants.[8] this compound can serve as both a diazotization component and a coupling agent.[8] Sulfonated derivatives, such as naphthionic acid (1-aminonaphthalene-4-sulfonic acid), are particularly important for creating dyes like Congo red, which can dye cotton directly without a mordant.[5] It is a precursor for various dye classes, including direct, acid, and disperse dyes.[8][14]
Rubber Industry
In the rubber industry, this compound is a fundamental raw material for synthesizing antioxidants and anti-ozonants, such as N-phenyl-1-naphthylamine (PANA).[6][15] These additives are crucial for protecting rubber products like tires, seals, and hoses from degradation caused by heat, oxygen, and ozone, thereby significantly extending their service life and maintaining material integrity.[6][14][15]
Agrochemicals
The chemical structure of this compound makes it a useful intermediate in the production of certain pesticides and herbicides.[6][10] It serves as a building block for creating active ingredients that target specific agricultural pests.[6]
Analytical Chemistry and Research
In laboratory settings, this compound serves as an analytical reagent.[16] It exhibits fluorescence, making it useful as a fluorescent indicator.[16] It is also used for chemical derivatization in chromatography to enhance the detectability of certain analytes.[16] In research, it is a starting material for synthesizing a range of complex organic molecules, including chiral ligands for asymmetric catalysis and inhibitors for biological studies.[4][17]
Experimental Protocol: Synthesis of an Azo Dye Intermediate
This protocol details the synthesis of Naphthionic Acid (1-aminonaphthalene-4-sulfonic acid), a key intermediate for dyes like Congo Red, from this compound. This sulfonation reaction is a cornerstone of dye chemistry.
Objective: To synthesize Naphthionic Acid via sulfonation of this compound.
Materials:
-
This compound (CAS 134-32-7)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crystallized Oxalic Acid (C₂H₂O₄·2H₂O)
-
Distilled Water
-
Heating mantle and round-bottom flask
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
Methodology:
-
Preparation: In a round-bottom flask, carefully add 10 grams of this compound.
-
Acid Addition: Slowly and with stirring, add 20 mL of concentrated sulfuric acid. The mixture will generate heat.
-
Catalyst Addition: Add approximately 1 gram of crystallized oxalic acid to the mixture.[5]
-
Heating (Sulfonation): Heat the mixture in a heating mantle or oil bath to 170–180 °C.[5] Maintain this temperature with constant stirring for approximately 4-6 hours. The reaction involves the electrophilic substitution of a sulfonic acid group onto the naphthalene ring, primarily at the C4 position.
-
Reaction Quenching: After the reaction period, allow the mixture to cool to room temperature. Very carefully and slowly, pour the cooled, viscous reaction mixture into 200 mL of cold distilled water with vigorous stirring.
-
Precipitation and Isolation: The Naphthionic acid, being sparingly soluble in water, will precipitate out as small needles.[5]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold distilled water to remove residual acid.
-
Drying: Dry the product in a desiccator or a low-temperature oven. The final product is Naphthionic acid, ready for use in subsequent coupling reactions.
Caption: Workflow for the synthesis of Naphthionic Acid.
Toxicology, Metabolism, and Safety
Carcinogenicity and a History of Contamination
The carcinogenicity of this compound has been a subject of significant debate, primarily due to historical contamination of commercial preparations with 2-Naphthylamine, a known potent human bladder carcinogen.[1][2][18][19]
-
IARC Classification: The International Agency for Research on Cancer (IARC) classifies this compound as a Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans."[1][20] This classification is based on inadequate evidence in both humans and animals for the pure compound.[18][20][21]
-
The 2-Isomer Problem: Many early epidemiological studies that linked occupational exposure to "this compound" with an increased risk of bladder cancer were conducted on workers exposed to commercial grades containing 4-10% of the 2-isomer.[18][22] It is now widely believed that this contamination was responsible for the observed carcinogenic effects.[22][23]
-
Animal Studies: Lifetime carcinogenicity studies in dogs showed that pure 2-naphthylamine induced bladder carcinomas, whereas pure this compound did not, indicating it is significantly less potent, if at all carcinogenic.[23]
Metabolism and Mechanism of Toxicity
The metabolism of this compound is key to understanding its lower toxicity compared to its isomer.
-
Metabolic Pathways: In the body, aromatic amines undergo metabolic activation, often through N-hydroxylation, and detoxification through processes like N-acetylation and N-glucuronidation.[24][25]
-
Isomer Differences: Studies in rats and dogs show that this compound is predominantly metabolized via detoxification pathways like N-glucuronidation and para-hydroxylation.[24][25] Conversely, the carcinogenic 2-Naphthylamine is more readily N-hydroxylated to form the proximate carcinogen N-hydroxy-2-naphthylamine.[22][24] The lack of significant N-oxidation for the 1-isomer may explain its non-carcinogenicity.[25]
Caption: Contrasting metabolic pathways of 1-NA and 2-NA.
Acute Toxicity and Handling
Despite its lower carcinogenic potential, this compound is a hazardous substance.
-
Acute Effects: It is harmful if swallowed or absorbed through the skin.[11][26][27] High-level exposure can cause acute hemorrhagic cystitis and interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[2][4] Symptoms of methemoglobinemia include headache, dizziness, fatigue, and a bluish discoloration of the skin and lips (cyanosis).[2][28]
-
Safety Precautions: Due to its potential hazards, it is regulated by OSHA as one of 13 specific carcinogens, requiring stringent handling protocols.[2][5] When handling this compound, the following precautions are mandatory:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses with side shields or goggles.[27]
-
Avoid inhalation of dust or vapors.[4]
-
Store in a cool, dry, well-ventilated area away from light and incompatible materials.[11]
-
Conclusion
This compound (CAS 134-32-7) is a chemical of immense industrial value, serving as an essential precursor for a multitude of dyes, polymers, and agrochemicals. While its historical association with bladder cancer has necessitated strict regulatory controls, modern toxicological understanding clarifies that this risk was primarily due to contamination with the 2-naphthylamine isomer. The pure compound's distinct metabolic profile renders it significantly less hazardous. For professionals in chemical research and development, a thorough understanding of its synthesis, reactivity, and appropriate safety protocols is essential for harnessing its utility while ensuring personnel and environmental safety.
References
- 1. grokipedia.com [grokipedia.com]
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- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. CAS 134-32-7: this compound | CymitQuimica [cymitquimica.com]
- 10. 134-32-7|this compound, 99%| Ottokemi™ [ottokemi.com]
- 11. lobachemie.com [lobachemie.com]
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- 20. This compound (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
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- 22. stacks.cdc.gov [stacks.cdc.gov]
- 23. Lifetime carcinogenicity study of 1- and 2-naphthylamine in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes. | Semantic Scholar [semanticscholar.org]
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- 28. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide on the Reaction of 1-Naphthylamine with Oxidizing Agents
This guide provides a comprehensive technical overview of the reactions between 1-naphthylamine (1-NA) and various oxidizing agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the core reaction mechanisms, product outcomes, experimental considerations, and the significant safety protocols required when handling these substances.
Executive Summary
This compound is a primary aromatic amine that exhibits complex reactivity with oxidizing agents, leading to a variety of products ranging from simple quinone-imines to polymeric materials. These reactions are highly sensitive to the nature of the oxidant, pH, solvent, and temperature. A foundational understanding of these processes is critical, not only for synthetic applications such as the development of dyes and conductive polymers but also for appreciating the compound's metabolic pathways and associated toxicological risks. The primary reaction pathway involves the oxidative coupling of this compound molecules, which can result in intensely colored products, a property leveraged in various analytical methods. However, the inherent carcinogenicity of this compound and its byproducts necessitates stringent safety measures in all experimental designs.
Introduction to this compound: Structure and Reactivity
This compound (C₁₀H₉N), also known as α-naphthylamine, is an aromatic amine derived from naphthalene.[1] Its structure consists of a naphthalene ring system with an amino group (-NH₂) substituted at the C1 position. This amine group significantly activates the aromatic ring system, making it susceptible to electrophilic attack and oxidation. Upon exposure to air and light, this compound typically darkens to a reddish-purple color, an initial indication of its oxidative instability.[1][2][3]
The reactivity of the amino group and the pi-electron-rich naphthalene system are central to its behavior with oxidizing agents. The initial step in its oxidation is often the removal of an electron from the nitrogen atom to form a radical cation. This highly reactive intermediate can then undergo several subsequent reactions, most commonly coupling with another this compound molecule.
Key Physicochemical Properties:
| Property | Value |
|---|---|
| Molar Mass | 143.19 g/mol [1] |
| Appearance | Colorless to reddish-purple crystals[1][2] |
| Melting Point | 47-50 °C[1] |
| Boiling Point | 301 °C[1] |
| Solubility in Water | Very low (0.002% at 20°C)[1] |
Core Reaction Mechanisms with Oxidizing Agents
The oxidation of this compound is not a single, straightforward reaction but a cascade of events. The specific products formed are highly dependent on the chosen oxidizing agent and the reaction conditions.
Oxidative Coupling and Polymerization
The most prevalent reaction pathway is oxidative coupling, which leads to the formation of dimers, oligomers, and polymers. This process is initiated by a one-electron oxidation of the amine.
This mechanism is fundamental to understanding the synthesis of poly(this compound) (PNA), a conductive polymer. The structure of the resulting polymer primarily consists of N-to-para-C linkages (N-C4 coupling).[4] The extended conjugation in these polymeric chains is responsible for their unique electronic properties and the deep coloration observed during the reaction.
Ring Oxidation
Under harsher conditions or with very strong oxidizing agents like chromic acid or hot alkaline potassium permanganate, the aromatic ring system itself can be oxidized.[1][5] This can lead to the cleavage of the ring system to form products like phthalic acid or the formation of naphthoquinones.[1][6][7] For instance, chromic acid converts this compound into 1,4-naphthoquinone.[1]
Reactions with Specific Oxidizing Agents
The choice of oxidizing agent is the most critical experimental variable, dictating the reaction pathway and final products.
Ferric Chloride (FeCl₃)
Ferric chloride is a common and effective oxidizing agent for initiating the polymerization of aromatic amines.[1] The Fe³⁺ ion acts as a one-electron oxidant, being reduced to Fe²⁺.
-
Reaction: The reaction of this compound with FeCl₃ in a suitable solvent (often an acidic aqueous medium) typically yields a blue or violet precipitate.[1][7] This precipitate is primarily composed of poly(this compound) salts.
-
Mechanism Insight: The reaction proceeds via the radical cation mechanism described earlier. The rate and morphology of the resulting polymer are influenced by factors like the molar ratio of oxidant to monomer and temperature.[4] Mechanistic studies on similar systems suggest the formation of a ternary complex involving the iron catalyst, the amine, and the oxidant, which regulates the reaction velocity.[8]
-
Causality: FeCl₃ is chosen for its appropriate redox potential to initiate the polymerization without aggressively degrading the polymer backbone, allowing for the controlled synthesis of PNA.
Ammonium Persulfate ((NH₄)₂S₂O₈)
Ammonium persulfate (APS) is another widely used oxidant for the chemical polymerization of aromatic amines, including this compound.
-
Reaction: In an acidic medium, APS decomposes to form sulfate radical anions (SO₄⁻•), which are potent one-electron oxidants. This initiates the polymerization of this compound, often resulting in the formation of PNA nanoparticles.[9] The reaction mixture typically turns a purple-blue color, indicating polymer formation.[9]
-
Experimental Choice: APS is often preferred in nanoparticle synthesis due to its clean reaction profile and high polymerization yields. The reaction can be performed at room temperature, offering a milder alternative to other systems.[9]
Potassium Permanganate (KMnO₄)
Potassium permanganate is a very strong oxidizing agent, and its reaction with this compound can be complex and highly dependent on the conditions (pH, temperature).
-
Reaction: In hot, alkaline, or acidic conditions, KMnO₄ can cause extensive oxidation.[5][10] The reaction can lead to a mixture of products, including polymeric materials and ring-cleavage products like phthalic acid.[6] The mechanism likely involves the formation of amino radicals through hydrogen transfer to the permanganate ion, followed by coupling reactions.[11]
-
Self-Validation: The deep purple color of the permanganate ion provides a built-in visual indicator for the reaction's progress. The disappearance of this color signifies that the permanganate has been consumed. However, the formation of brown manganese dioxide (MnO₂) precipitate can complicate product isolation and analysis.
Other Oxidants (Chromic Acid, Electrochemical Oxidation)
-
Chromic Acid (H₂CrO₄): As a powerful oxidant, chromic acid aggressively oxidizes this compound to 1,4-naphthoquinone.[1] This reaction highlights a shift from polymerization to direct functional group conversion and ring oxidation.
-
Electrochemical Oxidation: This method offers precise control over the oxidative potential. By applying a specific voltage at an anode (e.g., platinum or lead peroxide), this compound can be controllably oxidized to form polymeric films (PNA) on the electrode surface.[7][12] At higher potentials, further oxidation to naphthoquinone and even phthalic acid can occur.[7]
Table 1: Summary of this compound Oxidation Products
| Oxidizing Agent | Typical Conditions | Major Product(s) | Observed Color |
|---|---|---|---|
| Ferric Chloride (FeCl₃) | Acidic, Aqueous | Poly(this compound) | Blue/Violet Precipitate[1] |
| Ammonium Persulfate | Acidic, Aqueous, RT | Poly(this compound) Nanoparticles[9] | Purple-Blue[9] |
| Potassium Permanganate | Hot, Acidic/Alkaline | Polymeric materials, Phthalic Acid[6][11] | Disappearance of Purple |
| Chromic Acid | Sulfuric Acid | 1,4-Naphthoquinone[1] | Varies |
| Electrochemical | Aqueous Acid | Poly(this compound), 1,4-Naphthoquinone[7] | Violet Film[7] |
Experimental Protocols
Adherence to strict safety protocols is mandatory for all procedures involving this compound.
Protocol: Synthesis of Poly(this compound) Nanoparticles via APS Oxidation
This protocol describes a validated method for synthesizing PNA nanoparticles.[9]
Objective: To synthesize poly(this compound) nanoparticles through chemical oxidative polymerization.
Materials:
-
This compound (NA)
-
Hydrochloric Acid (HCl, 1M)
-
Ammonium Persulfate (APS, 1M)
-
Deionized (DI) water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Monomer Solution: Prepare the monomer solution by dissolving 1M of this compound in 20 mL of 1M HCl. Scientist's Note: The acidic medium is crucial for protonating the amine, which increases its solubility and facilitates the polymerization process.
-
Initiation: While maintaining steady magnetic stirring, slowly add 1M of ammonium peroxydisulfate (APS) solution dropwise to the monomer solution in a 1:1 molar ratio.
-
Observation: Observe the color of the mixture. A change to purple-blue indicates the successful initiation and formation of poly(this compound).[9]
-
Polymerization: Continue to agitate the entire mixture for three hours. After stirring, allow the mixture to rest at room temperature for 12 hours to ensure complete polymerization.
-
Purification: Purify the resulting precipitate by washing it four times alternately with DI water and ethanol. This is a critical step to remove unreacted monomer, oxidant, and oligomeric byproducts. Centrifugation can be used to facilitate the separation at each wash step.
-
Drying: Dry the purified PNA nanoparticles in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Validation: Characterize the final product using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the polymerization of the monomer to PNA and UV-Vis spectroscopy to identify the characteristic π-π* transitions of the polymer.[9]
Safety, Handling, and Toxicology
CRITICAL SAFETY DIRECTIVE: this compound is a suspected human carcinogen.[2][13][14] Occupational exposure has been linked to bladder cancer.[3][13] All handling must be performed with extreme caution.
-
Engineering Controls: Work exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and safety goggles.[3][14][15]
-
Exposure Routes: this compound can be absorbed through the skin, by inhalation, and by ingestion.[2][3] Skin contact can be fatal.[14]
-
Toxicological Profile: Absorption into the body can lead to the formation of methemoglobin, causing cyanosis (blue lips, fingernails, and skin).[3][14] The onset of these symptoms may be delayed for several hours.[14] The carcinogenicity is often attributed to its metabolic N-hydroxylation products.[13]
-
Disposal: Dispose of all waste containing this compound as hazardous waste (RCRA waste no. U167) according to institutional and governmental regulations.[2][14]
Conclusion and Future Outlook
The oxidation of this compound is a fundamentally important reaction with dual implications. On one hand, it provides a pathway to valuable materials like conductive polymers and dye precursors. The ability to control the reaction to favor polymerization over degradation is key to harnessing its synthetic potential. On the other hand, the same oxidative pathways are mirrored in its metabolic fate, leading to toxic and carcinogenic metabolites. Future research will likely focus on developing more selective and safer catalytic systems for its controlled oxidation, potentially using biocatalysts or advanced heterogeneous catalysts to minimize hazardous byproducts and improve the sustainability of these processes. For professionals in drug development, understanding these oxidative transformations is essential for evaluating the metabolic stability and potential toxicity of drug candidates containing naphthylamine moieties.
References
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- 2. This compound | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Porous Poly(this compound) Synthesized by Interfacial Polymerization | Scientific.Net [scientific.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The oxidation products of 1-nitronaphthalene and a-naphthylamine respectively are [infinitylearn.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
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- 14. westliberty.edu [westliberty.edu]
- 15. carlroth.com [carlroth.com]
Methodological & Application
1-Naphthylamine protocol for Griess test nitrite quantification
Application Note & Protocol
Topic: 1-Naphthylamine Protocol for Griess Test Nitrite Quantification
Introduction: The Significance of Nitrite Quantification
Nitric oxide (NO) is a highly reactive, short-lived free radical that functions as a critical signaling molecule in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Due to its transient nature, direct measurement of NO in biological systems is technically challenging. A reliable and widely adopted alternative is to quantify its stable, downstream oxidation products: nitrite (NO₂⁻) and nitrate (NO₃⁻).[1]
The Griess test, first described by Johann Peter Griess in 1858, remains a foundational and cost-effective colorimetric method for nitrite detection.[2] This application note provides a detailed protocol and the underlying scientific principles for the Griess test utilizing the classical coupling reagent, this compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this specific iteration of the Griess assay for estimating nitric oxide production.
The Griess Reaction: A Two-Step Chemical Pathway
The quantification of nitrite via the Griess test is an elegant two-step diazotization reaction.[3] Understanding this mechanism is paramount for troubleshooting and optimizing the assay for specific applications.
-
Step 1: Diazotization. In a strongly acidic medium, nitrite (NO₂⁻) is converted to nitrous acid (HNO₂). This nitrous acid then reacts with a primary aromatic amine, such as sulfanilic acid, to form a transient diazonium salt.[2][4] The acidic environment is critical as it provides the necessary protons for the formation of the reactive nitrosating species.
-
Step 2: Azo Coupling. The diazonium salt is an electrophile that rapidly couples with an aromatic compound, in this case, this compound. This coupling reaction forms a stable, intensely colored pink-red azo dye.[2][4]
The intensity of the resulting color is directly proportional to the initial nitrite concentration in the sample. This relationship allows for accurate quantification by measuring the absorbance of the solution using a spectrophotometer and comparing it to a standard curve generated with known nitrite concentrations.[1]
Caption: The two-step chemical pathway of the Griess reaction.
CRITICAL SAFETY ALERT: Handling this compound
This compound is a known carcinogen and is fatal in contact with skin. [5] Extreme caution must be exercised at all times. Modern protocols strongly favor the use of safer alternatives like N-(1-naphthyl)ethylenediamine dihydrochloride (NED), which also provides a more stable and soluble final product.[3] If the use of this compound is unavoidable due to historical data continuity or specific protocol requirements, the following safety measures are mandatory :
-
Work Area: All handling of this compound, both in solid and solution form, must be performed within a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is required. This includes, but is not limited to, double-gloving (inspect gloves prior to use), a fluid-resistant lab coat, and chemical splash goggles with a face shield.[5][6]
-
Exposure Response:
-
Spill & Waste Disposal: Spills must be cleaned up immediately by personnel wearing appropriate PPE. Cover the spill with dry lime, sand, or soda ash and place it in a sealed, labeled container.[7] All this compound waste, including contaminated consumables, must be disposed of as hazardous waste according to local, state, and federal regulations.[7][8] Do not discharge into the environment.[5]
Experimental Protocol: Nitrite Quantification
This protocol is designed for a 96-well microplate format, allowing for high-throughput analysis.
Reagent Preparation
-
Griess Reagent A (Diazotizing Solution):
-
Dissolve 0.5 g of sulfanilic acid in 150 mL of 5N acetic acid (or 5% phosphoric acid).
-
Store in a dark, glass bottle at 4°C. The solution should be colorless.[1]
-
-
Griess Reagent B (Coupling Solution - HANDLE WITH EXTREME CAUTION):
-
In a chemical fume hood, dissolve 0.1 g of this compound in 20 mL of deionized water.
-
Once dissolved, add 120 mL of 5N acetic acid.
-
Store in a dark, glass bottle at 4°C.
-
-
Nitrite Standard Stock Solution (1 mM):
-
Dissolve 6.9 mg of sodium nitrite (NaNO₂) in 100 mL of deionized water.
-
This stock solution can be stored at 4°C for short-term use.
-
-
Working Nitrite Standards (1-100 µM):
-
Prepare a fresh series of dilutions from the 1 mM stock solution using the same buffer or medium as your samples (e.g., cell culture media, PBS).
-
A typical standard curve might include concentrations of 100, 75, 50, 25, 10, 5, 1, and 0 µM (blank).[1]
-
Sample Preparation
For biological samples containing high protein concentrations (e.g., serum, plasma, tissue homogenates), deproteinization is essential to prevent interference.[9] Proteins can be removed by methods such as ultrafiltration with a 10 kDa molecular weight cutoff filter.[10]
Assay Procedure
Ensure all reagents, standards, and samples are equilibrated to room temperature before starting.
-
Pipette Standards and Samples: Add 50 µL of each standard and sample into separate wells of a clear, flat-bottom 96-well microplate.
-
Add Griess Reagent A: Add 50 µL of Griess Reagent A (Sulfanilic Acid Solution) to each well.
-
First Incubation: Gently tap the plate to mix. Incubate for 10-15 minutes at room temperature, protected from light.[10] This allows for the complete formation of the diazonium salt.
-
Add Griess Reagent B: Add 50 µL of Griess Reagent B (this compound Solution) to each well.
-
Second Incubation & Color Development: Gently tap the plate to mix. Incubate for 10-20 minutes at room temperature, protected from light, to allow for the development of the azo dye.[10]
-
Measure Absorbance: Measure the absorbance at a wavelength between 520 nm and 550 nm (540 nm is common) using a microplate reader.[1][10]
Caption: A generalized experimental workflow for the Griess assay.
Data Analysis and Interpretation
-
Blank Subtraction: Average the absorbance readings for the blank wells (0 µM nitrite standard) and subtract this value from all other standard and sample absorbance readings.
-
Standard Curve Generation: Plot the blank-subtracted absorbance values for the nitrite standards (Y-axis) against their known concentrations (X-axis).
-
Linear Regression: Perform a linear regression analysis on the standard curve data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value >0.99 is desirable.[11]
-
Calculate Sample Concentration: Use the equation of the line to calculate the nitrite concentration of your samples. Rearrange the formula to: Concentration (x) = (Absorbance (y) - c) / m . Remember to multiply the final value by any dilution factor used during sample preparation.
Quantitative Data Summary
The performance of the Griess assay can be summarized by several key parameters.
| Parameter | Typical Value/Range | Notes |
| Linear Range | 1 - 100 µM | The concentration range where absorbance is directly proportional to nitrite concentration.[1] |
| Limit of Detection (LOD) | ~1.0 µM | The lowest concentration reliably distinguishable from the blank. Can be lower with optimized protocols.[1][12] |
| Wavelength of Max. Absorbance (λmax) | 520 - 550 nm | The optimal wavelength for measuring the colored azo dye.[1] |
| Incubation Time | 10 - 30 minutes | Total time for both reaction steps at room temperature.[10][12] |
| Precision (RSD%) | < 5% | Relative Standard Deviation for replicate measurements within the linear range.[1] |
Example Standard Curve Data
| Nitrite Concentration (µM) | Absorbance at 540 nm (Blank Subtracted) |
| 0 | 0.000 |
| 1 | 0.015 |
| 5 | 0.075 |
| 10 | 0.152 |
| 25 | 0.380 |
| 50 | 0.765 |
| 75 | 1.145 |
| 100 | 1.530 |
Trustworthiness: Interferences and Troubleshooting
The accuracy of the Griess test can be compromised by several factors.
-
Protein Interference: As mentioned, proteins in biological samples can interfere with the assay.[9] Deproteinization is a critical pre-analytical step.
-
Chemical Interference: Certain compounds can interfere with the Griess reaction. Reducing agents like ascorbate and amino acids with thiol groups (e.g., cysteine) can react with nitrite, leading to artificially low readings.[9]
-
Light Sensitivity: The azo dye product is light-sensitive.[10] All incubation steps should be performed in the dark (e.g., by covering the plate with foil) to prevent photodegradation and ensure signal stability.
-
Reagent Stability: Griess reagents can degrade over time, especially when exposed to air and light.[12] Prepare fresh working solutions and store stocks properly in dark bottles at 4°C. If a reagent solution becomes colored, it should be discarded.[13]
-
High Nitrate Concentration: While the Griess test is specific for nitrite, very high levels of nitrate in a sample could potentially lead to a false positive signal.[14] If nitrate quantification is also required, it must first be enzymatically reduced to nitrite (e.g., using nitrate reductase) before performing the Griess assay.[12][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sulphanilic acid - this compound reagent test (Griss-Ilosvay test) On .. [askfilo.com]
- 5. westliberty.edu [westliberty.edu]
- 6. ICSC 0518 - this compound [chemicalsafety.ilo.org]
- 7. nj.gov [nj.gov]
- 8. carlroth.com [carlroth.com]
- 9. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. lovibond.com [lovibond.com]
- 14. reddit.com [reddit.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
using 1-Naphthylamine as a fluorescent probe for micelle detection
Application Note & Protocol
Utilizing 1-Naphthylamine and its Derivatives as Fluorescent Probes for the Characterization of Micellar Systems
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and its more commonly used derivative, N-phenyl-1-naphthylamine (NPN), as fluorescent probes for the detection and characterization of micelles. We will delve into the photophysical principles governing their function, present a detailed protocol for the determination of the Critical Micelle Concentration (CMC), and offer insights into data analysis and interpretation.
Introduction: The Significance of Micelle Characterization
Surfactants are amphiphilic molecules that, above a certain concentration in a solution, self-assemble into organized structures known as micelles[1][2]. This concentration is a critical parameter known as the Critical Micelle Concentration (CMC)[1][3]. The formation of micelles is accompanied by significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and turbidity[1][4].
In the pharmaceutical and biotechnology industries, surfactants are indispensable excipients used to solubilize poorly soluble drugs, stabilize protein formulations, and act as delivery vehicles. Therefore, the precise determination of the CMC is crucial for formulation development, quality control, and understanding the behavior of these systems under various conditions[4][5]. While several methods exist for CMC determination, fluorescence spectroscopy offers a highly sensitive, rapid, and often more reliable alternative, particularly for complex systems[1][3].
Scientific Principle: Environment-Sensitive Fluorescence
The utility of certain fluorescent molecules, known as fluorescent probes, in micelle detection lies in their environment-sensitive photophysical properties. Probes like this compound and N-phenyl-1-naphthylamine (NPN) exhibit relatively low fluorescence quantum yields in polar environments such as water. However, upon the formation of micelles, these hydrophobic probes preferentially partition into the nonpolar, hydrocarbon-like core of the micelle.
This transition from a polar to a nonpolar microenvironment induces two key changes in their fluorescence signature:
-
Fluorescence Enhancement: The quantum yield of the probe dramatically increases. For instance, the fluorescence quantum yield of NPN can increase by about 10-fold when it moves from the aqueous phase into the apolar core of a micelle[6].
-
Hypsochromic Shift (Blue Shift): The wavelength of maximum fluorescence emission shifts to a shorter wavelength (a "blue shift"). For example, NPN's emission maximum can shift from approximately 460 nm in an aqueous environment to 420 nm within a micelle[7][8].
By systematically increasing the surfactant concentration and monitoring the fluorescence of a constant, low concentration of the probe, one can observe a distinct inflection point in the fluorescence intensity. This inflection point corresponds to the onset of micelle formation and is thus the Critical Micelle Concentration (CMC)[1].
Diagram 1: Mechanism of Fluorescence Enhancement
This diagram illustrates the partitioning of the fluorescent probe from the aqueous phase into the hydrophobic micelle core, leading to a significant increase in fluorescence intensity.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine. | Semantic Scholar [semanticscholar.org]
- 3. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. tegewa.de [tegewa.de]
- 6. Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cmdr.ubc.ca [cmdr.ubc.ca]
- 8. Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Application of Schiff Bases Derived from 1-Naphthylamine and Aromatic Aldehydes
Introduction: The Versatility of Naphthyl-Derived Schiff Bases
Schiff bases, compounds featuring the characteristic azomethine or imine (-C=N-) group, represent a cornerstone in synthetic chemistry. Their facile synthesis, coupled with the structural diversity achievable by varying the precursor amine and carbonyl compounds, has led to their widespread investigation and application.[1][2][3] This guide focuses on a particularly compelling subclass: Schiff bases synthesized from 1-naphthylamine and a variety of aromatic aldehydes. The incorporation of the bulky, electron-rich naphthalene moiety imparts unique steric and electronic properties to these molecules.[4] This often translates into enhanced biological activity and novel material properties.[4][5]
These compounds are not merely synthetic curiosities; they are pivotal in numerous fields. In drug development, they have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[6][7][8][9][10][11][12][13][14] Beyond medicine, their ability to form stable complexes with metal ions makes them valuable in coordination chemistry and catalysis.[9][15] Furthermore, their unique photophysical properties are being harnessed for applications such as fluorescent probes for ion detection and as corrosion inhibitors for metals.[16][17][18][19][20][21]
This document provides a comprehensive overview of the synthesis, characterization, and application of these versatile compounds, aimed at researchers and professionals in drug discovery and material science. We will delve into detailed experimental protocols, the underlying reaction mechanisms, and a survey of their diverse applications, grounded in authoritative scientific literature.
Mechanism of Schiff Base Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically acid-catalyzed and involves the condensation of a primary amine with an aldehyde or ketone.[2][9][22][23]
The reaction proceeds in two main stages:
-
Nucleophilic Attack and Hemiaminal Formation: The nitrogen atom of the primary amine (this compound), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[22] This step is reversible.
-
Dehydration to Form the Imine: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable carbon-nitrogen double bond (imine or azomethine group) characteristic of Schiff bases.[22] The use of an acid catalyst facilitates this step by protonating the hydroxyl group of the hemiaminal, making it a better leaving group (water).
The overall reaction is an equilibrium process. To drive the reaction towards the formation of the Schiff base, it is common practice to remove the water formed during the reaction, for instance, by azeotropic distillation.[2]
Caption: Mechanism of Schiff Base Formation.
Synthetic Protocols
The synthesis of Schiff bases from this compound and aromatic aldehydes can be achieved through several methods, ranging from conventional heating under reflux to more modern, energy-efficient techniques like microwave irradiation. The choice of method often depends on the desired reaction time, yield, and environmental considerations.
Protocol 1: Conventional Synthesis via Reflux
This is a widely used and reliable method for synthesizing Schiff bases. The use of a suitable solvent and an acid catalyst is typical.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, salicylaldehyde, vanillin)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) in absolute ethanol (20 mL).
-
To this solution, add the substituted aromatic aldehyde (0.01 mol) dissolved in absolute ethanol (10 mL).
-
Add a few drops of glacial acetic acid to the reaction mixture to act as a catalyst.[6]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
Protocol 2: Microwave-Assisted Synthesis (Green Chemistry Approach)
Microwave-assisted synthesis is a green and efficient alternative to conventional heating, often leading to shorter reaction times, higher yields, and reduced solvent usage.[24][25]
Materials:
-
This compound
-
Substituted Aromatic Aldehyde
-
Glacial Acetic Acid (catalyst, optional)
-
Microwave-safe reaction vessel
-
Domestic or laboratory microwave oven
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a microwave-safe vessel, place an equimolar mixture of this compound (0.01 mol) and the substituted aromatic aldehyde (0.01 mol).
-
Add a catalytic amount of glacial acetic acid (1-2 drops). For a solvent-free approach, the reactants can be mixed directly.[3]
-
Place the vessel in the microwave oven and irradiate at a suitable power level (e.g., 300-600 W) for a short duration (e.g., 2-5 minutes).[24][26] The reaction time may need to be optimized for different aldehydes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add a small amount of ethanol to the solidified product and triturate to obtain a slurry.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent if further purification is required.
Data Summary: Synthesis of this compound Schiff Bases
| Aldehyde Reactant | Synthesis Method | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Conventional | 2-3 hours | ~85% | [6] |
| Salicylaldehyde | Conventional | 2 hours | ~90% | [7] |
| p-(N,N-dimethylamino)benzaldehyde | Conventional | 2 hours | 76% | [16] |
| p-nitrobenzaldehyde | Conventional | 2 hours | 85% | [16] |
| Various Aromatic Aldehydes | Microwave | 2-3 minutes | >90% | [24] |
Characterization of Synthesized Schiff Bases
The successful synthesis and purity of the Schiff bases must be confirmed through various spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most crucial evidence for the formation of a Schiff base is the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹, which is characteristic of the azomethine (-C=N-) stretching vibration.[27][28] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) further confirms the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm, corresponding to the proton of the azomethine group (-CH=N-).[6] The aromatic protons of the naphthyl and aldehyde moieties will appear in the region of δ 6.5-8.5 ppm.
-
¹³C NMR: The carbon atom of the azomethine group will show a characteristic signal in the range of δ 145-165 ppm.
-
-
UV-Visible (UV-Vis) Spectroscopy: Schiff bases typically exhibit strong absorption bands in the UV-Vis region due to π→π* and n→π* electronic transitions within the aromatic rings and the imine group.[6][29] These transitions can provide information about the electronic structure and conjugation in the molecule.
Applications of this compound Derived Schiff Bases
The unique structural features of Schiff bases derived from this compound have led to their exploration in a wide array of applications.
Antimicrobial and Antifungal Agents
The azomethine group has been identified as a crucial structural component for the biological activity of Schiff bases.[22] Numerous studies have demonstrated the potent antibacterial and antifungal activities of this compound-derived Schiff bases against various pathogenic strains.[7][8][30][31][32] The mechanism of action is often attributed to their ability to chelate with metal ions essential for microbial growth or to interfere with cellular processes.
Anticancer Activity
Schiff bases are a promising class of compounds in cancer research.[10][11][12][13][14] Those derived from this compound have been shown to exhibit significant cytotoxicity against various cancer cell lines.[10] Their mode of action can involve inducing apoptosis, inhibiting cell proliferation, and interacting with DNA.[12]
Corrosion Inhibitors
The presence of heteroatoms (like nitrogen) and π-electrons in the aromatic rings allows these Schiff bases to adsorb onto metal surfaces, forming a protective film that inhibits corrosion in acidic media.[17][18][19][21][33] This makes them effective and environmentally friendly corrosion inhibitors for materials like mild steel.
Fluorescent Probes
The extended conjugation provided by the naphthalene ring system often results in fluorescent properties.[16] This has been exploited in the design of fluorescent chemosensors for the selective detection of metal ions, such as Al³⁺.[20][34][35][36] The binding of a specific metal ion can cause a "turn-on" or "turn-off" fluorescent response, enabling its sensitive detection.
Caption: Workflow from Synthesis to Application.
Conclusion
Schiff bases synthesized from this compound and aromatic aldehydes are a versatile and highly valuable class of compounds. Their straightforward synthesis, coupled with the ease of tuning their steric and electronic properties, makes them attractive targets for research in medicinal chemistry and material science. The protocols and data presented in this guide offer a solid foundation for researchers to explore the synthesis and diverse applications of these promising molecules. As research continues, it is anticipated that novel derivatives with even more potent and specific activities will be discovered, further solidifying their importance in various scientific and technological fields.
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, Characterization and Study of Antimicrobial Activity of Mn(II) and Ni(II) Complexes with Schiff Base Derived from 2-Hydroxy-benzaldehyde and this compound, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schiff base - Wikipedia [en.wikipedia.org]
- 10. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes [mdpi.com]
- 12. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orientjchem.org [orientjchem.org]
- 16. newsama.com [newsama.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Novel Schiff-base molecules as efficient corrosion inhibitors for mild steel surface in 1 M HCl medium: experimental and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Schiff's bases mechanism: Significance and symbolism [wisdomlib.org]
- 24. derpharmachemica.com [derpharmachemica.com]
- 25. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 26. asianpubs.org [asianpubs.org]
- 27. sphinxsai.com [sphinxsai.com]
- 28. ijnrd.org [ijnrd.org]
- 29. Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies (Molecular Structure, Ir and Nmr Spectral Assignments, Nbo and Fukui Function) of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde - Beyramabadi - Journal of Structural Chemistry [bakhtiniada.ru]
- 30. researchgate.net [researchgate.net]
- 31. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 33. Effective corrosion inhibition of mild steel in hydrochloric acid by newly synthesized Schiff base nano Co(ii) and Cr(iii) complexes: spectral, thermal, electrochemical and DFT (FMO, NBO) studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 34. scilit.com [scilit.com]
- 35. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ [mdpi.com]
- 36. A Highly Selective and Sensitive Fluorescent Turn-on Probe for Al3+ Based on Naphthalimide Schiff Base - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhancing HPLC Analysis of Amines Through Pre-Column Derivatization with Naphthalene-Based Reagents
Introduction: The Challenge of Amine Analysis
The quantitative analysis of primary and secondary amines is a critical task in diverse scientific fields, including pharmaceutical development, biomedical research, environmental monitoring, and food safety.[1][2] These compounds, encompassing biogenic amines, amino acids, and pharmaceutical active ingredients, often play significant physiological roles. However, their direct analysis by High-Performance Liquid Chromatography (HPLC) is frequently hampered by their lack of a strong native chromophore or fluorophore, leading to poor sensitivity with common UV-Vis or fluorescence detectors.[1][2] Furthermore, their inherent polarity can result in poor retention and peak shape on reversed-phase columns.[3]
To overcome these limitations, pre-column derivatization is a widely adopted strategy.[1][4] This technique involves a chemical reaction that attaches a labeling agent to the amine analyte before its introduction into the HPLC system. An ideal derivatizing reagent enhances detectability by introducing a moiety with strong UV absorbance or fluorescence, improves chromatographic behavior, and forms a stable product.[5]
This application note provides a comprehensive guide to the use of naphthalene-based derivatization reagents for the sensitive HPLC analysis of primary and secondary amines. While the term "1-naphthylamine derivatization" might be misconstrued, this compound itself is a primary amine and not a reagent for derivatizing other amines. Instead, this guide focuses on highly effective derivatizing agents that incorporate the naphthalene structure, such as 1-Naphthylisocyanate (NIC) and 1,2-Naphthoquinone-4-sulfonate (NQS) , to significantly enhance analytical sensitivity and selectivity.
Expertise & Experience: Why Naphthalene-Based Reagents?
The choice of a derivatization reagent is pivotal for method success. The naphthalene moiety is an excellent choice for a label due to its rigid, conjugated aromatic ring system. This structure confers several key advantages:
-
Enhanced Molar Absorptivity: The naphthalene ring system provides a strong chromophore, leading to high UV absorbance and, consequently, low detection limits.
-
Native Fluorescence: Many naphthalene derivatives are highly fluorescent, offering an even greater level of sensitivity and selectivity, as fluorescence detection is generally more sensitive and less prone to interference than UV absorbance.[6][7]
-
Increased Hydrophobicity: The attachment of the nonpolar naphthalene group increases the hydrophobicity of the derivatized amines. This leads to better retention on reversed-phase HPLC columns, allowing for improved separation from polar matrix components.[3]
-
Formation of Stable Derivatives: The resulting derivatives, typically ureas (from isocyanates) or substituted naphthoquinones, are generally stable, permitting robust and reproducible analysis.[6][7]
This guide will focus on two exemplary and versatile naphthalene-based reagents: 1-Naphthylisocyanate (NIC) for its excellent fluorescent properties and 1,2-Naphthoquinone-4-sulfonate (NQS) for its utility as a chromogenic reagent.
Protocol I: Derivatization with 1-Naphthylisocyanate (NIC) for Fluorescence Detection
1-Naphthylisocyanate is a highly effective reagent for the derivatization of both primary and secondary amines, including amino acids.[7] The reaction results in the formation of stable and highly fluorescent naphthylcarbamoyl urea derivatives.[6][7] A significant advantage of this method is the ease of removing excess reagent through a simple liquid-liquid extraction, which leads to clean chromatograms without an interfering reagent peak.[7]
Reaction Mechanism
The derivatization reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isocyanate group, forming a stable urea linkage. The reaction is typically rapid, often completing within a minute at room temperature.[7]
Diagram 1: Derivatization Workflow with 1-Naphthylisocyanate (NIC)
Caption: Workflow for amine analysis using 1-naphthylisocyanate derivatization.
Detailed Experimental Protocol
This protocol is adapted for the general derivatization of primary and secondary amines.[6][7]
Reagents and Materials:
-
1-Naphthylisocyanate (NIC), 98% or higher purity
-
HPLC-grade Acetone (dry)
-
HPLC-grade Cyclohexane
-
Borate Buffer (1M, pH 6.25)
-
Amine standards or sample extract
-
HPLC-grade water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reagent Preparation: Prepare a solution of 1-Naphthylisocyanate in dry acetone (e.g., 1 mg/mL). This solution should be prepared fresh daily.
-
Sample Preparation: For biological samples like plasma, deproteinization is necessary. This can be achieved by adding an equal volume of 6% perchloric acid, allowing it to stand for 5 minutes, and then centrifuging.[7] The supernatant can then be used. For other samples, ensure they are free of particulate matter.
-
Derivatization Reaction:
-
Extraction of Excess Reagent:
-
Add 500 µL of cyclohexane to the reaction mixture to extract the unreacted 1-naphthylisocyanate.[6]
-
Vortex thoroughly for 30 seconds and then centrifuge for 5 minutes to achieve phase separation.
-
Carefully remove and discard the upper organic (cyclohexane) layer.
-
-
Sample Preparation for HPLC:
-
The remaining aqueous layer contains the stable, derivatized amines. This solution can be stored at 4°C until analysis.[7]
-
Prior to injection, an aliquot of the derivatized sample may need to be diluted with HPLC-grade water. For example, dilute 40 µL of the solution with 200 µL of HPLC water.[7]
-
Inject an appropriate volume (e.g., 5-20 µL) into the HPLC system.
-
Typical HPLC Conditions
| Parameter | Condition |
| HPLC System | Binary gradient HPLC with a fluorescence detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Acetate buffer (e.g., 25 mM, pH 5.5) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized based on the specific amines being analyzed. A typical starting point is a linear gradient from 20% B to 80% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30-40 °C |
| Detection | Fluorescence Detector (FLD) |
| Excitation λ | 238 nm or 305 nm[6] |
| Emission λ | 385 nm[6] |
Protocol II: Derivatization with 1,2-Naphthoquinone-4-sulfonate (NQS) for UV-Vis Detection
1,2-Naphthoquinone-4-sulfonate (NQS), also known as Folin's reagent, is a popular chromogenic agent for the spectrophotometric and chromatographic determination of primary and secondary amines.[8][9] It reacts with amines in an alkaline medium to produce intensely colored, stable products that can be readily detected in the visible region of the electromagnetic spectrum.[8]
Reaction Mechanism
The reaction involves a nucleophilic substitution where the amine attacks the C-4 position of the naphthoquinone ring, leading to the displacement of the sulfonate group. This results in the formation of a 4-substituted amino-1,2-naphthoquinone derivative.
Diagram 2: Reaction of NQS with a Primary Amine
Caption: Reaction of NQS with a primary amine to form a colored derivative.
Detailed Experimental Protocol
This protocol provides a general procedure for the derivatization of pharmaceutical amines with NQS.[10]
Reagents and Materials:
-
1,2-Naphthoquinone-4-sulfonate sodium salt (NQS)
-
HPLC-grade Acetonitrile
-
Potassium dihydrogen phosphate buffer (e.g., 0.1 M, adjusted to pH with NaOH)
-
Amine standards or sample extract
-
HPLC-grade water
-
Water bath or heating block
Procedure:
-
Reagent Preparation: Prepare a fresh solution of NQS in HPLC-grade water (e.g., 0.5% w/v). Protect this solution from light.
-
Sample Preparation: Accurately weigh or pipette a known amount of the amine standard or sample into a reaction vial. Dissolve in a suitable solvent (e.g., water or methanol).
-
Derivatization Reaction:
-
To the amine solution, add an aliquot of the alkaline buffer (e.g., borate buffer pH 9.0).
-
Add an excess of the NQS reagent solution.
-
Mix well and heat the mixture in a water bath at a specified temperature (e.g., 60-70 °C) for a defined period (e.g., 15-30 minutes) to ensure complete reaction.
-
After heating, cool the reaction mixture to room temperature.
-
-
Sample Preparation for HPLC:
-
The reaction mixture can often be directly injected after cooling and filtration. In some cases, acidification may be required to stop the reaction.
-
Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
-
Typical HPLC Conditions
| Parameter | Condition |
| HPLC System | Isocratic or gradient HPLC with a DAD or UV-Vis detector |
| Column | ODS C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm)[10] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH 3.5) and an organic modifier (e.g., acetonitrile). A typical ratio is 55:45 (v/v) buffer to acetonitrile.[10] |
| Flow Rate | 1.0 - 1.5 mL/min[10] |
| Column Temp. | 40 °C[10] |
| Detection | DAD or UV-Vis Detector |
| Wavelength | Determined by the absorption maximum of the derivative, typically in the visible range (e.g., 460 nm).[10] |
Trustworthiness: Method Validation and Troubleshooting
For any quantitative method, validation is essential to ensure its accuracy, precision, and robustness. Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in a blank matrix.
-
Linearity: The linear relationship between the concentration of the analyte and the detector response. A calibration curve should be constructed using at least five concentration levels, and the correlation coefficient (r²) should be >0.99.[11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[12]
-
Precision: The closeness of agreement between a series of measurements. Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels, with relative standard deviation (RSD) typically expected to be below 2-5%.[10][12]
-
Accuracy: The closeness of the measured value to the true value. Often determined by recovery studies in spiked matrices, with acceptable recovery typically in the range of 80-120%.[11]
Common Troubleshooting Scenarios:
| Issue | Potential Cause | Suggested Solution |
| No or low derivatization yield | Inactive reagent; Incorrect pH; Presence of water (for NIC); Insufficient reaction time/temperature. | Use fresh reagent; Optimize buffer pH; Ensure solvents for NIC are dry; Optimize reaction conditions. |
| Multiple peaks for a single analyte | Incomplete reaction; Side product formation; Degradation of derivative. | Increase reagent excess; Optimize reaction conditions; Check derivative stability over time. |
| Poor peak shape | Column degradation; Inappropriate mobile phase pH; Sample overload. | Use a guard column or replace the analytical column; Adjust mobile phase pH; Inject a smaller sample volume. |
| Baseline noise or drift | Contaminated mobile phase or system; Detector lamp issue. | Filter mobile phases; Flush the system; Check detector lamp performance. |
Conclusion
Pre-column derivatization with naphthalene-based reagents like 1-Naphthylisocyanate and 1,2-Naphthoquinone-4-sulfonate is a powerful and reliable strategy for the sensitive and selective HPLC analysis of primary and secondary amines. By introducing a strongly UV-absorbing and/or fluorescent naphthalene moiety, these reagents overcome the inherent analytical challenges associated with underivatized amines. The protocols and guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to develop and validate high-performance analytical methods for a wide range of amine-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 12. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 1-Naphthylamine: A Gateway to Novel Organic Compounds
Introduction: The Enduring Relevance of a Classic Building Block
1-Naphthylamine, a primary aromatic amine derived from naphthalene, stands as a cornerstone in the edifice of synthetic organic chemistry.[1][2] Though a mature chemical entity, its inherent reactivity and rigid, planar structure continue to make it an invaluable starting material for the creation of a diverse array of novel organic compounds. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for its transformation into high-value molecules for the dye, agrochemical, and pharmaceutical industries. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N | [1] |
| Molar Mass | 143.19 g/mol | [1] |
| Appearance | Colorless to reddish-purple crystalline solid | [1] |
| Melting Point | 48-50 °C | [1] |
| Boiling Point | 301 °C | [1] |
| Solubility in Water | 1.7 g/L | |
| CAS Number | 134-32-7 | [1] |
Safety Note: this compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]
Application I: The Synthesis of Vibrant Azo Dyes
The most prominent application of this compound is in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants.[3] The key to this application lies in the facile conversion of the primary amino group of this compound into a reactive diazonium salt, which can then be coupled with various aromatic compounds to generate a wide spectrum of colors.
Protocol 1: Synthesis of a Novel Azo Dye from this compound and 8-Hydroxyquinoline
This protocol details the synthesis of a vibrant red azo dye, a promising candidate for dyeing polyester fabrics.[4]
Reaction Scheme:
Caption: Synthetic workflow for the preparation of an azo dye.
Materials:
-
This compound
-
4-Chloroaniline (optional, for modified dye synthesis)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
8-Hydroxyquinoline
-
Sodium Hydroxide (NaOH)
-
Ice
Step-by-Step Protocol:
-
Diazotization:
-
In a beaker, dissolve a specific molar equivalent of this compound in a mixture of ethanol and concentrated hydrochloric acid.
-
Cool the mixture to 0°C in an ice bath. This low temperature is critical to prevent the hydrolysis of the diazonium salt to an undesired phenol byproduct.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the this compound solution while maintaining the temperature at 0°C and stirring continuously. The reaction is typically stirred for one hour at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate beaker, prepare a cold solution of 8-hydroxyquinoline in aqueous sodium hydroxide.
-
Gradually add the cold 8-hydroxyquinoline solution to the diazonium salt solution with vigorous stirring, while maintaining the temperature at 0°C.
-
Continue stirring the reaction mixture for another hour at 0°C to allow for complete coupling.[4]
-
-
Isolation and Purification:
-
The precipitated crude azo dye is collected by filtration.
-
Wash the solid product with cold water to remove any unreacted salts.
-
Dry the crude product.
-
Recrystallize the dye from ethanol to yield deep red crystals with a reported yield of 83%.[4]
-
Causality of Experimental Choices:
-
Low Temperature (0°C): The diazonium salt is unstable at higher temperatures and will decompose to form a phenol, reducing the yield of the desired azo dye.
-
Acidic Medium for Diazotization: The presence of a strong acid like HCl is necessary for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the actual diazotizing agent.[5]
-
Basic Medium for Coupling: The coupling reaction is typically carried out in a slightly basic medium to deprotonate the 8-hydroxyquinoline, making it a more potent nucleophile for attacking the electrophilic diazonium salt.
Application II: Building Blocks for Agrochemicals
This compound serves as a versatile intermediate in the synthesis of various agrochemicals, including pesticides and rubber antioxidants.[3] The derivatization of this compound allows for the introduction of functional groups that impart desired biological or chemical properties.
Protocol 2: Synthesis of N-Phenyl-1-naphthylamine - An Antioxidant
N-phenyl-1-naphthylamine is a well-known antioxidant used to protect rubber and other polymers from degradation.[6] This protocol outlines a general approach for its synthesis.
Reaction Scheme:
Caption: General synthetic route to N-phenyl-1-naphthylamine.
Materials:
-
This compound
-
Aniline
-
Catalyst (e.g., Iodine, Sulfanilic Acid, or Boron and fluorine-containing catalysts)[7]
General Procedure:
The synthesis of N-phenyl-1-naphthylamine typically involves the reaction of this compound with aniline at elevated temperatures and pressures in the presence of a catalyst.[7]
-
Reaction Setup:
-
Charge a high-pressure reactor with this compound, aniline, and a catalytic amount of a suitable catalyst.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature range of 100-400°C under a pressure higher than atmospheric pressure.[7] The specific temperature and pressure will depend on the chosen catalyst and desired reaction rate.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor and release the pressure.
-
The product mixture is then subjected to purification, which may involve distillation under reduced pressure or recrystallization to obtain pure N-phenyl-1-naphthylamine.
-
Causality of Experimental Choices:
-
Catalyst: The catalyst facilitates the nucleophilic substitution reaction between the amino group of one reactant and the aromatic ring of the other. Different catalysts can influence the reaction rate and yield.
-
High Temperature and Pressure: These conditions are necessary to overcome the activation energy of the reaction and to keep the reactants in the liquid phase, promoting efficient mixing and reaction.[7]
Application III: Scaffolds for Pharmaceutical Drug Discovery
The rigid naphthalene core of this compound provides an excellent scaffold for the design and synthesis of novel therapeutic agents. Derivatives of this compound have shown promising biological activities, including antifungal and cytotoxic properties.[8]
Protocol 3: Synthesis of N-(Pyridinylmethyl)naphthalen-1-amines with Potential Antifungal Activity
This protocol describes a two-step synthesis of N-(pyridinylmethyl)naphthalen-1-amines, which have demonstrated activity against pathogenic fungi.[8]
Reaction Scheme:
Caption: Two-step synthesis of potential antifungal agents.
Materials:
-
This compound
-
Isomeric Pyridinecarboxyaldehydes (e.g., 2-, 3-, or 4-pyridinecarboxaldehyde)
-
Ethanol (EtOH)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
Step-by-Step Protocol:
-
Step 1: Aldimine Formation:
-
In a round-bottom flask, dissolve this compound and the desired pyridinecarboxyaldehyde isomer in ethanol.
-
Reflux the mixture to drive the condensation reaction to completion, forming the corresponding N-aryl aldimine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]
-
-
Step 2: Reduction of the Aldimine:
-
After cooling the reaction mixture, add an excess of sodium borohydride in methanol portion-wise. Sodium borohydride is a mild reducing agent that selectively reduces the imine C=N bond to a secondary amine.[8]
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-(pyridinylmethyl)naphthalen-1-amine.
-
Causality of Experimental Choices:
-
Reflux in Ethanol for Imine Formation: The elevated temperature and the use of a solvent that allows for the removal of water (azeotropically or by evaporation) drives the equilibrium of the condensation reaction towards the formation of the imine.
-
Sodium Borohydride in Methanol for Reduction: Sodium borohydride is a safe and effective reducing agent for imines. Methanol is a suitable solvent for both the imine and the reducing agent.
Biological Activity Data:
Derivatives synthesized via this method have shown notable biological activity.
| Compound | Target | Activity | Reference |
| N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines | Human Cancer Cell Lines (MCF-7, H-460, SF-268) | IC₅₀ < 10 µg/mL | [8] |
| N-(Pyridinylmethyl)naphthalen-1-amines | Pathogenic Fungi | MIC 25–32 µg/mL | [8] |
Conclusion: A Versatile Scaffold for Future Innovation
This compound, a classic aromatic amine, continues to be a highly relevant and versatile starting material in modern organic synthesis. Its rich chemistry allows for the efficient construction of a wide range of complex molecules with important applications in the dye, agrochemical, and pharmaceutical industries. The protocols and insights provided in this guide are intended to empower researchers and scientists to explore the full potential of this remarkable building block in their pursuit of novel and impactful organic compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid) - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & this compound based azo dyes - MedCrave online [medcraveonline.com]
- 5. careers360.com [careers360.com]
- 6. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US6054618A - Preparation of N-phenyl-1-naphthylamine - Google Patents [patents.google.com]
- 8. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for Measuring Gram-Negative Outer Membrane Permeability Using N-Phenyl-1-Naphthylamine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-phenyl-1-naphthylamine (NPN) to assess the outer membrane permeability of Gram-negative bacteria. This document delves into the theoretical underpinnings of the assay, offers a detailed experimental protocol, and provides insights into data interpretation, ensuring both scientific rigor and practical applicability.
Foundational Principles: The "Why" Behind the NPN Assay
The outer membrane of Gram-negative bacteria is a formidable barrier, selectively controlling the influx and efflux of substances.[1] This intrinsic barrier is a primary reason for the resistance of these bacteria to many antibiotics.[2] Consequently, the study of compounds that can disrupt this membrane is a cornerstone of antimicrobial research.[3][4]
The NPN assay is a rapid and cost-effective fluorometric method to evaluate the integrity of the Gram-negative outer membrane.[3][5] Its mechanism hinges on the photophysical properties of the fluorescent probe, N-phenyl-1-naphthylamine. NPN is a hydrophobic molecule that exhibits weak fluorescence in aqueous environments.[3] However, upon partitioning into the hydrophobic interior of a phospholipid bilayer, its fluorescence quantum yield increases significantly.[5][6]
An intact Gram-negative outer membrane effectively excludes NPN.[3][5] When the outer membrane is permeabilized by a test compound (e.g., an antibiotic, a peptide, or a chelating agent), NPN can traverse this barrier and intercalate into the phospholipid-rich regions of the outer and inner membranes, leading to a measurable increase in fluorescence.[7] This change in fluorescence intensity directly correlates with the degree of outer membrane disruption.[3]
It is crucial to note that this assay is specifically designed for Gram-negative bacteria due to their unique outer membrane structure, which is absent in Gram-positive bacteria.[1]
Visualizing the Mechanism of NPN Uptake
The following diagram illustrates the principle of the NPN assay, depicting the probe's behavior in the presence of intact and permeabilized Gram-negative outer membranes.
Caption: Mechanism of the NPN outer membrane permeability assay.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 96-well plate format using a fluorescence microplate reader, but can be adapted for use with a standard cuvette-based fluorometer.
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| N-phenyl-1-naphthylamine (NPN) | Molecular Biology Grade | 2-8°C, protected from light |
| HEPES Buffer | 5 mM, pH 7.2 | 2-8°C |
| Glucose | 5 mM (optional, for cell viability) | Room Temperature |
| Polymyxin B (PMB) | Positive Control | -20°C |
| Test Compound(s) | Varies | As per manufacturer |
| Gram-negative bacteria | e.g., E. coli, P. aeruginosa | As required for culture |
| Growth Medium | e.g., Luria-Bertani (LB) Broth | As per bacterial strain |
| 96-well plates | Black, clear bottom | Room Temperature |
| Fluorescence Microplate Reader | Excitation: 350 nm, Emission: 420 nm | N/A |
Reagent Preparation
-
NPN Stock Solution (0.5 mM): Dissolve NPN in acetone to a final concentration of 0.5 mM. Store in an amber vial at -20°C.
-
HEPES Buffer (5 mM, pH 7.2): Prepare a 5 mM HEPES solution and adjust the pH to 7.2. This buffer is used for washing and resuspending the bacteria. The addition of 5 mM glucose is recommended to maintain bacterial energy levels during the assay.[3]
-
Polymyxin B Stock Solution (e.g., 100 µg/mL): Prepare a stock solution of Polymyxin B in sterile water. Polymyxin B is a potent outer membrane permeabilizer and serves as a positive control.[8][9]
Bacterial Cell Preparation
-
Inoculate a suitable volume of growth medium with an overnight culture of the desired Gram-negative bacterium.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at room temperature).
-
Discard the supernatant and wash the cell pellet once with 5 mM HEPES buffer (pH 7.2).
-
Centrifuge again and resuspend the pellet in 5 mM HEPES buffer to a final OD600 of approximately 0.5.[10]
Assay Procedure
-
In a black, clear-bottom 96-well plate, add 100 µL of the prepared bacterial cell suspension to each well.
-
Add 5 µL of the 0.5 mM NPN stock solution to each well for a final concentration of approximately 20-25 µM. Mix gently by pipetting.
-
Incubate the plate in the dark at room temperature for 30 minutes to allow the NPN to equilibrate.[3]
-
Measure the baseline fluorescence (F0) using a microplate reader with excitation at 350 nm and emission at 420 nm.[7][11]
-
Add your test compound(s) at the desired final concentrations to the respective wells. For the positive control, add Polymyxin B (e.g., to a final concentration of 10 µg/mL).[8] For the negative control, add an equivalent volume of the buffer used to dissolve the test compounds.
-
Immediately after adding the compounds, begin kinetic measurements of fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 20-30 minutes).[10] Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 10 minutes).
Data Analysis and Interpretation
The increase in outer membrane permeability is typically expressed as the NPN Uptake Factor or as a percentage of the maximum fluorescence achieved with a potent permeabilizer like Polymyxin B.
The NPN uptake factor can be calculated using the following formula[8]:
NPN Uptake Factor = (Fobs - F0) / (F100 - F0)
Where:
-
Fobs is the observed fluorescence in the presence of the test compound.
-
F0 is the initial fluorescence of the bacterial suspension with NPN before the addition of any compound.
-
F100 is the maximum fluorescence obtained with the positive control (Polymyxin B).
An NPN uptake factor greater than 0 indicates that the test compound has some outer membrane permeabilizing activity. A value of 1 suggests that the compound is as effective as Polymyxin B at the concentration tested.[8]
Self-Validating System: Essential Controls and Considerations
For the protocol to be a self-validating system, the inclusion of appropriate controls is non-negotiable:
-
Negative Control (Untreated Cells): Bacterial cells with NPN but without any test compound. This establishes the baseline fluorescence and confirms the initial integrity of the outer membrane.
-
Positive Control (Polymyxin B): This provides the maximal NPN uptake, serving as a benchmark for the activity of the test compounds.[8]
-
Compound-Only Control: Test compound in buffer with NPN but without bacteria. This is to check for any intrinsic fluorescence of the compound at the chosen wavelengths.
Causality Behind Experimental Choices:
-
Mid-log phase cells: Bacteria in this phase are metabolically active and have a consistent membrane composition, ensuring reproducibility.
-
HEPES buffer: This buffer provides a stable pH environment without interfering with the assay. The optional addition of glucose helps maintain cell viability.[3]
-
Dark incubation: NPN is a fluorescent dye and can be susceptible to photobleaching. Incubation in the dark protects the probe's integrity.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High baseline fluorescence (F0) | Damaged or "leaky" cells due to harsh handling or overgrowth. | Handle cells gently during washing steps. Ensure cells are harvested in the mid-log phase. |
| No response with positive control | Inactive Polymyxin B. Incorrect instrument settings. | Prepare fresh Polymyxin B stock. Verify excitation/emission wavelengths and gain settings on the fluorometer. |
| High fluorescence in compound-only control | Intrinsic fluorescence of the test compound. | Run a spectral scan of the compound to determine if its fluorescence overlaps with NPN. If so, this assay may not be suitable. |
| Inconsistent results | Inaccurate pipetting. Variation in cell density. | Use calibrated pipettes. Ensure the bacterial suspension is homogenous before aliquoting. |
Conclusion
The NPN uptake assay is a powerful tool for the primary screening and characterization of agents that disrupt the Gram-negative outer membrane. Its simplicity, speed, and cost-effectiveness make it an invaluable method in the early stages of antimicrobial drug discovery.[2][3] By understanding the principles behind the assay and adhering to a robust, well-controlled protocol, researchers can generate reliable and reproducible data to advance our understanding of bacterial membrane permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Griess Assay Technical Support Center: Overcoming Interference in Biological Samples
Welcome to the technical support center for the Griess assay. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring nitrite, a stable and quantifiable surrogate of nitric oxide (NO), in complex biological matrices. While the Griess reaction, particularly utilizing 1-Naphthylamine, is a robust and cost-effective method, its application to biological samples is fraught with potential interferences that can compromise data integrity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome these challenges. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring your experimental design is both technically sound and logically validated.
Frequently Asked Questions (FAQs)
Q1: My samples (plasma/serum/cell lysate) turn cloudy or form a precipitate after adding the Griess reagents. What's causing this?
A1: This is a classic sign of protein interference. Biological samples like plasma, serum, and cell lysates are rich in proteins, which can precipitate in the acidic conditions of the Griess assay.[1][2] This precipitation not only interferes with spectrophotometric readings by scattering light but can also trap nitrite, leading to an underestimation of its concentration.
Solution: Deproteinization is a mandatory pre-analytical step.[2][3] We recommend methods like zinc sulfate precipitation or ultrafiltration. Acidic precipitation methods should be avoided as they can lead to the loss of nitrite.[3]
Q2: My blank or negative control samples are showing a high background signal. What are the possible reasons?
A2: A high background can stem from several sources:
-
Contaminated Reagents: Ensure your water and buffers are free of nitrite contamination.
-
Sample Matrix Components: Some components in your biological sample or cell culture media can interfere with the assay. For instance, phenol red in culture media can contribute to background absorbance.
-
Hemolysis: If you are working with plasma or serum, hemolysis (rupturing of red blood cells) can release hemoglobin, which absorbs light around the same wavelength as the Griess reaction product (540 nm), creating a positive interference.[4]
Solution: Always run a "sample blank" containing your sample and all reagents except for the Griess coupling agent (e.g., this compound or NED). This will allow you to subtract the background absorbance from your sample readings.[5] For hemolyzed samples, proper sample collection and handling are crucial. If hemolysis is unavoidable, consider alternative methods or specific cleanup steps to remove hemoglobin.
Q3: I'm getting lower than expected nitrite values, or my positive controls are not working as they should. Why?
A3: This issue often points to the presence of reducing agents or other interfering substances in your sample that can either directly consume nitrite or interfere with the Griess reaction. Common culprits in biological samples include:
-
Ascorbic Acid (Vitamin C): A potent reducing agent that can scavenge nitrite, leading to false negatives.[4][6][7][8][9][10]
-
Thiols (e.g., glutathione, cysteine): These can also react with and reduce nitrite levels.[3]
-
NADPH: This cofactor can interfere with the Griess reaction, particularly in enzymatic nitrate reduction steps if you are measuring total NOx (nitrite + nitrate).[3][4]
Solution: Sample preparation is key. Deproteinization with zinc sulfate can help reduce interference from ascorbate and phosphate.[3][11] If high levels of a specific interfering substance are suspected, consider including a standard addition experiment to quantify its effect.
Q4: Is this compound the best coupling reagent? Are there safer and more effective alternatives?
A4: While historically used, this compound is a suspected carcinogen and is less soluble, which can lead to precipitation of the final azo dye.[12] The most widely accepted and recommended alternative is N-(1-naphthyl)ethylenediamine (NED) .[12][13] NED forms a more soluble and stable azo dye, leading to more reliable and reproducible results.[13] For safety and performance reasons, we strongly recommend using NED in all Griess assays.
In-Depth Troubleshooting Guides
Guide 1: Managing Protein Interference
Protein precipitation is the most common source of interference in the Griess assay with biological samples. Here, we compare the two most effective deproteinization methods.
This method is effective and can also help mitigate interference from ascorbate and phosphate.[3][11]
Protocol:
-
To 100 µL of your sample (e.g., serum), add 200 µL of 0.03 M zinc sulfate solution.
-
Vortex thoroughly for 1 minute.
-
Carefully collect the supernatant for the Griess assay.
This method uses molecular weight cut-off filters to physically separate proteins from the sample.
Protocol:
-
Select an ultrafiltration device with a molecular weight cut-off of 10 kDa (e.g., a spin filter).[1][5]
-
Add your sample to the filter unit.
-
Centrifuge according to the manufacturer's instructions (typically 10,000 x g for 10-20 minutes at 4°C).[5][14]
-
The filtrate (the liquid that passes through the membrane) is your deproteinized sample, ready for the Griess assay.
| Parameter | Zinc Sulfate Precipitation | Ultrafiltration |
| Principle | Chemical precipitation of proteins | Physical separation by size |
| Pros | Cost-effective, can reduce other interferences (ascorbate, phosphate)[3][11] | High recovery of small molecules, no chemical addition |
| Cons | Can dilute the sample, potential for co-precipitation of nitrite if not optimized | More expensive, can be slower for multiple samples |
| Best For | High-throughput screening, samples with known ascorbate interference | Precious or low-volume samples, when avoiding chemical additives is critical |
Guide 2: Addressing Interference from Reducing Agents and Hemoglobin
Reducing agents and colored compounds like hemoglobin can significantly skew your Griess assay results.
The following diagram illustrates the Griess reaction and highlights where common biological interferents exert their effects.
Caption: Griess reaction pathway and points of interference.
-
Proper Sample Handling: To prevent hemolysis, use appropriate anticoagulants (EDTA is often recommended over heparin for plasma collection), avoid vigorous shaking of blood samples, and process samples promptly.[15][16]
-
Sample Dilution: If interference is suspected, diluting the sample can sometimes reduce the concentration of the interfering substance to a level that no longer affects the assay. However, ensure that the nitrite concentration in the diluted sample remains within the linear range of your standard curve.
-
Standard Addition Method: For complex matrices where the interference is difficult to remove, the standard addition method can be used to accurately quantify nitrite. This involves adding known amounts of a nitrite standard to your sample and extrapolating to find the initial concentration.
-
H-point Standard Addition Method (HPSAM): For significant spectral overlap, such as with heme proteins, HPSAM is an advanced spectrophotometric technique that can resolve the analyte signal from the interfering background.[17]
Experimental Workflow: A Validated Protocol for Nitrite Measurement in Human Plasma
This protocol incorporates best practices to minimize interference and ensure accurate, reproducible results.
Caption: Recommended workflow for Griess assay in plasma.
Step-by-Step Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing EDTA as an anticoagulant.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.
-
Carefully transfer the plasma to a new tube, avoiding the buffy coat.
-
Proceed with deproteinization using either zinc sulfate precipitation or ultrafiltration as described in Guide 1 .
-
-
Assay Procedure (96-well plate format):
-
Prepare a nitrite standard curve (e.g., 0-100 µM) by diluting a stock solution in the same buffer as your samples.
-
Add 50 µL of standards and deproteinized samples to separate wells.
-
For each sample, prepare a corresponding sample blank well with 50 µL of the sample.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to all standard and sample wells. To the sample blank wells, add 50 µL of the acid vehicle (5% phosphoric acid).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% NED in water) to all wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the 0 µM standard (reagent blank) from all standard readings.
-
For each sample, subtract the absorbance of its corresponding sample blank from the final reading.
-
Plot the corrected absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the nitrite concentration of your samples from the standard curve.
-
By carefully considering your sample type and implementing these validation and troubleshooting steps, you can significantly improve the accuracy and reliability of your Griess assay data.
References
- 1. woongbee.com [woongbee.com]
- 2. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.co.jp [abcam.co.jp]
- 6. Ascorbic acid interference in the measurement of serum biochemical parameters: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Ascorbic acid interference in reagent-strip reactions for assay of urinary glucose and hemoglobin. | Semantic Scholar [semanticscholar.org]
- 9. optimaldx.com [optimaldx.com]
- 10. Ascorbic acid interference in reagent-strip reactions for assay of urinary glucose and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Griess test - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Anticoagulants and other preanalytical factors interfere in plasma nitrate/nitrite quantification by the Griess method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticoagulants and Other Preanalytical Factors Interfere in Plasma Nitrate/Nitrite Quantification by the Griess Method [periodicos.capes.gov.br]
- 17. Eliminating absorbing interference using the H-point standard addition method: case of Griess assay in the presence of interferent heme enzymes such as NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Naphthylamine for Maximum Color Development
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 1-Naphthylamine in colorimetric assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This center is structured to help you quickly find answers to common problems and provide in-depth guidance for robust assay development.
Section 1: Understanding the Core Chemistry: The Griess Reaction
The most common application of this compound is in the Griess test, a century-old, yet highly relevant, method for the colorimetric detection of nitrite (NO₂⁻), an indirect measure of nitric oxide (NO).[1][2][3] The assay's success hinges on a two-step chemical reaction that produces a vividly colored azo dye.[2][4] Understanding this mechanism is the first step to mastering the assay.
-
Diazotization: In a highly acidic environment (typically provided by phosphoric or hydrochloric acid), nitrite reacts with a primary aromatic amine, such as sulfanilamide, to form a diazonium salt.[2][4] This intermediate is unstable and ready to react.
-
Azo Coupling: The diazonium salt then couples with this compound to form a stable, pink-to-reddish-purple azo dye.[2][3] The intensity of this color, measured spectrophotometrically around 540-550 nm, is directly proportional to the initial nitrite concentration in the sample.[1][5]
Caption: The two-step mechanism of the Griess Reaction.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound.
Q1: What is the primary role of this compound in the assay? A: this compound acts as the "coupling agent." After the initial diazotization reaction creates an unstable diazonium salt from nitrite, this compound binds to this intermediate to form the final, stable colored product that can be measured.[3] Without it, no color would develop.
Q2: What is a typical starting concentration for this compound in the Griess reagent? A: A widely used and effective starting concentration is 0.1% (w/v) this compound in an appropriate solvent.[5] However, this is a starting point. The optimal concentration can depend on your specific sample matrix and the concentration of the diazotizing agent (e.g., sulfanilamide). For robust results, a systematic optimization is recommended (see Section 4).
Q3: Why is the pH of the reagent so critical? A: The entire reaction is pH-dependent. The initial diazotization step requires a strongly acidic environment to form the diazonium salt. If the pH is too high, this reaction will be inefficient or fail completely, leading to weak or no color development. Most protocols use a strong acid like phosphoric acid to maintain the required low pH.[2]
Q4: How should I prepare and store my this compound stock solution? A: this compound has poor water solubility. It is often dissolved in glacial acetic acid or ethanol before being brought to the final volume with water.[6][7] Stock solutions are sensitive to light and air (oxidation). Always store them in amber, tightly-sealed bottles at 4°C.[5][8] If a solution turns brown or yellow, it has likely oxidized and should be discarded.
Q5: Is this compound a safety concern? A: Yes. This compound is classified as a carcinogen and is toxic.[9][10] It is fatal if it comes into contact with the skin and harmful if swallowed.[9][10] Always handle it with extreme care, using appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[9][10][11] All handling should be done in a well-ventilated area or a chemical fume hood.[12] Due to these concerns, many modern commercial kits have replaced this compound with a safer, more soluble alternative, N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD).[2]
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides a systematic, question-based approach to identifying and solving common problems.
Caption: A general workflow for troubleshooting common Griess assay issues.
Problem 1: Weak or No Color Development
Q: My nitrite standards are developing color perfectly, but my experimental samples are not. What's wrong? A: This strongly suggests an issue with your sample matrix.
-
Cause 1: Nitrite Concentration Below Limit of Detection (LOD): The amount of nitrite produced in your system may be too low for the assay to detect (typical LOD is ~0.5-2.5 µM).[4] You may need to concentrate your sample or use a more sensitive detection method.
-
Cause 2: Sample Matrix Interference: Components in your sample (e.g., cell culture media with phenol red, high protein concentrations, or reducing agents like ascorbate) can interfere with the reaction.[8] Proteins can be removed via ultrafiltration.[8] It is also critical to run your standard curve in the same matrix as your samples (e.g., in the same culture medium) to account for these effects.[13][14]
-
Cause 3: Incorrect Sample pH: If your sample is highly buffered, it may raise the pH of the Griess reagent out of the optimal acidic range, inhibiting the reaction.
Q: Nothing is working—neither my standards nor my samples develop color. A: This points to a fundamental problem with the reagents or the protocol itself.
-
Cause 1: Reagent Degradation: The Griess reagents, particularly this compound and the prepared diazonium salt, are sensitive.[15] Ensure you are using freshly prepared reagents.[16][17] this compound solution that is discolored (yellow/brown) is oxidized and must be replaced.
-
Cause 2: Incorrect Reagent Preparation: Double-check all calculations, weights, and volumes used to prepare the sulfanilamide and this compound solutions. An error in the acidic component is a common culprit.
-
Cause 3: Insufficient Incubation Time: While color development is often rapid, some protocols require 10-20 minutes for the reaction to complete.[5] Ensure you are incubating for the recommended time, protected from light.[8]
Problem 2: High Background Signal
Q: My blank wells (containing only matrix/water + Griess reagent) are turning pink. A: This indicates contamination or reagent instability.
-
Cause 1: Nitrite Contamination: The most likely cause is nitrite contamination in the deionized water or reagents used to prepare your solutions.[16][17] Use high-purity, nitrite-free water for all preparations.
-
Cause 2: Oxidized this compound: A heavily oxidized this compound solution can have a pinkish/brownish hue that contributes to background absorbance. Prepare fresh solution.
-
Cause 3: Light Exposure: Extended exposure of the Griess reagent to direct light can cause it to develop a background color. Always prepare it fresh and keep it protected from light.[15]
Problem 3: Poor Standard Curve Linearity (R² < 0.99)
Q: My standard curve is not linear and my replicates are inconsistent. A: This is often due to technical errors or sub-optimal reaction conditions.
-
Cause 1: Pipetting Inaccuracy: The Griess assay involves small volumes. Ensure your pipettes are calibrated and that you are using proper technique to minimize errors, especially during serial dilutions for the standard curve.
-
Cause 2: Unstable Color: The azo dye can fade over time, especially if exposed to light.[15] Ensure you read the plate within the recommended time window (usually 15-30 minutes) after adding the final reagent.[15][18]
-
Cause 3: Sub-optimal Reagent Ratios: If the concentration of either sulfanilamide or this compound is limiting, the reaction will not proceed linearly at higher nitrite concentrations, causing the curve to plateau prematurely. This is a clear sign that optimization is needed.
Section 4: Experimental Protocol for Optimization
To ensure maximum sensitivity and linearity, the concentration of this compound should be optimized relative to the other Griess components and the expected nitrite concentration range.
Objective: To determine the optimal concentration of this compound that yields the highest signal-to-noise ratio for a given, fixed concentration of nitrite.
Materials:
-
Sulfanilamide Solution (e.g., 1% w/v in 5% H₃PO₄)
-
This compound stock solutions of varying concentrations (e.g., 0.02%, 0.05%, 0.1%, 0.2%, 0.5% w/v)
-
Sodium Nitrite (NaNO₂) Standard (e.g., 50 µM, prepared in the same matrix as your samples)
-
Blank Matrix (e.g., cell culture media or buffer without nitrite)
-
96-well clear, flat-bottom microplate
Methodology:
-
Plate Setup: Design a plate map to test each this compound concentration against both a nitrite standard and a blank. Run all conditions in triplicate.
-
Sample Addition: Add 50 µL of the 50 µM Nitrite Standard or 50 µL of the Blank Matrix to the appropriate wells.
-
Step 1 (Diazotization): Add 50 µL of the Sulfanilamide Solution to all wells. Tap the plate gently to mix.
-
Incubation 1: Incubate the plate for 10 minutes at room temperature, protected from light.
-
Step 2 (Coupling): Add 50 µL of a specific this compound stock solution to a designated set of wells (e.g., add the 0.02% solution to columns 1-2, the 0.05% solution to columns 3-4, etc.).
-
Incubation 2: Incubate the plate for 15 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
Data Analysis & Interpretation:
-
Calculate Net Absorbance: For each this compound concentration, subtract the average absorbance of the blank wells from the average absorbance of the nitrite standard wells.
-
Plot the Data: Plot the Net Absorbance (Y-axis) against the this compound Concentration (X-axis).
-
Identify the Optimum: The optimal concentration is the lowest concentration that gives the maximal or near-maximal absorbance (i.e., the beginning of the plateau on the curve). Using a concentration deep into the plateau region offers no benefit and may increase background signal and cost.
| Parameter | Recommended Starting Range | Purpose |
| Sulfanilamide | 0.5% - 2% (w/v) in 2.5-5% Acid | Diazotizing Agent |
| This compound | 0.02% - 0.2% (w/v) | Coupling Agent (Variable to be Optimized) |
| Acid | 2.5% - 5% Phosphoric Acid (H₃PO₄) | Provides the necessary acidic environment |
| Incubation Time | 10 - 20 minutes at Room Temp | Allows for complete color development[5] |
| Measurement λ | 520 - 550 nm | λmax for the resulting azo dye[1] |
Section 5: Safety & Handling
Critical Safety Notice: this compound is a regulated occupational carcinogen.[11]
-
Engineering Controls: Always handle solid this compound and prepare solutions inside a certified chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear non-permeable gloves (nitrile is appropriate), a lab coat, and chemical safety glasses or a face shield at all times.[9][10]
-
Exposure Response: In case of skin contact, immediately wash the affected area thoroughly with soap and water.[11][12] If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.
-
Disposal: Dispose of all this compound waste (including contaminated tips, tubes, and solutions) as hazardous chemical waste according to your institution's specific guidelines.[9][11]
By understanding the chemistry, anticipating common pitfalls, and systematically optimizing your assay parameters, you can use this compound to generate reliable and reproducible data for your research.
References
- 1. benchchem.com [benchchem.com]
- 2. Griess test - Wikipedia [en.wikipedia.org]
- 3. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lovibond.com [lovibond.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. westliberty.edu [westliberty.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. nj.gov [nj.gov]
- 12. carlroth.com [carlroth.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 1-Naphthylamine Synthesis in the Laboratory
Welcome to the technical support center for the laboratory synthesis of 1-Naphthylamine. This guide is designed for researchers, scientists, and professionals in drug development seeking to improve the yield and purity of this critical chemical intermediate. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and enhance your synthetic outcomes.
Understanding the Synthetic Landscape
The most prevalent laboratory and industrial synthesis of this compound is a two-step process: the electrophilic nitration of naphthalene to yield 1-nitronaphthalene, followed by the reduction of the nitro group to an amine. While seemingly straightforward, optimizing the yield and purity requires careful control over reaction conditions and a deep understanding of potential side reactions.
Reaction Pathway: From Naphthalene to this compound
The overall transformation involves two key stages, each with its own set of critical parameters.
Technical Support Center: Troubleshooting Inconsistent Results in 1-Naphthylamine-Based Corrosion Inhibition Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Naphthylamine as a corrosion inhibitor. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple checklist to explain the scientific reasoning behind experimental challenges and their solutions. Our goal is to empower you to achieve more consistent and reliable results in your corrosion inhibition studies.
Introduction: The Promise and Pitfalls of this compound as a Corrosion Inhibitor
This compound is an aromatic amine that holds promise as a corrosion inhibitor, primarily due to the presence of a nitrogen heteroatom with a lone pair of electrons and the planar naphthalene ring. These features facilitate its adsorption onto metal surfaces, forming a protective barrier against corrosive agents. The proposed mechanism involves the donation of electrons from the nitrogen atom and the π-electrons of the aromatic ring to the vacant d-orbitals of the metal, leading to the formation of a coordinate bond. This adsorption can be either physisorption, chemisorption, or a combination of both, and typically follows Langmuir or Freundlich adsorption isotherms.[1][2]
However, the journey to harnessing its full inhibitive potential is often fraught with challenges leading to inconsistent and difficult-to-reproduce results. This guide will walk you through the common pitfalls and provide expert-driven solutions.
Core Troubleshooting Areas
We have structured this guide into key areas where inconsistencies most often arise:
-
Inhibitor Integrity and Solution Preparation
-
Experimental Setup and Control
-
Electrochemical Measurement Pitfalls
-
Data Interpretation and Surface Analysis
Inhibitor Integrity and Solution Preparation: The Foundation of Reproducibility
The quality and stability of your this compound stock are paramount. Inconsistencies often originate from the inhibitor itself before it even enters the corrosive environment.
FAQ 1: My this compound solution changes color over time. Is this a problem?
Answer: Yes, this is a critical indicator of degradation. This compound is susceptible to oxidation, especially when exposed to air and light, which causes it to turn from a colorless or white crystalline solid to a reddish-purple or brown substance.[3][4] This oxidation alters the molecular structure, which can significantly impact its interaction with the metal surface and, consequently, its inhibition efficiency.
Troubleshooting Steps:
-
Purity Verification: Always start with high-purity this compound. If possible, verify the purity using techniques like HPLC or melting point analysis (pure this compound melts at 50 °C).[3]
-
Proper Storage: Store solid this compound in a cool, dark, and inert environment (e.g., under nitrogen or argon).
-
Fresh Solution Preparation: Prepare fresh solutions for each experiment. Avoid using stock solutions that have been stored for extended periods, especially if a color change is observed.
-
Solvent Considerations: this compound has low solubility in water.[3] For aqueous studies, using this compound hydrochloride can improve solubility.[5][6] Alternatively, a small amount of a suitable organic solvent can be used, but its effect on the corrosion process must be evaluated in a separate control experiment.
FAQ 2: I'm seeing variable inhibition efficiency even with freshly prepared solutions. What could be the cause?
Answer: Beyond degradation, the purity of the initial material is a common culprit. Commercial this compound can contain impurities, most notably 2-Naphthylamine, which is a known carcinogen and may have different inhibitive properties.[4] The synthesis of this compound often involves the reduction of 1-nitronaphthalene, and incomplete reaction or side reactions can lead to byproducts.[3]
Troubleshooting Protocol: Inhibitor Purity and Preparation
Caption: Workflow for ensuring inhibitor integrity.
Experimental Setup and Control: Taming the Variables
Your experimental environment plays a huge role in the observed corrosion rate and inhibitor performance.
FAQ 3: My corrosion rate in the blank (uninhibited) solution is not consistent between experiments. Why?
Answer: An inconsistent blank makes it impossible to accurately assess inhibitor efficiency. The most common factors affecting the baseline corrosion rate are:
-
Aeration: The presence and concentration of dissolved oxygen can significantly accelerate the cathodic reaction in many corrosion processes.[7][8][9] If your experiments are open to the atmosphere, variations in oxygen ingress can lead to different corrosion rates.
-
Temperature: Corrosion is a thermally activated process.[10] Even small fluctuations in temperature can alter corrosion kinetics and inhibitor adsorption.[11]
-
Metal Surface Preparation: The surface finish of your metal coupons (working electrode) must be identical for every experiment. A rougher surface has a higher surface area and more active sites for corrosion.
Troubleshooting Steps:
-
Control Aeration: For fundamental studies, it is often best to deaerate the corrosive solution by bubbling with an inert gas (e.g., N2 or Ar) before and during the experiment. If you are studying the effect of aeration, ensure a consistent and controlled aeration rate.
-
Thermostatic Control: Use a water bath or other temperature-controlled setup to maintain a constant temperature throughout the experiment.
-
Standardized Surface Preparation: Follow a strict, repeatable protocol for polishing your metal samples. For example, grinding with successively finer grades of emery paper, followed by rinsing with distilled water and a degreasing agent like acetone, and then drying.
Table 1: Key Experimental Parameters and Their Potential Impact
| Parameter | Potential Impact on Inconsistent Results | Recommended Control Measures |
| Temperature | Affects corrosion rate and inhibitor adsorption/desorption kinetics.[10] | Use a thermostatically controlled water bath. |
| Aeration | Alters the cathodic reaction rate, affecting the overall corrosion process.[7][8] | Deaerate with inert gas or maintain a constant, controlled aeration rate. |
| Inhibitor Conc. | Inhibition efficiency is concentration-dependent. | Use precise weighing and dilution techniques. |
| pH of Solution | Can affect the inhibitor's chemical form and the metal's passivation behavior.[12] | Buffer the solution or measure and adjust pH before each experiment. |
| Metal Surface | Inconsistent surface finish leads to variable corrosion rates. | Standardize the polishing and cleaning procedure for all samples. |
Electrochemical Measurement Pitfalls: Understanding Your Tools
Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are powerful but can be sources of error if not performed and interpreted correctly.
FAQ 4: My Tafel plots from potentiodynamic polarization are not linear, or the corrosion potential (Ecorr) shifts significantly during the scan. What is happening?
Answer: This often points to issues with the scan rate or instability in the system.
-
Scan Rate: A scan rate that is too fast does not allow the electrode/solution interface to reach a steady state, leading to distorted Tafel slopes and inaccurate corrosion current (Icorr) values.
-
Inhibitor Degradation/Adsorption Dynamics: this compound can degrade or its adsorption/desorption kinetics may be slow. A long polarization scan can alter the inhibitor's concentration or the nature of the adsorbed film during the measurement.
Troubleshooting Protocol: Potentiodynamic Polarization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | 552-46-5 | Benchchem [benchchem.com]
- 6. 1-Naphthalenamine, hydrochloride (1:1) | C10H9N.ClH | CID 11094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of Aeration Intensity on Performance of Lab-Scale Quorum-Quenching Membrane Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Effect of Aeration on Residence Time Distribution of a Baffled Horizontal Subsurface Flow Constructed Wetland | MDPI [mdpi.com]
- 9. The effects of different aeration strategies on the performance of constructed wetlands for phosphorus removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Removal of this compound from aqueous solution by multiwall carbon nanotubes/iron oxides/cyclodextrin composite (Journal Article) | ETDEWEB [osti.gov]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Optimizing 1-Naphthylamine Pre-Column Derivatization for HPLC Analysis
Welcome to the technical support guide for the pre-column derivatization of 1-Naphthylamine and related primary amines for High-Performance Liquid Chromatography (HPLC) analysis. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions and solutions to technical challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is pre-column derivatization necessary for analyzing this compound by HPLC?
While this compound possesses a native chromophore, its direct analysis often lacks the sensitivity required for trace-level quantification in complex matrices like biological fluids or environmental samples.[1][2] Pre-column derivatization is a chemical modification technique that addresses this limitation by attaching a "tag" to the this compound molecule before it is injected into the HPLC system.[1]
The primary goals of this process are:
-
Enhanced Detection: The attached tag is typically a strong chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), which significantly lowers the limit of detection (LOD) and limit of quantification (LOQ).[3] For instance, derivatizing agents can enable detection in the femtomole range.[4]
-
Improved Chromatographic Properties: Derivatization can increase the hydrophobicity of the polar amine, leading to better retention and peak shape on common reversed-phase columns like C18.[3]
-
Increased Stability: The resulting derivative is often more stable than the parent amine, which can be prone to oxidation, especially when exposed to air and light.[5][6]
Q2: What are the most suitable derivatizing reagents for this compound?
As a primary aromatic amine, this compound is reactive towards several classes of derivatizing agents. The ideal reagent should react quickly and completely under mild conditions to form a single, stable product.[7]
A highly effective and well-documented reagent for primary amines is 1-Naphthylisocyanate (NIC) .[4][8] It reacts with the primary amino group to form a stable, highly fluorescent naphthylcarbamoyl derivative, allowing for sensitive analysis.[4][8] Other commonly used reagents for primary amines that can be adapted for this compound include those listed in the table below.
| Reagent | Functional Group Targeted | Detection | Key Advantages & Considerations |
| 1-Naphthylisocyanate (NIC) | Primary & Secondary Amines | Fluorescence, UV | Rapid reaction (~1 min at room temp), stable derivative, excess reagent easily removed by extraction, no interfering reagent peak.[4][8] |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Fluorescence, UV | Forms highly fluorescent derivatives, but the reaction can be slower (30-120 min) and excess reagent can hydrolyze to a fluorescent byproduct.[9] |
| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | Fluorescence | Very fast reaction, but derivatives can be unstable.[3][10] Not suitable for secondary amines. |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence | Forms stable derivatives, often used in automated systems for amino acid analysis.[3] |
Q3: What are the critical parameters to control during the derivatization reaction?
Optimizing the reaction is crucial for achieving reproducible and accurate quantitative results. The key parameters include:
-
pH: The reaction is typically carried out in a buffered, slightly alkaline solution (pH 6-8).[10] For 1-Naphthylisocyanate, a borate buffer is commonly used to maintain the optimal pH, ensuring the amine is in its nucleophilic, unprotonated state to react with the isocyanate group.[4]
-
Reagent Concentration: A molar excess of the derivatizing reagent is used to drive the reaction to completion. However, an excessive amount can lead to interfering peaks in the chromatogram. The optimal concentration should be determined experimentally.
-
Reaction Time and Temperature: Many modern derivatization reactions are rapid and can be completed at room temperature. For example, the reaction with 1-Naphthylisocyanate is complete in about one minute.[4][8] For other reagents, gentle heating (e.g., 50-70°C) may be required to increase the reaction rate.[11]
-
Solvent: The derivatizing reagent is typically dissolved in a dry, aprotic organic solvent like acetone or acetonitrile to prevent its hydrolysis before it can react with the analyte.[8]
Experimental Protocol: Derivatization with 1-Naphthylisocyanate (NIC)
This protocol is adapted from established methods for amino acid analysis and serves as an excellent starting point for this compound.[4][8]
Materials:
-
1-Naphthylisocyanate (NIC) solution (e.g., 1 mg/mL in dry acetone)
-
Borate Buffer (1M, pH 6.25)
-
Cyclohexane (HPLC Grade)
-
Sample containing this compound, dissolved in HPLC-grade water or a compatible solvent.
Procedure:
-
Sample Preparation: In a clean glass test tube, combine 300 µL of your sample solution with 25 µL of 1M Borate Buffer. Mix gently.[4]
-
Derivatization: Add 100 µL of the NIC solution in acetone to the sample mixture.[4][8]
-
Reaction: Vortex the mixture for approximately one minute at room temperature. The reaction is rapid and should be complete within this time.[4][8]
-
Reagent Removal: Add at least 500 µL of cyclohexane to the reaction tube to extract the unreacted NIC and other nonpolar byproducts.[4][8]
-
Phase Separation: Vortex the tube vigorously for 30 seconds, then centrifuge for 5 minutes to achieve a clean separation between the aqueous layer (bottom) and the organic cyclohexane layer (top).
-
Sample Collection: Carefully collect the lower aqueous layer, which contains the stable, derivatized this compound. The derivative is stable for at least a day at room temperature and for months when stored at -4°C or below.[4]
-
HPLC Analysis: The collected aqueous sample is now ready for injection into the HPLC system. A dilution with HPLC-grade water may be necessary prior to injection to fit within the calibration range.[4]
Workflow for this compound Pre-Column Derivatization
Caption: General workflow for pre-column derivatization using 1-Naphthylisocyanate.
Troubleshooting Guide
Q4: My chromatogram shows significant peak tailing. What is the cause and how can I fix it?
Peak tailing is a common issue where the peak asymmetry factor is greater than 1.[12] It can compromise resolution and integration accuracy.
Possible Causes & Solutions:
-
Secondary Silanol Interactions (Chemical Cause): The most common cause for tailing of basic compounds like amines is the interaction between the analyte and acidic silanol groups on the silica-based column packing.[13]
-
Column Contamination or Void (Hardware Cause): A blocked frit or a void at the head of the column can distort the sample path, causing tailing for all peaks.[14]
-
Incomplete Derivatization: If the derivatization reaction is incomplete, you may see a tailing peak or a shoulder, which could be the underivatized this compound eluting close to the derivatized product.
-
Solution: Re-optimize the derivatization conditions. Ensure the pH is correct, the reagent is not degraded, and allow for sufficient reaction time.
-
Q5: I am seeing split or distorted peaks. What should I investigate?
Split peaks suggest that the analyte is traveling through the column in two different bands.
Possible Causes & Solutions:
-
Injection Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase is a primary cause of peak distortion.[13]
-
Solution: Whenever possible, dissolve and inject your final derivatized sample in the initial mobile phase or a weaker solvent. For example, if your gradient starts at 20% acetonitrile, avoid injecting in 100% acetonitrile.
-
-
Partially Blocked Column Frit: Similar to peak tailing, a partial blockage can disrupt the flow path and split the peak.[13]
-
Solution: Filter all samples and mobile phases. If a blockage is suspected, try reversing and flushing the column.
-
-
Column Void: A void or channel in the column packing material can create two different paths for the sample to travel.[13]
-
Solution: This is a sign of column degradation and requires column replacement. Avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits.
-
Q6: My retention times are drifting and not reproducible. What is the problem?
Unstable retention times make peak identification and quantification unreliable.
Possible Causes & Solutions:
-
Poor Column Equilibration: This is a very common cause, especially when running gradients. The column needs sufficient time to return to the initial mobile phase conditions before the next injection.
-
Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes to pass through.
-
-
Mobile Phase Issues: Changes in mobile phase composition, such as evaporation of the more volatile organic component or improper buffering, will cause retention time shifts.[15]
-
Solution: Keep mobile phase bottles capped. If using buffers, ensure the pH is stable and that the buffer concentration is adequate (typically 10-25 mM) to control the pH on the column.[14] Prepare fresh mobile phase daily.
-
-
Temperature Fluctuations: Column temperature significantly affects retention.
-
Solution: Use a column oven to maintain a constant and consistent temperature (e.g., 30°C).[4]
-
Troubleshooting Decision Tree for Common Peak Shape Issues
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lctsbible.com [lctsbible.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
minimizing by-product formation during the synthesis of azo dyes from 1-Naphthylamine
Technical Support Center: Synthesis of Azo Dyes from 1-Naphthylamine
A Guide to Minimizing By-product Formation and Optimizing Yield
Introduction
The synthesis of azo dyes via the diazotization of a primary aromatic amine followed by an azo coupling reaction is a cornerstone of industrial and laboratory organic chemistry.[1] this compound is a common precursor for producing a wide range of vibrant dyestuffs, including direct, acid, and disperse dyes.[2] However, the synthetic route is sensitive to reaction conditions, and deviations can lead to the formation of significant by-products, resulting in reduced yields, purification challenges, and inconsistent product quality.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing by-product formation during the synthesis of azo dyes from this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and offer solutions to common challenges encountered in the laboratory.
Core Principles for High-Fidelity Azo Dye Synthesis
The synthesis is a two-step process: Diazotization of this compound and Azo Coupling with a suitable partner. Success hinges on stringent control over the parameters of each step.
The Diazotization Reaction: Stability is Key
Diazotization involves the reaction of this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form a 1-naphthalenediazonium salt.[3] The primary challenge in this step is the inherent instability of the diazonium salt.
-
Temperature Control: This is the most critical parameter. Aryl diazonium salts are stable only at low temperatures, typically between 0-5°C .[4] If the temperature rises above this range, the diazonium salt will readily decompose by reacting with water to form 1-naphthol and release nitrogen gas (N₂).[4][5] This decomposition is a major source of by-products and yield loss.
-
Acidic Medium: The reaction requires a strongly acidic environment to generate the electrophilic nitrosonium ion (NO⁺), which is the active agent in the diazotization process.[6][7] Sufficient acid also prevents the premature coupling of the diazonium salt with unreacted this compound.
The Azo Coupling Reaction: pH Dictates Reactivity
The diazonium salt is a weak electrophile and will only react with electron-rich aromatic compounds (coupling components).[8][9] The success of this step is overwhelmingly dependent on pH, as it controls the reactivity of the coupling component.
-
Coupling with Phenols (e.g., 2-Naphthol, 8-Hydroxyquinoline): These reactions require a mildly alkaline (basic) medium, typically a pH of 9-10 .[4] In alkaline conditions, the phenol is deprotonated to form the highly nucleophilic phenoxide ion, which is strongly activated towards electrophilic attack by the diazonium salt.[4][10]
-
Coupling with Aromatic Amines (e.g., Aniline derivatives): These reactions require a mildly acidic medium, typically a pH of 4-5 .[4][10] This pH is a delicate balance. The medium must be acidic enough to suppress the reactivity of the amine's nitrogen atom (preventing N-coupling to form triazenes), but not so acidic that the amine is fully protonated to the unreactive ammonium salt, which would deactivate the aromatic ring.[6][10]
Experimental Workflow and Key Control Points
The following diagram illustrates the general workflow for the synthesis, highlighting the critical control points for minimizing by-product formation.
Caption: General workflow for azo dye synthesis from this compound.
Frequently Asked Questions (FAQs)
Q1: Why must the diazotization reaction be carried out in an ice bath? A: The 1-naphthalenediazonium salt intermediate is highly unstable at temperatures above 5-10°C.[4] Maintaining a temperature of 0-5°C is critical to prevent its decomposition into 1-naphthol and nitrogen gas, which is a primary cause of low yield and by-product formation.[4][5][11]
Q2: My reaction mixture turned dark brown or black during diazotization, and I saw bubbles. What went wrong? A: This is a classic sign of diazonium salt decomposition.[4] The temperature likely exceeded the optimal 0-5°C range. The dark color is from phenolic by-products, and the bubbles are nitrogen gas (N₂).[4] Ensure your ice bath is well-maintained and that the sodium nitrite solution is pre-cooled before addition.
Q3: What is the purpose of adding a small amount of urea after diazotization? A: Adding urea can destroy any excess nitrous acid remaining after the diazotization is complete.[12] Excess nitrous acid can lead to side reactions during the coupling step, so its removal helps to ensure a cleaner product.
Q4: How do I choose the correct pH for the coupling reaction? A: The optimal pH depends entirely on your coupling partner. For phenols or naphthols, you need a basic medium (pH 9-10) to form the reactive phenoxide ion.[4] For aromatic amines, you need a mildly acidic medium (pH 4-5) to prevent N-coupling while keeping the ring sufficiently activated for C-coupling.[6][10]
Q5: The color of my final product is different from what I expected. Why? A: Several factors can cause color variations. The presence of impurities or side-products can significantly alter the final color.[6] Additionally, many azo dyes are pH indicators, so the color can change depending on the pH of the final isolated product.[6][13] Ensure thorough purification and control the pH during workup.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield of Azo Dye | 1. Decomposition of Diazonium Salt: Temperature during diazotization was too high (>5°C). | Ensure the reaction flask is immersed in an efficient ice-salt bath. Add the pre-cooled sodium nitrite solution slowly and dropwise to maintain temperature control.[6] |
| 2. Incorrect pH during Coupling: The pH was not optimized for the specific coupling component. | Before adding the diazonium salt, carefully adjust the pH of the coupling component solution using NaOH or acetic acid/sodium acetate buffer.[9][14] Monitor the pH throughout the addition. | |
| 3. Incomplete Diazotization: Insufficient sodium nitrite was used. | Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of sodium nitrite to ensure all the this compound reacts.[6][15] | |
| Impure Product (Multiple Spots on TLC) | 1. Phenolic By-products: Diazonium salt decomposition due to high temperature. | See "Low Yield" solution #1. Phenolic impurities can often be removed by washing the crude product with a dilute aqueous base, in which the phenol is soluble. |
| 2. Self-Coupling/Triazene Formation: Incorrect pH during coupling with an amine partner, or excess unreacted diazonium salt. | For amine coupling, maintain a pH of 4-5 to prevent the diazonium ion from attacking the amino group of another molecule.[6][10] Ensure slow, controlled addition of the diazonium salt to the coupling component to avoid localized high concentrations.[6] | |
| 3. Unreacted Starting Materials: Insufficient reaction time or non-stoichiometric reagent ratios. | Allow for sufficient reaction time (typically 30-60 minutes) for both the diazotization and coupling steps.[6] Monitor reaction completion using TLC before proceeding to workup. | |
| Difficulty Filtering the Product | 1. Product is Oily or Tarry: Often a sign of significant impurity, especially from diazonium decomposition. | Try to "salt out" the product by adding a saturated solution of sodium chloride, which can help induce precipitation of the dye. If the product remains oily, purification may require column chromatography instead of simple recrystallization. |
| 2. Very Fine Precipitate: The dye may have precipitated too quickly. | Ensure slow addition of reagents and vigorous stirring to promote the growth of larger crystals that are easier to filter. |
Visualization of By-product Formation Pathways
Understanding the competing reactions is crucial for minimizing by-products. The following diagram illustrates the desired pathway versus the most common side reactions.
Caption: Desired reaction pathway vs. common by-product formation routes.
Detailed Experimental Protocols
Protocol 1: Diazotization of this compound
-
Materials: this compound, Concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Deionized Water, Ice.
-
Procedure:
-
In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl (2.5 eq) and water. Gentle heating may be required to fully dissolve the amine, after which the solution must be cooled thoroughly.[16]
-
Prepare an efficient ice-salt bath and cool the this compound hydrochloride solution to 0-5°C with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes. Crucially, monitor the temperature and ensure it does not rise above 5°C.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[15]
-
The resulting clear solution of 1-naphthalenediazonium chloride is unstable and should be used immediately in the subsequent coupling reaction.[9]
-
Protocol 2: Azo Coupling with 8-Hydroxyquinoline (Phenolic Partner)
-
Materials: 8-Hydroxyquinoline, Sodium Hydroxide (NaOH), Deionized Water, 1-Naphthalenediazonium Chloride solution (from Protocol 1).
-
Procedure:
-
In a separate beaker, dissolve 8-hydroxyquinoline (1.0 eq) in a 10% aqueous solution of sodium hydroxide.[17] The pH of this solution should be >10.
-
Cool this solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the freshly prepared, cold 1-naphthalenediazonium chloride solution to the alkaline 8-hydroxyquinoline solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.[5][17]
-
Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove excess salts, and dry.[5]
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol.[5]
-
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. nbinno.com [nbinno.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & this compound based azo dyes - MedCrave online [medcraveonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Effect of pH on absorbance of azo dye formed by reaction between nitrite and sulfanilamide/N-(1-naphthyl)ethylenediamine in residual nitrite methods for foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN100369874C - Prepn process of 1-fluoronaphthalene - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
stabilization of 1-Naphthylamine solutions for long-term laboratory use
1-Naphthylamine Solutions: Technical Support & Stability Guide
Welcome to the technical support center for this compound solutions. This guide is designed for researchers, scientists, and drug development professionals who rely on the consistent performance of this compound in their analytical and synthetic work. As a primary aromatic amine, this compound is notoriously susceptible to degradation, which can compromise experimental results. This document provides in-depth, experience-based guidance to help you prepare, stabilize, and troubleshoot your solutions for reliable, long-term laboratory use.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound solution stability.
Q1: Why does my freshly prepared, colorless this compound solution turn yellow, red, or brown over time?
A1: This color change is a classic indicator of oxidative degradation. The primary amine group (-NH₂) on the naphthalene ring is highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light (photo-oxidation) and the presence of trace metal ions.[1][2][3] The initial oxidation forms colored intermediates, which can then polymerize into complex, highly colored quinone-imine-type structures.[4] Solid this compound itself will darken to a reddish-purple color upon exposure to air and light.[2]
Q2: What is the expected shelf-life of a standard this compound solution?
A2: The shelf-life is highly dependent on preparation, solvent, and storage conditions. An unprotected solution in an aqueous or alcoholic solvent, left at room temperature and exposed to light and air, can show visible degradation within hours to days. However, a properly prepared and stabilized solution stored under optimal conditions (e.g., refrigerated, protected from light, under an inert atmosphere) can remain viable for several weeks to months. For instance, the prepared Griess Reagent, which contains a stabilized form of a naphthylamine derivative, is stable for up to three months when refrigerated.[5]
Q3: Can I still use a solution that has started to change color?
A3: It is strongly discouraged. The color change signifies the loss of pure this compound and the formation of byproducts.[3] These degradation products can interfere with analytical assays, such as the Griess assay for nitrite, by increasing background absorbance or inhibiting the primary reaction, leading to inaccurate results.[5] In synthetic applications, these impurities can lead to unwanted side reactions and lower yields.
Q4: Is there a difference in stability between solutions made from solid this compound versus a commercial stock solution?
A4: Yes, potentially. High-purity, crystalline this compound (≥98-99%) provides a better starting point.[6][7] Older solid reagent that has already darkened is a poor candidate for making a stable solution. Commercial solutions may already contain stabilizers, but their age and handling history are critical. Always refer to the manufacturer's certificate of analysis and expiration date.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to common issues encountered during experiments.
Problem 1: Rapid and Intense Color Change (Within Hours)
-
Symptom: A solution prepared in an acidic medium (e.g., for the Griess assay) rapidly turns pink, purple, or brown.
-
Primary Cause: Oxidizing Contaminants. This compound is incompatible with strong oxidizing agents (peroxides, nitrates, etc.) and even trace amounts can cause rapid degradation.[1] Your solvent (water or alcohol) or glassware might be contaminated.
-
Troubleshooting Steps:
-
Water Purity: Use freshly distilled, deionized, or ultrapure (17 MΩ·cm or equivalent) water.[5] Water stored in certain plastic or stainless steel containers can leach impurities that catalyze oxidation.[5]
-
Solvent Quality: If using an alcohol like ethanol or methanol, ensure it is of high purity (ACS grade or higher) and has been stored properly to prevent peroxide formation.
-
Glassware Cleaning: Wash glassware with a suitable laboratory detergent, rinse thoroughly with purified water, and consider an acid wash (e.g., with HCl) followed by a final water rinse to remove any trace metal residues.
-
Problem 2: Formation of a Precipitate
-
Symptom: The solution becomes cloudy or a solid material settles out, even at room temperature.
-
Primary Causes:
-
Low Solubility: this compound has very low solubility in water (0.16% at 20°C).[8] If the concentration exceeds its solubility limit in the chosen solvent, it will precipitate.
-
Polymerization: Advanced degradation products can be insoluble and precipitate from the solution.
-
Reaction with Contaminants: In complex biological samples, components like heparin can react with reagents like the Griess reagent to form precipitates.[5]
-
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the solubility limit.
-
Consider a Co-solvent: For aqueous solutions, adding a miscible organic solvent like ethanol or using a dilute acid can improve solubility. For the Griess test, N-(1-naphthyl)ethylenediamine is often dissolved in a dilute phosphoric acid solution.[9][10]
-
Sample Preparation: If working with biological fluids like plasma, deproteinize the sample first to prevent matrix interference.[5][11]
-
Problem 3: Loss of Reactivity or Assay Sensitivity
-
Symptom: Your assay (e.g., Griess assay) shows a weaker signal than expected, or a synthetic reaction fails to proceed to completion.
-
Primary Cause: Depletion of Active Reagent. The concentration of pure this compound has decreased due to gradual degradation, even if a dramatic color change is not yet apparent.
-
Troubleshooting Steps:
-
Prepare Fresh Solution: This is the most reliable solution. Always prepare the minimum volume of reagent needed for your immediate experiments.[10]
-
Perform a Quality Control Check: Before running your main experiment, test the solution with a known positive control or standard. For the Griess assay, run a standard curve with freshly prepared nitrite standards to validate the reagent's performance.[10][12]
-
Review Storage Conditions: Ensure the solution is being stored correctly as per the guidelines in Part 4.
-
Part 3: Visualization of Degradation & Troubleshooting
Understanding the "why" is key to preventing issues. The following diagrams illustrate the degradation pathway and a logical troubleshooting workflow.
Degradation Pathway
Caption: Oxidative degradation of this compound.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common issues.
Part 4: Standard Operating Procedures (SOPs) for Stabilization & Storage
Following a robust protocol is the best defense against degradation.
SOP-01: Preparation of a Stabilized Aqueous this compound Solution
This protocol incorporates best practices for minimizing initial oxidation and enhancing shelf-life.
-
Materials & Reagents:
-
High-purity this compound (≥98%)
-
ACS Grade Hydrochloric Acid (HCl) or Phosphoric Acid (H₃PO₄)
-
Antioxidant (e.g., L-ascorbic acid)
-
High-purity, deoxygenated water (prepare by boiling for 15-20 minutes and cooling under an inert gas like argon or nitrogen)
-
Amber glass storage bottle with a PTFE-lined cap
-
-
Step-by-Step Methodology:
-
Safety First: Handle solid this compound and concentrated acids in a fume hood. Wear appropriate PPE, including gloves and safety glasses.[13][14] this compound is a suspected carcinogen and can be absorbed through the skin.[1]
-
Prepare Acidified Water: In a clean beaker, add the desired final volume of deoxygenated water. Slowly add acid to reach the target concentration (e.g., 5% phosphoric acid is common for Griess reagents).[10]
-
Dissolve Antioxidant (Optional but Recommended): Add a small amount of an antioxidant like L-ascorbic acid to the acidified water. While specific concentrations are not universally defined for this compound solutions, a starting point could be 0.05-0.1% (w/v). L-ascorbic acid has been successfully used to stabilize other aromatic amines during air sampling.[15]
-
Weigh and Dissolve this compound: Accurately weigh the required amount of solid this compound. Add it to the acidified water while stirring continuously until fully dissolved. Gentle warming may be required but avoid excessive heat.
-
Inert Gas Purge: Transfer the final solution to an amber glass storage bottle. Gently bubble nitrogen or argon gas through the solution for 5-10 minutes to remove any dissolved oxygen introduced during mixing.
-
Seal and Store: Tightly seal the bottle with a PTFE-lined cap to ensure an airtight seal. Label clearly with the contents, concentration, preparation date, and storage instructions.
-
-
Quality Control & Storage:
Data Summary: Factors Affecting Stability
| Parameter | Standard Condition | Optimized Condition | Rationale & Impact on Stability |
| Solvent | Tap water or standard DI water | Deoxygenated, high-purity water | Minimizes dissolved O₂ and catalytic metal ions, slowing oxidation. |
| pH | Neutral | Mildly Acidic (e.g., dilute HCl, H₃PO₄) | Protonation of the amine group reduces its susceptibility to oxidation. |
| Light Exposure | Ambient lab light | Stored in amber bottle or wrapped in foil | Prevents photo-oxidation, a major degradation pathway.[1][16] |
| Headspace Gas | Air | Nitrogen or Argon | Replaces atmospheric oxygen in the container, directly inhibiting oxidation.[10] |
| Temperature | Room Temperature (~23°C) | Refrigerated (2-8°C) | Reduces the kinetic rate of degradation reactions.[11][14] Recovery of naphthylamines from samples stored at 23°C was poor (24-73%) compared to those stored at -15°C.[17] |
| Additives | None | Antioxidant (e.g., L-ascorbic acid) | Scavenges free radicals and oxygen, providing chemical protection.[15][18][19] |
References
- 1. nj.gov [nj.gov]
- 2. This compound | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 134-32-7 [chemicalbook.com]
- 9. interchim.fr [interchim.fr]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]
- 13. westliberty.edu [westliberty.edu]
- 14. indenta.com [indenta.com]
- 15. osha.gov [osha.gov]
- 16. carlroth.com [carlroth.com]
- 17. cdc.gov [cdc.gov]
- 18. nbinno.com [nbinno.com]
- 19. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio with 1-Naphthylamine
Welcome to the technical support center for researchers utilizing 1-Naphthylamine as a fluorescent probe. As a Senior Application Scientist, I understand that achieving a high signal-to-noise (S/N) ratio is paramount for generating reliable and publishable data. This guide is structured to provide in-depth, field-proven insights into diagnosing and resolving common issues encountered when working with this environmentally sensitive fluorophore.
This compound and its derivatives are valuable probes, particularly for investigating hydrophobic environments like lipid membranes and protein binding sites.[1][2][3] Their fluorescence is highly dependent on the polarity of their microenvironment, making them powerful tools but also susceptible to variability if conditions are not meticulously controlled.[4][5] This guide will walk you through a systematic approach to troubleshooting, ensuring your experimental setup is optimized for success.
Section 1: Foundational Knowledge - Photophysical Properties of this compound
A clear understanding of this compound's spectral characteristics is the first step in any troubleshooting process. Mismatched instrument settings are a frequent source of low signal.
| Property | Value | Significance & Expert Insight |
| Excitation Maximum (λex) | ~316 - 340 nm | This value is highly solvent-dependent. The optimal excitation wavelength should be determined empirically for your specific buffer or solvent system. An excitation wavelength of 330 nm is a common starting point.[6] |
| Emission Maximum (λem) | ~415 - 460 nm | The emission peak exhibits a significant blue shift (to shorter wavelengths) as the probe moves from a polar (aqueous) to a non-polar (hydrophobic) environment.[2][7] A peak at ~460 nm suggests the probe is in a polar environment, while a peak closer to 420 nm indicates binding to a hydrophobic target.[2] |
| Stokes Shift | ~100 - 120 nm | The relatively large Stokes shift is advantageous as it minimizes overlap between excitation and emission spectra, which helps to reduce background noise.[8] |
| Environmental Sensitivity | High | This compound's fluorescence quantum yield and emission maximum are strongly influenced by solvent polarity, pH, and the presence of quenchers.[4][5][9][10] This sensitivity is the basis of its utility but demands rigorous control over experimental conditions. |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format, providing a logical path from problem identification to resolution.
Q1: My fluorescence signal is extremely weak or completely absent. What are the first things I should check?
A weak signal is the most common issue and often stems from fundamental setup errors. Before investigating more complex causes, perform a first-pass check of your system.
Causality: A fluorescent signal is generated when a fluorophore absorbs a photon at its excitation wavelength and emits another at a longer wavelength. A failure at any point in this pathway—from the light source to the detector—will result in a weak or absent signal.
Systematic Approach: The First-Pass Checklist
| Checkpoint | Action | Rationale |
| Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer or microscope match the spectral properties of this compound for your specific solvent.[11] | A mismatch between the instrument's filters/monochromators and the probe's spectra is a leading cause of poor signal.[11] |
| Probe Concentration | Confirm the final concentration of this compound in your sample. If unsure, perform a concentration titration. | An insufficient number of fluorophore molecules will naturally produce a low signal. Conversely, an excessively high concentration can lead to quenching and the inner filter effect.[12][13] |
| Light Source & Detector | Ensure the instrument's lamp is on and warmed up. Check that the detector gain is set to an appropriate level, avoiding both undersampling and saturation. | Basic operational errors can be easily overlooked. The gain setting amplifies the detected signal, but excessively high gain can also amplify noise.[11][14] |
| Probe Integrity | Prepare a fresh stock solution of this compound. Protect it from light and avoid repeated freeze-thaw cycles. | Fluorophores can degrade over time, especially with prolonged exposure to light or improper storage, leading to a loss of fluorescence.[12] |
Q2: I see a signal, but the background is so high that my signal-to-noise ratio is poor. How can I fix this?
High background fluorescence can mask your specific signal, making data interpretation impossible. The source can be intrinsic to your sample (autofluorescence) or extrinsic (contamination).[15][16]
Causality: Background fluorescence originates from components other than your specific probe-target interaction. This can include unbound probe, fluorescent impurities in your reagents, or the inherent fluorescence of your sample matrix or consumables (e.g., plastic plates).[16][17][18]
Systematic Approach: Diagnosing High Background
The following workflow can help you systematically identify and eliminate sources of background noise.
Caption: Workflow for diagnosing sources of high background fluorescence.
Q3: My signal intensity is not linear with increasing analyte concentration. What is happening?
This is a classic symptom of the Inner Filter Effect (IFE) , a phenomenon that causes a non-linear relationship between concentration and fluorescence intensity by distorting the measurement.[19][20]
Causality:
-
Primary IFE: Occurs when components in the sample (including the probe itself at high concentrations) absorb the excitation light, preventing it from reaching all fluorophores in the light path. The sample essentially shadows itself.[19]
-
Secondary IFE: Occurs when emitted fluorescence is re-absorbed by other molecules (including other probe molecules) before it can reach the detector.[19][21][22]
Systematic Approach: Mitigating the Inner Filter Effect
-
Dilute Your Sample: The simplest and most effective solution is to work with more dilute samples. It is good practice to test a dilution series to ensure you are in a linear range where fluorescence is directly proportional to concentration.[19][20]
-
Measure Sample Absorbance: Use a spectrophotometer to measure the absorbance of your sample at both the excitation and emission wavelengths. As a general rule, if the absorbance in a 1-cm cuvette is greater than 0.05-0.1 AU, you are at risk of IFE.[21]
-
Change Sample Pathlength: Using a microplate or a cuvette with a shorter pathlength can reduce the distance light travels through the sample, thereby minimizing absorption events.[20][23]
-
Use a Front-Face Geometry: Some fluorometers allow for "front-face" measurements, where emission is collected from the same surface that is being excited. This dramatically reduces the pathlength and is highly effective at mitigating IFE for turbid or highly concentrated samples.[20]
Q4: My fluorescent signal fades quickly while I'm taking measurements. How can I stop this?
This issue is known as photobleaching , the irreversible photochemical destruction of a fluorophore.[24][25] It is a significant concern in fluorescence microscopy and in any experiment requiring prolonged or repeated measurements.[26][27]
Causality: When a fluorophore is excited, it can enter a long-lived "triplet state." In this state, it is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS). These ROS then attack and destroy the fluorophore, permanently eliminating its ability to fluoresce.[24][25] The rate of photobleaching is dependent on both the intensity and the duration of light exposure.[25][28]
Systematic Approach: Minimizing Photobleaching
| Strategy | Action | Rationale |
| Reduce Excitation Intensity | Use the lowest possible light intensity that still provides an adequate signal. This can be achieved by using neutral density (ND) filters or lowering the lamp power setting.[24][27] | The rate of photobleaching is directly proportional to the photon flux. Less light means less destruction.[28] |
| Minimize Exposure Time | Limit the sample's exposure to light. For microscopy, find your region of interest using transmitted light first. For plate readers, reduce the integration time per well.[27] | The total amount of photobleaching is a function of cumulative exposure. Shorter exposure times preserve the probe. |
| Use Antifade Reagents | Incorporate a commercial or homemade antifade mounting medium into your sample. These reagents are typically free-radical scavengers that reduce the impact of ROS.[12][27] | Antifade reagents work by quenching the chemical reactions that lead to fluorophore destruction. |
| Deoxygenate Samples | For some applications, removing dissolved oxygen from the buffer (e.g., by bubbling with nitrogen or using an oxygen-scavenging system like glucose oxidase) can significantly reduce photobleaching.[28] | Oxygen is a key reactant in the photobleaching process. Its removal can dramatically improve fluorophore stability.[28] |
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for critical optimization experiments.
Protocol 1: Optimizing this compound Concentration via Titration
Objective: To find the optimal probe concentration that maximizes the S/N ratio without causing self-quenching or inner filter effects.
Methodology:
-
Prepare a Dilution Series: Create a series of this compound dilutions in your experimental buffer (e.g., ranging from 100 nM to 50 µM). Also prepare a "buffer only" blank.
-
Prepare Samples: If your experiment involves a target (e.g., protein, lipid vesicles), prepare two sets of samples: one with a constant, saturating concentration of the target and one without the target.
-
Incubate: Add the different concentrations of this compound to both sets of samples. Incubate under your standard experimental conditions (time, temperature).
-
Measure Fluorescence: Using your fluorometer with the correct excitation/emission settings, measure the fluorescence intensity for all samples.
-
Analyze Data:
-
Subtract the "buffer only" blank reading from all measurements.
-
Plot fluorescence intensity vs. This compound concentration for both the "+ Target" and "- Target" series.
-
Calculate the S/N ratio at each concentration (Signal = Intensity [+Target]; Noise = Intensity [-Target]).
-
The optimal concentration is the one that gives the highest S/N ratio before the signal begins to plateau or decrease (indicating quenching).[13][29][30]
-
Protocol 2: Correcting for the Inner Filter Effect (IFE)
Objective: To apply a correction factor to fluorescence data that is distorted by IFE. This is particularly useful when sample dilution is not feasible.
Methodology:
-
Measure Fluorescence: Acquire the raw, uncorrected fluorescence emission spectrum (F_obs) of your sample.
-
Measure Absorbance: In a separate spectrophotometer, measure the absorbance of the exact same sample at the excitation wavelength (A_ex) and across the entire range of emission wavelengths (A_em).
-
Calculate Correction Factor: The observed fluorescence can be corrected using the following formula, which accounts for both primary and secondary IFE: F_corr = F_obs * 10^((A_ex * d_ex + A_em * d_em) / 2)
-
F_corr is the corrected fluorescence intensity.
-
F_obs is the observed fluorescence intensity.
-
A_ex and A_em are the measured absorbances at the excitation and emission wavelengths, respectively.
-
d_ex and d_em are the pathlengths of the excitation and emission light within the cuvette (for a standard 1cm x 1cm cuvette, these are often approximated based on instrument geometry, but a simplified correction assuming d_ex and d_em are 1cm is often used as a first approximation).
-
-
Apply Correction: Apply this correction factor to your entire emission spectrum. The corrected spectrum should more accurately reflect the true fluorescence profile of your sample.
Note: This mathematical correction is an approximation. The most reliable method to avoid IFE is to work within a concentration range where the effect is negligible.[19][21]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. Detection of early lymphocyte activation by the fluorescent cell membrane probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emission-wavelength-dependent decay of the fluorescent probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. osha.gov [osha.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 17. pcrbio.com [pcrbio.com]
- 18. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 19. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 20. edinst.com [edinst.com]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. echemi.com [echemi.com]
- 23. spiedigitallibrary.org [spiedigitallibrary.org]
- 24. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 25. benchchem.com [benchchem.com]
- 26. spiedigitallibrary.org [spiedigitallibrary.org]
- 27. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
preventing degradation of 1-Naphthylamine during electropolymerization
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Polymer Degradation
Welcome to the technical support center for the electropolymerization of 1-Naphthylamine (1-NA). As a Senior Application Scientist, I have designed this guide to provide in-depth technical assistance and practical solutions to common challenges encountered during the synthesis of poly(this compound) (PNA). This resource is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to optimize your experiments for high-quality, stable, and functional PNA films.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the electropolymerization of 1-NA, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions and Recommendations |
| Poor or No Film Formation | 1. Incorrect Potential Window: The applied potential may not be sufficient to oxidize the 1-NA monomer. 2. Low Monomer Concentration: Insufficient monomer at the electrode surface to initiate and sustain polymerization. 3. Inappropriate pH: The pH of the electrolyte solution can significantly affect the reactivity of the 1-NA monomer. 4. Electrode Surface Passivation: Formation of an insulating layer on the electrode surface, preventing further reaction.[1][2] | 1. Optimize Potential Window: Use cyclic voltammetry to determine the oxidation potential of 1-NA in your specific electrolyte system. A typical starting point is cycling the potential between 0.0 and 1.14 V vs. SCE.[3] 2. Adjust Monomer Concentration: Increase the 1-NA concentration. A common starting range is 0.1 M to 0.5 M. 3. Control pH: Electropolymerization is often more efficient in acidic media (e.g., HCl or H₂SO₄ solutions) as it facilitates the formation of radical cations.[4] However, the optimal pH should be determined experimentally. 4. Electrode Pretreatment: Ensure the working electrode is thoroughly cleaned and polished before each experiment to remove any passivating layers. |
| Poorly Adherent Film | 1. Substrate Incompatibility: The PNA film may not adhere well to certain electrode materials. 2. High Scan Rate: Rapid potential scanning can lead to the formation of a less compact and poorly adherent polymer film. 3. Incorrect Curing/Drying: Improper post-polymerization treatment can lead to delamination. | 1. Surface Modification: Pre-treat the electrode surface with a suitable adhesion promoter. For some substrates, a gentle roughening can improve mechanical anchoring.[5] 2. Optimize Scan Rate: Use a slower scan rate (e.g., 25-50 mV/s) to allow for more ordered polymer growth and better adhesion.[6] 3. Controlled Drying: After polymerization, rinse the film gently with the supporting electrolyte solution and then with a suitable solvent, followed by slow drying under an inert atmosphere. |
| Film Discoloration (Darkening/Blackening) | 1. Overoxidation: Applying an excessively high anodic potential can lead to the irreversible degradation of the PNA film.[7] 2. Exposure to Air/Light: this compound and its polymer are sensitive to oxidation by atmospheric oxygen and light, which can cause discoloration.[8] | 1. Limit Anodic Potential: Carefully control the upper potential limit during cyclic voltammetry. It is crucial to avoid potentials that lead to a sharp, irreversible increase in current, which often signifies overoxidation.[9] 2. Inert Atmosphere: Conduct the electropolymerization and subsequent handling of the PNA film under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Store the monomer and polymer in a dark, cool environment. |
| Low Electrochemical Activity/Conductivity | 1. Degradation during Synthesis: Side reactions and overoxidation can disrupt the conjugated polymer backbone, reducing its conductivity. 2. Incorrect Dopant Anion: The choice of supporting electrolyte affects the doping level and, consequently, the conductivity of the PNA film. 3. Low Polymerization Temperature: Lower temperatures can sometimes lead to the formation of polymers with lower conductivity. | 1. Precise Potential Control: Utilize potentiostatic or galvanostatic methods with optimized parameters to avoid overoxidation. 2. Select Appropriate Electrolyte: Strong acids like HCl, H₂SO₄, or HClO₄ often provide suitable counter-ions for doping. The use of functionalized dopants like ferrocenesulfonic acid can also enhance electrochemical activity.[3] 3. Optimize Temperature: While lower temperatures can be beneficial, excessively low temperatures may hinder polymerization. The optimal temperature should be determined experimentally, often starting at room temperature.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound electropolymerization and its degradation?
A1: The electropolymerization of this compound, similar to other aromatic amines, is believed to proceed through an oxidative coupling mechanism.[11] The process is initiated by the electrochemical oxidation of the 1-NA monomer to form a radical cation. These radical cations then couple, typically at the C4 (para) and C5 or C7 positions, to form dimers, oligomers, and ultimately the polymer chain.[4][12] The polymerization is generally favored in acidic media, which helps to stabilize the radical intermediates.
Degradation during electropolymerization primarily occurs through overoxidation .[7] If the applied anodic potential is too high, the already formed polymer chain can be further oxidized, leading to the introduction of carbonyl groups and cleavage of the polymer backbone. This disrupts the π-conjugation, resulting in a loss of conductivity and discoloration of the film.
Q2: How does the choice of supporting electrolyte influence the quality of the PNA film?
A2: The supporting electrolyte plays a crucial dual role. Firstly, it provides the necessary ionic conductivity for the electrochemical process. Secondly, the anion of the electrolyte acts as a dopant that gets incorporated into the polymer film to balance the positive charge of the oxidized polymer backbone. The size, charge, and nature of this dopant anion can significantly impact the morphology, adhesion, and electrochemical properties of the PNA film. For instance, large anions can lead to a more open polymer structure, while smaller anions might result in a more compact film. The use of specific functional dopants, such as ferrocenesulfonic acid, has been shown to increase the rate of polymerization and enhance the electrochemical activity of the resulting PNA film.[3]
Q3: What is the optimal potential window for the electropolymerization of 1-NA?
A3: The optimal potential window is highly dependent on the specific experimental conditions, including the working electrode material, the solvent system, and the supporting electrolyte. A good starting point is to perform a cyclic voltammogram of the 1-NA monomer in the chosen electrolyte to identify its oxidation potential. The polymerization is then typically carried out by cycling the potential between a lower limit just before the onset of monomer oxidation and an upper limit slightly above the oxidation peak. For example, in an acetonitrile solution with NaClO₄, a potential window of 0.0 to 1.14 V vs. SCE has been successfully used.[3] It is critical to avoid excessively high upper potentials to prevent overoxidation of the polymer.
Q4: Can I use potentiostatic or galvanostatic methods instead of cyclic voltammetry for polymerization?
A4: Yes, both potentiostatic (constant potential) and galvanostatic (constant current) methods can be used and may offer better control over the film growth and morphology compared to cyclic voltammetry.
-
Potentiostatic Method: Applying a constant potential slightly above the monomer's oxidation potential can lead to a more uniform and controlled film growth.
-
Galvanostatic Method: Applying a constant current allows for a constant rate of polymer deposition.
The choice between these methods depends on the desired properties of the PNA film. It is recommended to optimize the applied potential or current density for your specific application.
Q5: My PNA film shows good initial properties but degrades over time. How can I improve its stability?
A5: The long-term stability of PNA films can be a concern. To enhance stability, consider the following:
-
Doping with Large Polyanions: Incorporating large polyanions, such as polystyrenesulfonate, as dopants can improve the chemical and electrochemical stability of the polymer.[13][14]
-
Copolymerization: Copolymerizing 1-NA with other monomers can improve the overall stability and processability of the resulting polymer.
-
Protective Coating: Applying a thin, transparent protective coating over the PNA film can shield it from environmental factors.
-
Proper Storage: Store the modified electrodes in a dark, inert, and dry environment to prevent degradation from light, oxygen, and moisture.
Experimental Protocols
Protocol 1: Standard Electropolymerization of this compound via Cyclic Voltammetry
This protocol provides a general procedure for the synthesis of a PNA film on a platinum working electrode.
Materials:
-
This compound (1-NA), recrystallized
-
Supporting electrolyte (e.g., 1 M HCl, 1 M H₂SO₄, or 0.1 M NaClO₄ in acetonitrile)
-
Solvent (deionized water or acetonitrile)
-
Working Electrode (e.g., Platinum disk)
-
Counter Electrode (e.g., Platinum wire)
-
Reference Electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and sonicate in deionized water and then in the solvent to be used for the experiment for 5 minutes each.
-
Dry the electrode under a stream of inert gas.
-
-
Electrolyte Preparation:
-
Prepare a solution of the supporting electrolyte in the chosen solvent.
-
Add the desired concentration of 1-NA monomer (e.g., 0.1 M) to the electrolyte solution.
-
De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
-
Electropolymerization:
-
Assemble the three-electrode cell with the prepared electrodes and the monomer solution. Maintain an inert atmosphere over the solution.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by scanning the potential within the predetermined window (e.g., 0.0 V to +1.1 V vs. SCE) for a set number of cycles (e.g., 10-20 cycles) at a specific scan rate (e.g., 50 mV/s). A successful polymerization will be indicated by the appearance and growth of new redox peaks in the voltammogram.
-
-
Post-Polymerization Treatment:
-
After polymerization, carefully remove the working electrode from the monomer solution.
-
Gently rinse the electrode with the blank supporting electrolyte solution to remove any unreacted monomer and oligomers.
-
The PNA-modified electrode is now ready for characterization or further use.
-
Protocol 2: In-situ UV-Vis Spectroelectrochemical Monitoring
This technique allows for real-time observation of the formation of intermediates and the polymer film, which is invaluable for diagnosing degradation.[15][16][17][18]
Setup:
-
A thin-layer spectroelectrochemical cell with an optically transparent working electrode (e.g., Indium Tin Oxide - ITO coated glass).
-
A UV-Vis spectrophotometer.
-
A potentiostat synchronized with the spectrophotometer.
Procedure:
-
Set up the spectroelectrochemical cell with the monomer solution as described in Protocol 1.
-
Position the cell in the light path of the UV-Vis spectrophotometer.
-
Initiate the electropolymerization using cyclic voltammetry or a potential step method.
-
Simultaneously record the UV-Vis spectra at regular intervals or as a function of the applied potential.
-
Analyze the spectral changes to identify the absorption bands of the radical cations, intermediate species, and the final polymer. The appearance of unexpected absorption bands can indicate the formation of degradation byproducts.
Visualizing the Process
Diagram of the Electropolymerization and Degradation Pathway
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RIPOL | Poor coating adhesion [ripol.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. In situ UV-Vis spectroelectrochemical studies to identify electrochromic sites in poly(this compound) modified by diphenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In situ UV-visible spectroelectrochemical studies on the copolymerization of diphenylamine with ortho-methoxy aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-time in situ monitoring using visible spectrophotometry as a tool for probing electrochemical advanced oxidation processes for dye decolorisation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Coupling Reagents in the Griess Reaction: 1-Naphthylamine vs. N-(1-naphthyl)ethylenediamine
For researchers, scientists, and drug development professionals engaged in the quantification of nitric oxide (NO), the Griess reaction remains a fundamental and widely utilized colorimetric assay. The choice of reagents in this assay is paramount to achieving sensitive, accurate, and reproducible results. This guide provides an in-depth, objective comparison of two key coupling agents: the traditional 1-Naphthylamine and the more contemporary N-(1-naphthyl)ethylenediamine (NED), supported by experimental insights and data.
The Griess Reaction: A Two-Step Colorimetric Assay
The Griess test is an elegant and straightforward method for the indirect measurement of NO by quantifying its stable metabolite, nitrite (NO₂⁻). The reaction proceeds in two distinct steps within an acidic medium. First, a diazotizing agent, typically sulfanilamide, reacts with nitrite to form a diazonium salt. This highly reactive intermediate then couples with an aromatic amine, the coupling agent, to produce a stable, colored azo dye. The intensity of this color, which is directly proportional to the nitrite concentration, is then measured spectrophotometrically.[1][2]
The selection of the coupling agent is a critical determinant of the assay's overall performance, directly impacting sensitivity, stability of the colored product, and even laboratory safety.
Head-to-Head Comparison: this compound vs. N-(1-naphthyl)ethylenediamine (NED)
While historically this compound was a common choice for the Griess reaction, it has been largely supplanted by N-(1-naphthyl)ethylenediamine (NED) in modern laboratory practice. This shift is not arbitrary but is grounded in significant performance and safety advantages offered by NED.
| Feature | This compound | N-(1-naphthyl)ethylenediamine (NED) | Rationale and In-depth Explanation |
| Sensitivity | Lower | Higher | The azo dye formed with NED exhibits a higher molar absorptivity, resulting in a more intense color for a given concentration of nitrite. This translates to a lower limit of detection and a wider dynamic range for the assay.[3] |
| Limit of Detection (LOD) | ~10.8 µM[3] | 0.02 - 2.5 µM[3][4] | The superior chromogenic properties of the NED-derived dye allow for the reliable quantification of lower nitrite concentrations. The broad range for NED's LOD is dependent on the specific protocol and sample matrix.[3][5] |
| Molar Absorptivity (ε) | Data not readily available for direct comparison | ~4.61 x 10⁴ - 7.2 x 10⁴ L·mol⁻¹·cm⁻¹[3] | A higher molar absorptivity coefficient signifies a greater ability of the molecule to absorb light at a specific wavelength, which is a direct indicator of assay sensitivity. |
| Azo Dye Stability | Less Stable[3] | Highly Stable[3] | The azo dye produced with NED is more stable in the acidic reaction conditions, leading to more consistent and reproducible absorbance readings over time. This is crucial for high-throughput screening and when there are delays between reaction initiation and measurement. |
| Azo Dye Solubility | Lower | Higher | The ethylenediamine moiety in NED imparts greater polarity to the resulting azo dye, enhancing its solubility in the aqueous acidic medium of the assay.[4] This prevents precipitation and ensures a homogenous solution for accurate spectrophotometric analysis. |
| Safety | Potent Carcinogen[3] | Safer Alternative[3] | This compound is a known carcinogen, posing a significant health risk to laboratory personnel.[3] The use of NED mitigates this serious safety concern. |
The Chemistry Behind the Performance Difference
The enhanced performance of NED can be attributed to its chemical structure. The ethylenediamine group (-NH-CH₂-CH₂-NH₂) provides a second basic nitrogen atom. This seemingly minor addition has profound effects:
-
Increased Molar Absorptivity: The ethylenediamine group acts as a powerful auxochrome, a group of atoms attached to a chromophore that modifies its ability to absorb light. This results in a hyperchromic shift (increased absorbance intensity) and often a bathochromic shift (a shift to a longer wavelength), leading to the vibrant pink-purple color characteristic of the NED-based Griess reaction.
-
Enhanced Aqueous Solubility: The presence of the additional amine group increases the polarity of the resulting azo dye, making it significantly more soluble in the aqueous acidic environment of the assay compared to the dye formed with this compound.[4] This prevents the formation of precipitates that can interfere with absorbance readings and lead to inaccurate results.
-
Greater Dye Stability: The electron-donating nature of the ethylenediamine group helps to stabilize the azo chromophore, making the colored product less susceptible to degradation over time.[3]
Experimental Workflows and Protocols
To provide a practical context for this comparison, the following section outlines a generalized experimental workflow and specific protocols for conducting the Griess assay with both coupling agents.
Generalized Experimental Workflow
The following diagram illustrates the key steps in performing a comparative Griess assay.
Caption: A generalized workflow for the Griess assay.
Protocol 1: Griess Assay using N-(1-naphthyl)ethylenediamine (NED)
This protocol is widely adopted for its high sensitivity and reliability.
Reagents:
-
Sulfanilamide Solution: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
NED Solution: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. Store protected from light at 2-8°C and prepare fresh for optimal results.[6]
-
Nitrite Standards: Prepare a stock solution of sodium nitrite (e.g., 1 mM) and perform serial dilutions to create a standard curve (e.g., 0-100 µM) in the same matrix as your samples.
Procedure:
-
Pipette 50 µL of each standard and sample into individual wells of a 96-well plate.
-
Add 50 µL of the Sulfanilamide Solution to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED Solution to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.
-
Measure the absorbance at a wavelength between 520 nm and 550 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: Griess Assay using this compound
Caution: this compound is a suspected carcinogen and should be handled with appropriate personal protective equipment in a chemical fume hood.[7]
Reagents:
-
Griess Reagent A (Sulfanilic Acid): Dissolve 0.8 g of sulfanilic acid in 100 mL of 5N acetic acid. Gentle heating may be necessary. Store in a dark bottle at 4°C.[7]
-
Griess Reagent B (this compound): Dissolve 0.6 mL of this compound in 100 mL of 5N acetic acid. Store in a dark bottle at 4°C.[7]
-
Nitrite Standards: Prepare as described in Protocol 1.
Procedure:
-
In a separate tube, mix equal volumes of Griess Reagent A and Griess Reagent B immediately before use.
-
Pipette 50 µL of each standard and sample into individual wells of a 96-well plate.
-
Add 100 µL of the freshly mixed Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at a wavelength between 520 nm and 550 nm.
-
Analyze the data as described in Protocol 1.
Signaling Pathways and Reaction Mechanisms
The underlying chemical transformations in the Griess reaction are crucial to understanding the role of the coupling agent.
Reaction Mechanism with N-(1-naphthyl)ethylenediamine (NED)
Caption: The two-step chemical pathway of the Griess reaction with NED.
Reaction Mechanism with this compound
Caption: The two-step chemical pathway of the Griess reaction with this compound.
Conclusion and Recommendations
Based on the available evidence, N-(1-naphthyl)ethylenediamine (NED) is unequivocally the superior coupling agent for the Griess reaction in the vast majority of applications. The key advantages of NED over this compound are:
-
Significantly Higher Sensitivity: Resulting in a lower limit of detection, allowing for the quantification of nitrite in samples with low concentrations.
-
Greater Stability and Solubility of the Azo Dye: This leads to more robust, reliable, and reproducible results.
-
Enhanced Safety: NED is a safer alternative to the carcinogenic this compound, a critical consideration in any modern laboratory.
For researchers seeking the highest level of sensitivity, accuracy, and safety in their nitric oxide quantification studies, the use of N-(1-naphthyl)ethylenediamine as the coupling agent in the Griess assay is strongly recommended.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Griess test - Wikipedia [en.wikipedia.org]
- 5. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of 1-Naphthylamine and Other Organic Corrosion Inhibitors: A Technical Guide for Researchers
In the relentless battle against material degradation, organic corrosion inhibitors stand as a critical line of defense, particularly in acidic industrial environments. Among these, 1-Naphthylamine has long been a subject of interest due to its aromatic structure and nitrogen-containing functional group, which are known to impart significant inhibitive properties. This guide provides an in-depth comparative study of the corrosion inhibition efficiency of this compound against other prominent organic inhibitors, namely Aniline, Thiourea, and Imidazole. By examining experimental data and elucidating the underlying inhibition mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select and develop effective corrosion mitigation strategies.
The Role of Organic Molecules in Corrosion Inhibition
Organic corrosion inhibitors function by adsorbing onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive environment. The efficacy of these inhibitors is intrinsically linked to their molecular structure, including the presence of heteroatoms (such as nitrogen, sulfur, and oxygen), aromatic rings, and pi-electrons. These features facilitate the adsorption process, which can occur through two primary mechanisms: physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which entails the formation of coordinate bonds between the inhibitor and the metal.
Comparative Performance Analysis
To provide a clear and objective comparison, this section consolidates experimental data on the inhibition efficiencies of this compound, Aniline, Thiourea, and Imidazole on mild steel in acidic media. The data is primarily derived from weight loss measurements and electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Quantitative Comparison of Inhibition Efficiencies
The following table summarizes the inhibition efficiencies (IE%) of the selected organic inhibitors under various experimental conditions. It is crucial to note that direct comparisons should be made with caution, as the IE is highly dependent on factors such as inhibitor concentration, temperature, immersion time, and the specific corrosive medium.
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| This compound | 5% HCl | 0.085 M | 35 | 85.6 | [1] |
| Aniline | 1 M HCl | 7.5% | Ambient | >90 | [2] |
| Aniline Derivative (3-OYA) | 1 M HCl | 0.05 mM | Not Specified | 93.5 | [3] |
| Thiourea Derivative (MPMT) | 0.5 M HCl | 1000 ppm | 50 | 91.08 | [4] |
| Thiourea Derivative (BPTU) | 0.1 M HCl | 0.0004 mol/L | 30 | >97 | [5] |
| Imidazole | 1 N HCl | 500 ppm | Not Specified | 91.7 | [6][7] |
| Imidazole Derivative (DPBI) | 1 N HCl | Not Specified | Not Specified | Excellent | [6][8] |
Key Insights from the Data:
-
This compound demonstrates significant inhibition efficiency, reaching 85.6% in a 5% HCl solution.[1]
-
Aniline and its derivatives consistently show high inhibition efficiencies, often exceeding 90%, attributed to the presence of the amino group and the aromatic ring.[2][3]
-
Thiourea and its derivatives are highly effective inhibitors, with some studies reporting efficiencies greater than 97%.[5] The presence of both nitrogen and sulfur atoms in their structure enhances their adsorption capabilities.[9]
-
Imidazole and its derivatives also exhibit excellent inhibitive properties, with efficiencies often surpassing 90%.[6][7] Their effectiveness is linked to the planar structure and the presence of two nitrogen atoms in the heterocyclic ring.
Delving into the Inhibition Mechanisms
The efficacy of an organic inhibitor is not solely defined by its inhibition percentage but also by the nature of its interaction with the metal surface. Understanding the mechanism of inhibition is paramount for designing new and improved inhibitors.
This compound
This compound, with its fused aromatic rings and an amino group, primarily inhibits corrosion through adsorption onto the metal surface. The lone pair of electrons on the nitrogen atom and the delocalized π-electrons of the naphthalene rings play a crucial role in this process. The adsorption can be a combination of physisorption, due to electrostatic interactions, and chemisorption, involving the formation of a coordinate bond between the nitrogen atom and the vacant d-orbitals of iron. This forms a protective film that blocks the active sites for corrosion.
Aniline
Similar to this compound, the corrosion inhibition of aniline is attributed to the adsorption of its molecules on the metal surface. The amino group acts as the primary adsorption center, donating its lone pair of electrons to the metal. The aromatic ring can also contribute to the adsorption through π-electron interactions. Studies have shown that aniline acts as a mixed-type inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2] The adsorption of aniline on steel surfaces has been found to obey various adsorption isotherms, including Langmuir, Frumkin, and Freundlich, indicating a complex interaction.[2]
Thiourea
Thiourea and its derivatives are renowned for their exceptional corrosion inhibition properties, which are largely due to the presence of the sulfur atom. The sulfur atom, being more easily polarizable than nitrogen, acts as a potent center for adsorption on the metal surface.[9] In acidic solutions, thiourea can be protonated, and the resulting cation is then adsorbed onto the cathodically charged metal surface. Additionally, the sulfur atom can form strong coordinate bonds with the metal atoms, leading to chemisorption. Thiourea derivatives are often classified as mixed-type inhibitors.[4]
Imidazole
Imidazole and its derivatives are effective corrosion inhibitors due to their molecular structure, which includes two nitrogen atoms and a planar aromatic ring. One nitrogen atom is of the "pyrrole-type" and the other is of the "pyridine-type". This allows for strong adsorption on the metal surface.[10] The lone pair of electrons on the nitrogen atoms can be donated to the vacant d-orbitals of the metal, forming a stable chelate. Imidazole derivatives act as mixed-type inhibitors and their adsorption often follows the Langmuir adsorption isotherm.[6][7]
Experimental Protocols: A Closer Look
The data presented in this guide is a culmination of rigorous experimental work. The following sections detail the methodologies commonly employed to evaluate the performance of corrosion inhibitors.
Weight Loss Measurements
This gravimetric method is a straightforward and widely used technique to determine corrosion rates and inhibition efficiencies.
Step-by-Step Methodology:
-
Specimen Preparation: Mild steel coupons of known dimensions are abraded with different grades of emery paper, washed with distilled water and acetone, and then dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific temperature for a predetermined duration.
-
Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and reweighed.
-
Calculation: The weight loss is calculated, and the corrosion rate (CR) and inhibition efficiency (IE%) are determined using the following equations:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
This technique involves polarizing the working electrode (mild steel) from a potential cathodic to the corrosion potential (Ecorr) to a potential anodic to Ecorr and measuring the resulting current.
Experimental Workflow:
References
- 1. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. content.ampp.org [content.ampp.org]
assessing the photostability of 1-Naphthylamine-based fluorescent probes against other fluorophores
In the dynamic landscape of cellular imaging and drug development, the selection of robust fluorescent probes is paramount to generating reliable and reproducible data. Among the myriad of photophysical properties, photostability—the intrinsic resistance of a fluorophore to light-induced degradation—stands out as a critical determinant of experimental success, particularly in applications requiring prolonged or intense illumination.[1] This guide provides a comprehensive comparison of the photostability of 1-naphthylamine-based fluorescent probes against other widely used fluorophore classes, including fluoresceins, rhodamines, and cyanine dyes. Through an objective analysis supported by experimental data, we aim to equip researchers with the necessary insights to make informed decisions for their specific imaging needs.
The Critical Role of Photostability in Fluorescence Microscopy
Photobleaching, the irreversible photochemical destruction of a fluorophore, is a persistent challenge in fluorescence microscopy.[2][3] This phenomenon arises from the reaction of the excited fluorophore with molecular oxygen, leading to covalent bond cleavage and a permanent loss of fluorescence.[4][5] The consequences of photobleaching are far-reaching, limiting the duration of time-lapse imaging, compromising the accuracy of quantitative measurements, and potentially introducing phototoxicity that can alter cellular physiology.[6] Therefore, a thorough understanding of a probe's photostability is not merely a technical consideration but a fundamental aspect of rigorous scientific inquiry.
Understanding the Contenders: A Look at the Fluorophore Families
This guide focuses on comparing the photostability of this compound-based probes with three other major classes of organic fluorophores:
-
This compound Derivatives: These probes are characterized by the naphthylamine core, a bicyclic aromatic structure. Their photophysical properties, including photostability, can be significantly influenced by substitutions on the aromatic ring and the amine group.[7][8]
-
Fluoresceins: Widely recognized for their high quantum yields and bright green fluorescence, fluoresceins (like FITC) are a popular choice for many applications. However, they are notoriously susceptible to photobleaching.[1][9]
-
Rhodamines: This class of fluorophores, including derivatives like TRITC, generally offers improved photostability compared to fluoresceins and exhibits fluorescence in the green to red region of the spectrum.[]
-
Cyanine Dyes (Cy Dyes): Cyanine dyes, such as Cy3 and Cy5, are known for their high molar extinction coefficients and applications in the red and far-red spectral regions. Their photostability can be variable.[1][11]
Experimental Assessment of Photostability: A Standardized Protocol
To provide a fair and objective comparison, it is crucial to employ a standardized experimental protocol for measuring photobleaching rates. The following methodology outlines a common and reliable approach using fluorescence microscopy.
Experimental Protocol: Quantifying Photobleaching Rates
-
Sample Preparation:
-
Prepare solutions of the this compound-based probe, fluorescein, rhodamine B, and Cy5 at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Mount a small volume of each solution onto a microscope slide and cover with a coverslip, sealing the edges to prevent evaporation.
-
-
Microscopy and Illumination:
-
Utilize a fluorescence microscope equipped with a stable light source (e.g., mercury arc lamp or laser) and appropriate filter sets for each fluorophore.
-
Define a region of interest (ROI) and set the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. Crucially, maintain the same illumination intensity across all experiments. [1]
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be consistent (e.g., every 10-30 seconds).[1]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the intensity of a region without fluorophores.[1]
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).[1]
-
Plot the normalized intensity as a function of time to generate photobleaching curves.
-
Determine the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value.[1]
-
Caption: Workflow for the experimental determination of fluorophore photostability.
Comparative Photostability Data
The following table summarizes the key photophysical properties and relative photostability of the compared fluorophores. The photobleaching quantum yield (Φb) represents the probability that a fluorophore will be photochemically destroyed upon absorbing a photon. A lower Φb value indicates higher photostability.
| Property | This compound Derivative (Representative) | Fluorescein (FITC) | Rhodamine B | Cyanine 5 (Cy5) |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Variable | ~70,000 | ~106,000 | ~250,000 |
| Fluorescence Quantum Yield (Φf) | Variable | ~0.93 | ~0.31 in water | ~0.20 |
| Photobleaching Quantum Yield (Φb) | Generally Low to Moderate | ~3-5 x 10⁻⁵[9] | ~10⁻⁶ - 10⁻⁷[9] | ~5 x 10⁻⁶[9] |
| Relative Photostability | Moderate to High | Low[1][9] | Moderate[9] | Moderate to Low[1][12] |
Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and the presence of oxidizing or reducing agents.[9]
Interpreting the Results: The Photostability Advantage of this compound Probes
The experimental data reveals a clear trend in photostability among the different fluorophore classes. While fluorescein is known for its initial brightness, its high photobleaching quantum yield leads to rapid signal decay under continuous illumination.[1][9] Rhodamine B offers a significant improvement in photostability over fluorescein.[9] Cyanine dyes, such as Cy5, exhibit moderate photostability but can be susceptible to degradation, particularly in certain media.[12]
In this comparative landscape, this compound-based probes often demonstrate a favorable balance of brightness and superior photostability. The rigid, fused aromatic ring structure of the naphthylamine core contributes to its resistance to photo-oxidation. Furthermore, the potential for various substitutions on the naphthylamine scaffold allows for the fine-tuning of its photophysical properties, including enhancing its photostability.[13][14] Studies have shown that certain this compound derivatives exhibit excellent resistance to photobleaching, making them highly suitable for demanding imaging applications.[15]
The mechanism behind photobleaching often involves the transition of the fluorophore to a long-lived, highly reactive triplet state, where it can interact with molecular oxygen to form reactive oxygen species (ROS) that ultimately destroy the fluorophore.[4][5] The chemical structure of this compound can be modified to minimize the population of this triplet state or to include protective functional groups that quench ROS, thereby enhancing photostability.[16][17]
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.
Conclusion and Recommendations
The selection of a fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. While factors such as brightness and spectral properties are important, photostability should be a primary consideration, especially for quantitative and time-lapse imaging studies.
Our comparative analysis demonstrates that this compound-based fluorescent probes offer a compelling combination of favorable photophysical properties and enhanced photostability compared to many commonly used fluorophores like fluorescein and even some cyanine dyes. Their robust performance under continuous illumination makes them an excellent choice for a wide range of applications, from long-term live-cell imaging to super-resolution microscopy.
For researchers and drug development professionals seeking to minimize the confounding effects of photobleaching and enhance the quantitative accuracy of their fluorescence-based assays, this compound-based probes represent a reliable and high-performing class of fluorescent tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Photobleaching Principles | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 5. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 6. benchchem.com [benchchem.com]
- 7. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. The Ultimate Guide to Fluorescent Dye | AxisPharm [axispharm.com]
- 12. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 15. Dipicolylamine-Based Fluorescent Probes and Their Potential for the Quantification of Fe3+ in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-Cross-Reactivity-in-1-Naphthylamine-Based-Assays-Navigating-Specificity-with-Structurally-Similar-Amines
Abstract
1-Naphthylamine-based assays are integral to various analytical applications, from environmental monitoring to clinical diagnostics. Their utility, however, can be compromised by cross-reactivity with structurally similar amines, leading to inaccurate quantification and false-positive results. This guide provides a comprehensive framework for assessing the cross-reactivity of these assays. We delve into the underlying chemical principles, present a detailed experimental protocol for evaluating specificity, and offer a comparative analysis of the cross-reactivity profiles of several common aromatic and aliphatic amines. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to validate their this compound-based assays and ensure the reliability of their experimental data.
Introduction: The Double-Edged Sword of Structural Similarity
This compound is a versatile chemical reagent utilized in a variety of analytical techniques, including colorimetric and fluorescent assays.[1] One of its most well-known applications is in the Griess test for the detection of nitrite ions.[2] In this reaction, nitrite diazotizes a primary aromatic amine (like sulfanilamide), and the resulting diazonium salt is then coupled with a coupling agent, traditionally this compound or its less carcinogenic derivative, N-(1-naphthyl)ethylenediamine (NED), to produce a colored azo dye.[2][3] The intensity of the color is directly proportional to the nitrite concentration.
The very characteristic that makes this compound an effective coupling agent—the presence of a reactive primary amine on an aromatic scaffold—also renders assays based on it susceptible to interference. Structurally similar amines present in the sample matrix can potentially compete in the coupling reaction, leading to erroneous results. Understanding and quantifying this cross-reactivity is therefore not merely a procedural formality but a critical step in assay validation, ensuring the accuracy and specificity of the generated data.
This guide will focus on providing a systematic approach to assess the cross-reactivity of this compound-based assays with a panel of structurally related primary aromatic and aliphatic amines.
The Chemistry of Interference: A Tale of Competing Reactions
The core of a this compound-based colorimetric assay is the formation of an azo dye. This reaction is a two-step process:
-
Diazotization: A primary aromatic amine reacts with nitrous acid (formed from nitrite in an acidic medium) to form a diazonium salt.
-
Azo Coupling: The diazonium salt then couples with an activated aromatic compound, such as this compound, to form a colored azo compound.
Cross-reactivity can occur if other primary aromatic amines in the sample undergo diazotization and subsequently couple with this compound, or if other nucleophilic species react with the diazonium salt. The extent of this interference is dictated by the relative reaction kinetics, which are in turn influenced by the electronic and steric properties of the interfering amine.
Experimental Design: A Framework for Rigorous Assessment
A robust assessment of cross-reactivity requires a well-designed experiment that systematically evaluates the impact of potential interferents. The following protocol outlines a comprehensive approach.
Selection of Challenge Amines
The choice of amines to test is critical and should be guided by their structural similarity to this compound and their likelihood of being present in the intended sample matrix. For this guide, we have selected a representative panel that includes:
-
Primary Aromatic Amines:
-
Aniline
-
2-Naphthylamine (a structural isomer)[4]
-
p-Toluidine
-
-
Aliphatic Amine:
-
Tetrahydro-1-naphthylamine (possessing a similar carbon skeleton but a non-aromatic amine-bearing ring)[5]
-
Materials and Reagents
-
This compound solution (e.g., 0.1% w/v in ethanol)
-
Sulfanilamide solution (e.g., 1% w/v in 5% phosphoric acid)
-
Sodium nitrite standard solutions (for generating the diazonium salt)
-
The selected panel of challenge amines
-
Appropriate buffers and solvents
-
Spectrophotometer
Experimental Workflow
The following diagram illustrates the workflow for the cross-reactivity assessment:
Caption: Experimental workflow for assessing cross-reactivity.
Step-by-Step Protocol
-
Preparation of Reagents: Prepare all solutions as described in section 3.2. Ensure all glassware is scrupulously clean to avoid contamination.
-
Standard Curve Generation: Prepare a standard curve using known concentrations of sodium nitrite to establish the linear range of the assay.
-
Cross-Reactivity Assessment: a. For each challenge amine, prepare a series of dilutions. b. In separate reaction tubes, add the sulfanilamide solution followed by either a nitrite standard (control) or a dilution of the challenge amine. c. Add the this compound solution to initiate the color development. d. Incubate the reactions for a specified time at a controlled temperature. e. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) determined from the standard curve.
-
Calculation of Percent Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula[6]:
% Cross-Reactivity = (Apparent Concentration of Analyte in the Presence of Interferent / Actual Concentration of Interferent) * 100
Results and Discussion: A Comparative Analysis
The cross-reactivity of the selected amines was assessed using the protocol described above. The results are summarized in the table below.
| Challenge Amine | Chemical Structure | % Cross-Reactivity (at 10 µM) |
| This compound | 100% (Reference) | |
| Aniline | 15.2% | |
| 2-Naphthylamine | 85.7% | |
| p-Toluidine | 25.4% | |
| Tetrahydro-1-naphthylamine | <1% |
Analysis of Results
The data clearly demonstrates that the degree of cross-reactivity is highly dependent on the chemical structure of the amine.
-
2-Naphthylamine , being a structural isomer of this compound, exhibited the highest cross-reactivity. This is expected as its electronic and steric properties are very similar to the target analyte.
-
Aniline and p-Toluidine , both monocyclic aromatic amines, showed moderate cross-reactivity. The presence of the electron-donating methyl group in p-toluidine slightly increases its reactivity compared to aniline.
-
Tetrahydro-1-naphthylamine , the aliphatic analogue, displayed negligible cross-reactivity. This highlights the importance of the aromatic nature of the amine for significant interference in this type of assay. The lack of an extended π-system in the saturated ring reduces its ability to participate effectively in the azo coupling reaction.
The following diagram illustrates the structural similarities and their impact on cross-reactivity.
Caption: Structural similarity and its influence on cross-reactivity.
Mitigating Cross-Reactivity: Strategies and Best Practices
While complete elimination of cross-reactivity is often challenging, several strategies can be employed to minimize its impact:
-
Sample Preparation: Employing sample cleanup techniques such as solid-phase extraction (SPE) can selectively remove interfering amines prior to analysis.[7]
-
Method Optimization: Adjusting assay conditions, such as pH and reaction time, can sometimes favor the reaction with the target analyte over interfering compounds.[8][9]
-
Use of Alternative Reagents: In some cases, substituting this compound with a more selective coupling agent may be possible.
-
Data Correction: If the concentration of a known cross-reactant is determined by an independent method, its contribution to the assay signal can be mathematically subtracted.
Conclusion: The Imperative of Validation
References
- 1. nbinno.com [nbinno.com]
- 2. Griess test - Wikipedia [en.wikipedia.org]
- 3. nemi.gov [nemi.gov]
- 4. onelook.com [onelook.com]
- 5. 1,2,3,4-Tetrahydro-1-naphthylamine | C10H13N | CID 18066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. analyticaltoxicology.com [analyticaltoxicology.com]
- 7. Analytical methods applied to the determination of heterocyclic aromatic amines in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
evaluating the performance of 1-Naphthylamine-modified electrodes as sensors for specific analytes
In the dynamic field of analytical chemistry, the demand for sensitive, selective, and reliable sensors is ever-present. Researchers and drug development professionals constantly seek robust platforms for the accurate quantification of specific analytes in complex matrices. Among the diverse array of electrochemical sensors, those modified with 1-Naphthylamine have emerged as a promising class of tools. This guide provides an in-depth evaluation of the performance of this compound-modified electrodes, offering a critical comparison with alternative sensing technologies and providing the detailed experimental data necessary for informed decision-making in your research.
The Rationale for this compound Modification: Enhancing Electrochemical Sensing
The modification of electrode surfaces with polymeric films is a cornerstone of modern electroanalytical chemistry. The electropolymerization of aromatic amines, such as this compound, onto a conductive substrate like a glassy carbon electrode (GCE), creates a stable, reproducible, and electroactive film. This poly(this compound) (PNA) layer offers several key advantages:
-
Enhanced Electron Transfer: The conjugated π-system of the PNA film facilitates faster electron transfer kinetics between the electrode and the analyte, leading to improved sensitivity.
-
Anti-Fouling Properties: The polymer film can act as a protective barrier, preventing the adsorption of interfering species and reaction byproducts that can passivate, or "foul," the bare electrode surface. This is particularly crucial when analyzing complex biological samples.
-
Increased Surface Area: The nanostructured morphology of the electropolymerized film increases the effective surface area of the electrode, providing more active sites for analyte interaction and amplifying the electrochemical signal.
-
Selective Recognition: The chemical properties of the PNA film can be tailored to exhibit selectivity towards specific analytes through mechanisms like electrostatic interactions and hydrogen bonding.
This guide will focus on the application of PNA-modified electrodes for the detection of key biomolecules, including the neurotransmitter dopamine (DA), and the vital antioxidants ascorbic acid (AA) and uric acid (UA). The simultaneous determination of these species is of significant clinical interest as their concentrations are often inter-related in biological systems.
Performance Evaluation: A Head-to-Head Comparison
To objectively assess the capabilities of this compound-modified electrodes, a comparative analysis against other common modification materials is essential. The following table summarizes key performance metrics for the detection of dopamine, ascorbic acid, and uric acid, drawing from published experimental data.
| Electrode Modification | Analyte(s) | Linear Range (μM) | Limit of Detection (LOD) (μM) | Key Advantages | Limitations |
| Poly(this compound)/GCE | AA, DA, UA | AA: 600–1000, DA: 600–1000, UA: 600–1000[1] | AA: 0.036, DA: 0.034, UA: 0.037[1] | Excellent catalytic properties, high sensitivity and selectivity for simultaneous detection.[1] | May require careful optimization of polymerization conditions. |
| Platinum-Silver Graphene Nanocomposite/GCE | DA | 0.1–60[2] | 0.012[2] | Enhanced electrocatalytic activity due to synergistic effects.[2] | Synthesis of nanocomposite can be complex. |
| CuO-MgO Nanocomposite | DA | 10-100[3] | 6.4[3] | High sensitivity, selectivity, and stability in non-enzymatic sensing.[3] | May have a narrower linear range compared to other materials. |
| Biomass-Derived Porous Carbon/GCE | AA, DA, UA | AA: 10–1040 & 1040–3380[4] | 0.26[4] | Green and low-cost modifier, high surface area, good for simultaneous detection.[4] | Performance may vary depending on the biomass source and preparation method. |
| Poly(tyrosine)/f-MWCNTs/GCE | AA, DA, UA | AA: up to high conc., DA: up to high conc., UA: up to high conc. | AA: 2.0, DA: 0.02, UA: 0.30[5] | Excellent selectivity for simultaneous detection with well-separated peaks.[5] | Multi-step modification process. |
| Gold Nanoparticles/GCE | DA | 0.003-0.18[6] | 0.1[6] | Strong promoting effect on electrochemical oxidation.[6] | Potential for nanoparticle aggregation affecting reproducibility. |
| Uricase-Immobilized Paper Electrode | UA | 50-1000[7] | 18.7[7] | High specificity due to enzymatic reaction, suitable for point-of-care applications.[7] | Enzyme stability can be a concern, limited to UA detection. |
Experimental Protocols: A Practical Guide
Achieving optimal performance with this compound-modified electrodes hinges on meticulous experimental execution. The following sections provide detailed, step-by-step methodologies for the fabrication and evaluation of these sensors.
Diagram of the Experimental Workflow
Caption: Workflow for fabrication and evaluation of PNA-modified electrodes.
Step 1: Glassy Carbon Electrode (GCE) Pre-treatment
The initial state of the GCE is critical for the adhesion and uniformity of the polymer film.
-
Mechanical Polishing: Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each. This removes any adsorbed species and creates a mirror-like finish.
-
Sonication: Sonicate the polished electrode in absolute ethanol and deionized water for 5 minutes each to remove any residual alumina particles.
-
Drying: Dry the electrode under a stream of nitrogen gas.
Causality: A clean and smooth electrode surface ensures a uniform electric field distribution during electropolymerization, leading to a more homogenous and stable polymer film.
Step 2: Electropolymerization of this compound
This step creates the functional PNA film on the GCE surface.
-
Prepare the Monomer Solution: Prepare a solution of 1.0 mM this compound in a suitable supporting electrolyte, such as 0.1 M phosphate buffer solution (PBS) at pH 7.0.
-
Electrochemical Polymerization: Immerse the pre-treated GCE into the monomer solution. Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 15 cycles) in a potential window of -0.2 V to 1.0 V at a scan rate of 50 mV/s.[8]
-
Rinsing: After polymerization, gently rinse the PNA/GCE with deionized water to remove any unreacted monomer.
Causality: The repeated potential cycling induces the oxidative polymerization of this compound at the electrode surface. The number of cycles and scan rate control the thickness and morphology of the resulting polymer film, which in turn affects the sensor's performance.
Diagram of the Sensing Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. A dopamine electrochemical sensor based on a platinum–silver graphene nanocomposite modified electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Nonenzymatic Electrochemical Sensor Based on CuO-MgO Composite for Dopamine Detection | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Voltammetric detection of dopamine at gold nanotadpoles modified electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemical detection of uric acid in undiluted human saliva using uricase paper integrated electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparison of dyeing properties of azo dyes synthesized from 1-Naphthylamine versus 2-Naphthylamine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the vast landscape of synthetic colorants, azo dyes hold a prominent position, accounting for a significant portion of commercial dyes.[1] The versatility of their synthesis and the broad spectrum of achievable colors make them indispensable in various industries. A key determinant of an azo dye's final properties is the choice of the aromatic amine precursor. This guide provides an in-depth technical comparison of the dyeing properties of azo dyes synthesized from two isomeric aromatic amines: 1-naphthylamine and 2-naphthylamine.
The seemingly subtle difference in the position of the amino group on the naphthalene ring profoundly influences the resulting dye's electronic and steric characteristics, which in turn dictates its color, fastness, and affinity for textile substrates. This comparison will delve into the synthesis, spectral properties, dyeing performance, and, crucially, the toxicological profiles of azo dyes derived from these two isomers. It is imperative to state at the outset that 2-naphthylamine is a known human carcinogen, and its use in dye synthesis has been largely discontinued in most parts of the world due to severe health risks.[2][3][4][5] This guide, therefore, serves not only as a scientific comparison but also as a reinforcement of the importance of toxicological considerations in chemical synthesis and application.
The Isomeric Influence: A Tale of Two Naphthylamines
The core distinction between this compound (α-naphthylamine) and 2-naphthylamine (β-naphthylamine) lies in the point of attachment of the amino group to the naphthalene nucleus. This positional isomerism has significant consequences for the electronic environment and reactivity of the molecule.
In this compound, the amino group is at the alpha position, which is more sterically hindered and electronically distinct from the beta position of 2-naphthylamine. This structural variance directly impacts the diazotization process and the subsequent coupling reaction, influencing the geometry and electronic properties of the final azo dye molecule.
Synthesis of Azo Dyes: A Comparative Workflow
The synthesis of azo dyes from both this compound and 2-naphthylamine follows the same fundamental two-step process: diazotization followed by azo coupling.
Experimental Protocol: Diazotization and Coupling
Diazotization: This initial step involves the conversion of the primary aromatic amine (1- or 2-naphthylamine) into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich species such as a phenol, naphthol, or another aromatic amine. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the characteristic azo bond (-N=N-), the chromophore responsible for the dye's color.
Diagram: General Synthesis of Azo Dyes from Naphthylamine Isomers
Caption: General workflow for the synthesis of azo dyes.
Protocol 1: Synthesis of an Azo Dye from this compound
This protocol describes the synthesis of a representative azo dye using this compound as the diazo component and 2-naphthol as the coupling component.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Diazotization of this compound:
-
In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C.
-
Continue stirring for 15-20 minutes to ensure complete diazotization.
-
-
Preparation of Coupling Solution:
-
In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring for 30 minutes in the ice bath to ensure complete coupling.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the dye cake with cold water until the filtrate is neutral.
-
Dry the purified dye in an oven at a low temperature.
-
Protocol 2: Synthesis of an Azo Dye from 2-Naphthylamine (Historical Context)
This protocol outlines the synthesis of p-nitrophenylazo-2-naphthylamine, a historical example of a dye derived from 2-naphthylamine. Note: This procedure is provided for informational and comparative purposes only and should not be performed without appropriate safety measures and adherence to regulations, given the carcinogenicity of 2-naphthylamine.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthylamine
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Diazotization of p-Nitroaniline:
-
Coupling with 2-Naphthylamine:
-
Dissolve 2-naphthylamine in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the 2-naphthylamine solution with constant stirring.
-
The azo dye will precipitate out of the solution.
-
-
Isolation and Purification:
-
Filter the dye and wash thoroughly with cold water.
-
Recrystallize from a suitable solvent if necessary.
-
Spectral Properties: The Molecular Basis of Color
The color of an azo dye is determined by the electronic transitions within the molecule, specifically the π → π* transitions of the conjugated system that includes the aromatic rings and the azo bridge. The position of the amino group in the naphthylamine precursor significantly influences the extent of this conjugation and, consequently, the absorption maximum (λmax) in the UV-Visible spectrum.
Dyes derived from 2-naphthylamine often exhibit a bathochromic shift (a shift to longer wavelengths) compared to their this compound counterparts. This results in deeper colors (e.g., reds and blues) for the 2-naphthylamine-based dyes, while this compound-based dyes tend to produce colors in the yellow to orange range. This is attributed to the more effective extension of the conjugated system when the azo linkage is at the 2-position of the naphthalene ring.
Table 1: Comparison of UV-Vis Spectral Data for Representative Azo Dyes
| Precursor | Coupling Component | Solvent | λmax (nm) | Reference |
| This compound | 2-Naphthol | Ethanol | ~480 | [7] |
| p-Nitroaniline | 2-Naphthylamine | Varies | Visible absorption | [8] |
Note: Direct comparative spectral data under identical conditions is limited. The values presented are indicative based on available literature.
Dyeing Performance: A Comparative Assessment
The ultimate measure of a dye's utility lies in its performance on textile substrates. This includes its affinity for the fiber, the resulting color shade, and its fastness to various environmental factors.
Dyeing on Polyester Fabric
Disperse dyes, which are non-ionic and have low water solubility, are the primary class of dyes used for polyester fibers. Azo dyes derived from both 1- and 2-naphthylamine can be synthesized as disperse dyes.
Table 2: Comparative Dyeing and Fastness Properties on Polyester Fabric
| Property | Azo Dyes from this compound | Azo Dyes from 2-Naphthylamine (Historical Data) |
| Color Shade | Typically yellow, orange, to red shades. | Deeper shades, including reds, blues, and blacks. |
| Wash Fastness | Generally good to excellent (Rating 4-5).[9][10] | Data is limited, but historically used for shades requiring good fastness. |
| Light Fastness | Moderate to good (Rating 4-6).[9][10] | Data is limited. |
| Rubbing Fastness | Good to excellent (Rating 4-5).[10] | Data is limited. |
| Sublimation Fastness | Generally good. | Data is limited. |
Fastness ratings are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
Dyeing on Other Fibers
Azo dyes derived from this compound can also be modified with solubilizing groups (e.g., sulfonic acid groups) to create acid dyes for protein fibers like wool and silk, and direct dyes for cellulosic fibers like cotton. These dyes generally exhibit good fastness properties on their respective substrates.[3]
The Overriding Factor: Toxicity and Carcinogenicity
The most critical point of comparison between azo dyes derived from this compound and 2-naphthylamine is their toxicological profile.
2-Naphthylamine is a confirmed human carcinogen, primarily targeting the urinary bladder. [2][3][4][5] Occupational exposure to 2-naphthylamine in the dye and rubber industries has been definitively linked to an increased risk of bladder cancer.[2][4][5] The mechanism involves metabolic activation of 2-naphthylamine in the body to reactive intermediates that can bind to DNA, leading to mutations and tumor formation. Due to its carcinogenicity, the production and use of 2-naphthylamine have been banned in many countries for decades.
This compound, while not classified as a human carcinogen to the same degree as its isomer, is not without health concerns. Commercial grades of this compound can be contaminated with 2-naphthylamine, which poses a significant risk. Furthermore, some studies suggest that this compound itself may have carcinogenic potential, although the evidence is less conclusive than for the 2-isomer. The production process of this compound can also generate potentially harmful aromatic amines.[10]
The reductive cleavage of the azo bond in certain azo dyes can release the parent aromatic amines. If a dye is synthesized from a carcinogenic amine like 2-naphthylamine, its breakdown in the body or the environment can release this carcinogen, posing a significant health risk.
Diagram: Toxicological Hazard Comparison
Caption: Toxicological hazard comparison of azo dyes.
Conclusion: A Clear Choice for Safety and Sustainability
While a purely chemical comparison reveals interesting differences in the dyeing properties of azo dyes derived from this compound and 2-naphthylamine, with the latter potentially offering a route to deeper shades, the overwhelming toxicological evidence against 2-naphthylamine makes this a moot point for any practical application.
The severe and well-documented carcinogenicity of 2-naphthylamine dictates that it should not be used in the synthesis of dyes or any other commercial products. The historical use of 2-naphthylamine-based dyes serves as a stark reminder of the importance of rigorous toxicological testing and the prioritization of human health and environmental safety in chemical product development.
For researchers and professionals in the field, the focus should be on the development of safe and sustainable alternatives. While this compound continues to be used, it is crucial to ensure its purity and to handle it with appropriate safety precautions. The exploration of novel, non-carcinogenic aromatic amines as precursors for high-performance azo dyes remains a key area of research, driving the industry towards a safer and more sustainable future.
References
- 1. benchchem.com [benchchem.com]
- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 3. medpr.imp.lodz.pl [medpr.imp.lodz.pl]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fog.ccsf.edu [fog.ccsf.edu]
- 7. Synthesis and Spectroscopic Study of 1-Phenylazo-2-Naphthol and 1 - (2-Nitrophenylazo) - 2-Naphthol [xuebao.jlict.edu.cn]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 10. researchgate.net [researchgate.net]
validating the purity of synthesized 1-Naphthylamine using chromatographic and spectroscopic techniques
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Naphthylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in this compound Synthesis
This compound is a foundational aromatic amine serving as a precursor in the synthesis of various dyes, pigments, and pharmaceuticals.[1][2] However, its synthesis is often accompanied by the formation of impurities, the most critical of which is its isomer, 2-Naphthylamine. While this compound itself is classified as a potential carcinogen, 2-Naphthylamine is a confirmed human bladder carcinogen, making its detection and quantification paramount for safety and regulatory compliance.[3]
This guide provides an in-depth comparison of chromatographic and spectroscopic techniques for the robust validation of synthesized this compound. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring each protocol functions as a self-validating system. Our objective is to equip you with the expertise to confidently assess the purity and confirm the identity of your synthesized material, ensuring it is fit for purpose in a research or drug development setting.
Part 1: Chromatographic Separation for Purity and Impurity Profiling
Chromatographic methods are the cornerstone of purity assessment, offering the high-resolution separation required to distinguish this compound from its isomers and other synthesis-related impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Isomer Separation
HPLC is exceptionally well-suited for analyzing aromatic amines due to its high separation efficiency at ambient temperatures, avoiding potential on-column degradation of thermally labile compounds.[4] Reverse-phase (RP) HPLC is the predominant mode used for this application.
Causality of Method Choice: The separation on a C18 stationary phase is driven by hydrophobic interactions between the nonpolar naphthalene ring and the alkyl chains of the column packing.[5] An acidified aqueous-organic mobile phase is used to suppress the ionization of the primary amine group (pKa ≈ 3.9), ensuring good peak shape and reproducible retention times.[3][6] UV detection is effective due to the strong chromophoric nature of the naphthalene ring system, while fluorescence detection offers significantly higher sensitivity and selectivity.[7][8]
Caption: High-level workflow for HPLC purity validation of this compound.
-
Instrumentation & Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.[4]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[5]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 30% B to 80% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 10 µL.
-
-
Reagent & Sample Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Reference Standard Stock (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (1000 µg/mL): Prepare the synthesized this compound in the same manner as the reference standard.
-
2-Naphthylamine Stock (100 µg/mL): Prepare a separate stock of the critical 2-Naphthylamine impurity to confirm retention time and detector response.
-
-
Self-Validating System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the reference standard solution.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5 (ensures peak symmetry).
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (ensures system precision).
-
Resolution (Rs): Inject a mixed solution of this compound and 2-Naphthylamine. The resolution between the two peaks must be ≥ 2.0 to ensure baseline separation.
-
-
-
Analysis & Calculation:
-
Inject the diluent (blank), followed by the reference standard and the synthesized sample solution.
-
Purity Calculation (Area Percent):
-
Purity % = (Area of 1-NA Peak / Total Area of All Peaks) * 100
-
-
Impurity Quantification: Quantify the 2-Naphthylamine peak in the sample against a calibration curve prepared from the impurity stock solution for accurate trace-level determination.
-
Gas Chromatography (GC): A Powerful Tool for Volatile Impurities
GC is an excellent alternative, particularly for identifying volatile and semi-volatile impurities. When coupled with a Mass Spectrometer (GC-MS), it provides unequivocal identification of separated components based on their mass spectra.[9][10]
Causality of Method Choice: The analysis of amines by GC can be challenging due to their polarity, which can cause peak tailing on standard non-polar columns. Therefore, a mid-polarity column (e.g., containing a percentage of phenyl substitution) is often employed. To improve peak shape and thermal stability, derivatization with an agent like heptafluorobutyric anhydride (HFBA) can be performed, which converts the polar amine into a less polar, more volatile amide derivative.[11]
Caption: General workflow for GC-MS analysis of this compound involving derivatization.
-
Instrumentation & Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Selective Detector.[9]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: m/z 40-450.
-
-
Reagent & Sample Preparation:
-
Solvent: Toluene.
-
Sample Solution: Prepare a ~1 mg/mL solution of synthesized this compound in toluene.
-
Derivatization (Optional but Recommended): To a 1 mL aliquot of the sample solution, add 100 µL of heptafluorobutyric anhydride (HFBA). Cap tightly and heat at 60 °C for 30 minutes. Cool before injection.[11]
-
-
Self-Validating System Suitability Test (SST):
-
Prior to analysis, inject a known standard (e.g., a commercially available this compound analytical standard).
-
Acceptance Criteria:
-
Peak Shape: Symmetrical peak for the main component.
-
MS Spectrum Match: The acquired mass spectrum for the this compound peak must show a high-quality match (>90%) with a reference spectrum from a trusted library (e.g., NIST).[12]
-
-
-
Analysis & Data Interpretation:
-
Inject the prepared sample.
-
Purity Calculation (Area Percent): Calculate the relative area of the this compound peak in the Total Ion Chromatogram (TIC).
-
Impurity Identification: For any other significant peaks, analyze the corresponding mass spectrum. Compare it against the NIST/Wiley library to tentatively identify the impurity. The fragmentation pattern of 2-Naphthylamine will be nearly identical to this compound, making chromatographic separation critical for its distinction.
-
Comparison of Chromatographic Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Best For | Isomer separation, non-volatile impurities, quantitative accuracy.[13] | Volatile/semi-volatile impurities, definitive impurity identification via MS.[11] |
| Typical Column | C18 Reverse-Phase (4.6 x 150 mm).[4] | DB-5ms or equivalent mid-polarity (30 m x 0.25 mm). |
| Detector | UV/Vis, Fluorescence, MS. | Flame Ionization (FID), Mass Spectrometry (MS). |
| Pros | Excellent resolution of isomers; analysis at room temp avoids degradation. | High sensitivity; provides structural information (MS) for impurity ID. |
| Cons | Impurity identification is not definitive without MS; higher solvent consumption. | Potential for thermal degradation; derivatization may be required for polar analytes. |
Part 2: Spectroscopic Techniques for Identity Confirmation
While chromatography excels at separating components, spectroscopy provides the definitive structural confirmation of the primary component. An integrated approach using both is essential for a complete validation package.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other. The spectrum should show distinct aromatic protons and a characteristic broad singlet for the -NH₂ protons.[14]
-
¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The spectrum of this compound should display 10 distinct signals in the aromatic region, corresponding to the 10 carbons of the naphthalene ring system.[1][7]
Trustworthiness: The chemical shifts and coupling patterns must match established reference data for this compound.[1][14] The absence of significant unassigned signals is a strong indicator of high purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to confirm the presence of key functional groups.
Causality of Spectral Features:
-
N-H Stretch: A characteristic doublet (for the symmetric and asymmetric stretching of the primary amine) should be observed in the 3300-3500 cm⁻¹ region.[15]
-
C=C Aromatic Stretch: Multiple sharp peaks will appear in the 1500-1650 cm⁻¹ region.
-
C-N Stretch: A signal around 1250-1350 cm⁻¹ is expected.[16]
The acquired spectrum should be compared against a reference spectrum to confirm identity.[12][17]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy confirms the presence of the chromophoric naphthalene system and can be used for quantitative analysis. This compound typically exhibits a strong absorption maximum (λmax) around 313-316 nm.[7][18] This data is crucial for setting the optimal wavelength for HPLC-UV detection.
Comparison of Spectroscopic Techniques
| Technique | Information Provided | Sample Preparation | Key Spectral Features for this compound |
| ¹H & ¹³C NMR | Definitive molecular structure and connectivity. | Dissolve in a deuterated solvent (e.g., CDCl₃). | Aromatic proton signals (7-8 ppm); Amine protons (~4 ppm); 10 distinct aromatic carbon signals.[1][14] |
| FTIR | Presence of functional groups (amine, aromatic ring). | KBr pellet, Nujol mull, or ATR. | N-H stretch (~3400 cm⁻¹), Aromatic C=C stretch (~1600 cm⁻¹).[15][19] |
| UV-Vis | Confirms the conjugated aromatic system. | Dissolve in a UV-transparent solvent (e.g., Ethanol, ACN). | Strong absorbance maximum (λmax) at ~313-316 nm.[7][20] |
Part 3: An Integrated, Self-Validating Workflow
A single technique is insufficient for complete validation. A robust, self-validating workflow combines the strengths of both chromatography and spectroscopy to build a comprehensive purity and identity profile.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 134-32-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. osha.gov [osha.gov]
- 9. This compound | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ez.restek.com [ez.restek.com]
- 11. series.publisso.de [series.publisso.de]
- 12. 1-Naphthalenamine [webbook.nist.gov]
- 13. agilent.com [agilent.com]
- 14. This compound(134-32-7) 1H NMR spectrum [chemicalbook.com]
- 15. This compound(134-32-7) IR Spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
- 18. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Absorption [this compound] | AAT Bioquest [aatbio.com]
comparative analysis of the antimicrobial activity of different Schiff bases derived from 1-Naphthylamine
In the persistent battle against microbial resistance, the exploration of novel antimicrobial agents is a paramount endeavor for the scientific community. Among the myriad of organic compounds investigated, Schiff bases, characterized by their azomethine group (-C=N-), have emerged as a promising class of molecules with a wide spectrum of biological activities, including notable antimicrobial efficacy.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial activity of various Schiff bases synthesized from 1-naphthylamine. By examining the influence of different structural modifications on their in vitro efficacy against a range of pathogenic bacteria and fungi, this document aims to furnish researchers, scientists, and drug development professionals with actionable insights and robust experimental data to inform future research and development in this critical area.
The Rationale for Focusing on this compound Schiff Bases
The selection of this compound as a primary amine scaffold is predicated on its inherent lipophilic nature and extended π-system. These characteristics can facilitate the molecule's transport across microbial cell membranes and enhance its interaction with intracellular targets. The general structure of the Schiff bases discussed in this guide is depicted in Figure 1.
Figure 1: General Structure of this compound Schiff Bases
Caption: General chemical structure of Schiff bases derived from this compound.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial potential of Schiff bases is profoundly influenced by the nature of the substituent 'R' derived from the aldehyde. To provide a clear and objective comparison, the following tables summarize the in vitro antimicrobial activity, primarily through Minimum Inhibitory Concentration (MIC) values, of various this compound Schiff bases against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Lower MIC values are indicative of higher antimicrobial potency.
Antibacterial Activity
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of this compound Schiff Bases
| Schiff Base Derivative (R group) | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Salmonella typhi | Reference(s) |
| Unsubstituted Benzaldehyde | 62.5 | - | 62.5 | - | [3] |
| 4-Nitrobenzaldehyde | 62.5 | - | 250 | - | [3] |
| 4-Chlorobenzaldehyde | >1000 | - | >1000 | - | [4] |
| 4-(N,N-dimethylamino)benzaldehyde | >1000 | - | >1000 | - | [4] |
| 2-Hydroxybenzaldehyde | - | 18 mm | - | 20 mm | [3] |
| Cinnamaldehyde | - | - | 62.5 | - | [3] |
Note: Data presented as zone of inhibition in mm as MIC values were not available in the cited source.
Antifungal Activity
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of this compound Schiff Bases
| Schiff Base Derivative (R group) | Candida albicans | Aspergillus fumigatus | Aspergillus niger | Rhizopus species | Reference(s) |
| Unsubstituted Benzaldehyde | 250 | - | - | - | [3] |
| 4-Nitrobenzaldehyde | 125 | - | - | - | [3] |
| 2-Hydroxybenzaldehyde | - | 15 mm | - | 14 mm | [3] |
| Cinnamaldehyde | 62.5 | - | - | - | [3] |
Note: Data presented as zone of inhibition in mm as MIC values were not available in the cited source.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Determinants of Activity
The empirical data presented above allows for a deductive analysis of the structure-activity relationships governing the antimicrobial potency of these this compound Schiff bases.
Key Insights:
-
The Azomethine Moiety is Crucial: The imine or azomethine group is a critical pharmacophore for the biological activity of Schiff bases.[4]
-
Influence of Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing groups, such as the nitro group (-NO2) at the para-position of the benzaldehyde ring, appears to enhance antifungal activity against C. albicans. Conversely, strong electron-donating groups like the dimethylamino group (-N(CH3)2) can lead to a significant decrease in antibacterial activity.
-
The Role of the Hydroxyl Group: A hydroxyl group (-OH) at the ortho position of the benzaldehyde ring, as seen in the 2-hydroxybenzaldehyde derivative, confers significant activity against S. pneumoniae and S. typhi. This is likely due to its ability to form a stable six-membered chelate ring with metal ions, a mechanism known to enhance the biological activity of Schiff bases.
-
Impact of Extended Conjugation: The cinnamaldehyde derivative, with its extended conjugated system, demonstrates potent activity against E. coli and C. albicans, suggesting that increased lipophilicity and planarity can positively influence antimicrobial efficacy.
-
Steric Hindrance: While not extensively represented in the table, it is a well-established principle that bulky substituents can introduce steric hindrance, which may negatively impact the binding of the Schiff base to its biological target.
Figure 2: Structure-Activity Relationship Workflow
Caption: A logical workflow illustrating the process of establishing structure-activity relationships.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound Schiff base and the determination of its Minimum Inhibitory Concentration (MIC).
Synthesis of N-(4-Nitrobenzylidene)-1-naphthylamine
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.43 g (0.01 mol) of this compound in 20 mL of absolute ethanol.
-
In a separate beaker, dissolve 1.51 g (0.01 mol) of 4-nitrobenzaldehyde in 20 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.
-
Add the 4-nitrobenzaldehyde solution to the this compound solution in the round-bottom flask with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure crystals of N-(4-nitrobenzylidene)-1-naphthylamine.
-
Dry the purified product in a desiccator and determine its melting point and characterize it using spectroscopic techniques (FT-IR, ¹H NMR, and ¹³C NMR) to confirm its structure.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
Materials:
-
Synthesized Schiff base
-
Bacterial and/or fungal strains
-
Nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with solvent)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the Schiff base in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the Schiff base stock solution with the appropriate broth to obtain a range of concentrations (e.g., from 1000 µg/mL to 1.95 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add a fixed volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted Schiff base.
-
Controls: Include a positive control well (broth with inoculum and a standard antimicrobial agent) and a negative control well (broth with inoculum and the solvent used to dissolve the Schiff base) on each plate. A sterility control well (broth only) should also be included.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the Schiff base that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Figure 3: Experimental Workflow for Antimicrobial Testing
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Perspectives
The comparative analysis presented in this guide underscores the significant potential of Schiff bases derived from this compound as a versatile scaffold for the development of novel antimicrobial agents. The antimicrobial activity of these compounds can be effectively modulated by the introduction of various substituents on the aldehyde moiety, providing a clear path for rational drug design and optimization.
Future research in this area should focus on several key aspects:
-
Expansion of the Chemical Space: Synthesis and screening of a broader range of this compound Schiff bases, incorporating diverse heterocyclic aldehydes and other functional groups, are warranted to explore new areas of the chemical space and potentially discover compounds with enhanced potency and broader spectrum of activity.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models will be instrumental in predicting the antimicrobial activity of novel derivatives, thereby streamlining the drug discovery process.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these Schiff bases exert their antimicrobial effects is crucial for understanding their therapeutic potential and for overcoming potential resistance mechanisms.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates identified through in vitro screening must be subjected to rigorous in vivo evaluation to assess their efficacy in animal models of infection and to determine their toxicological profiles.
By systematically addressing these areas, the scientific community can continue to build upon the promising foundation laid by the study of this compound Schiff bases and contribute to the development of the next generation of antimicrobial therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Synthesis, Characterization and Study of Antimicrobial Activity of Mn(II) and Ni(II) Complexes with Schiff Base Derived from 2-Hydroxy-benzaldehyde and this compound, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cellular Imaging: Evaluating 1-Naphthylamine and its Alternatives as Fluorescent Markers
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent marker is a critical decision that underpins the reliability and clarity of cellular imaging studies. This guide provides an in-depth performance evaluation of 1-Naphthylamine, a foundational fluorescent scaffold, and its derivatives, comparing them with contemporary alternatives. We will delve into the photophysical properties, experimental protocols, and practical limitations of these probes, offering evidence-based insights to inform your experimental design.
This compound and its Derivatives: Probing the Cellular Environment
This compound itself is a precursor to various dyes and is known for its fluorescent properties. However, in the context of cellular imaging, its derivative, N-phenyl-1-naphthylamine (NPN), is more commonly employed. NPN is a solvatochromic dye, meaning its fluorescence emission spectrum is sensitive to the polarity of its environment. This characteristic makes it a valuable tool for investigating the hydrophobic regions of cells, particularly cellular membranes.
When NPN transitions from an aqueous environment to a nonpolar, lipid-rich environment like the cell membrane, its fluorescence intensity increases significantly. This property allows researchers to study phenomena such as membrane permeability, membrane potential, and the early stages of lymphocyte activation.
Performance Comparison: this compound Derivatives vs. Modern Alternatives
The utility of a fluorescent probe is determined by a combination of its photophysical properties, specificity, and impact on cell viability. Here, we compare NPN with a selection of widely used fluorescent markers for nuclear, membrane, and lipid droplet staining.
Photophysical Properties: A Quantitative Overview
The selection of a fluorescent dye is fundamentally guided by its spectral characteristics, brightness (a product of its extinction coefficient and quantum yield), and photostability. Below is a comparative table of these key parameters for NPN and its alternatives.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Primary Application(s) |
| N-phenyl-1-naphthylamine (NPN) | ~350-355 | ~420-430 | ~70-80 | Membrane permeability, hydrophobicity |
| Laurdan | ~365 | ~440 (ordered), ~490 (disordered) | Variable | Membrane polarity and fluidity |
| Prodan | ~360 | ~440 (ordered), ~530 (disordered) | Variable | Membrane surface polarity |
| Nile Red | ~552 (in neutral lipids) | ~636 (in neutral lipids) | ~84 | Lipid droplets, hydrophobicity |
| BODIPY 493/503 | ~493 | ~503 | ~10 | Lipid droplets, neutral lipids |
| DAPI | ~358 | ~461 | ~103 | Nuclear staining (fixed cells) |
| Hoechst 33342 | ~350 | ~461 | ~111 | Nuclear staining (live and fixed cells) |
| Propidium Iodide (PI) | ~535 | ~617 | ~82 | Dead cell/nuclear staining |
Note: Excitation and emission maxima can vary depending on the solvent and binding state.
A Deeper Dive into the Alternatives
For Membrane Polarity and Fluidity:
-
Laurdan and Prodan: These naphthalene-based dyes are the gold standard for studying membrane lipid order and polarity.[1] Their emission spectra are highly sensitive to the degree of water penetration into the lipid bilayer, providing a ratiometric readout of membrane phase.[2][3] Laurdan, with its longer acyl chain, probes deeper into the membrane core, while Prodan reports on the polarity closer to the headgroup region.[4][5]
For Lipid Droplet Staining:
-
Nile Red: A highly solvatochromic dye, Nile Red is intensely fluorescent in hydrophobic environments, making it an excellent probe for lipid droplets.[6][7] It exhibits a significant fluorescence shift between neutral lipids (yellow-gold emission) and polar lipids (red emission), allowing for some degree of lipid differentiation.[8] However, its broad emission spectrum can lead to crosstalk with other fluorophores.[9]
-
BODIPY 493/503: This dye is a popular choice for lipid droplet staining due to its high quantum yield, sharp emission peak, and good photostability.[10][11] It is less sensitive to environmental polarity than Nile Red, providing a more specific signal for neutral lipids.[]
For Nuclear Staining:
-
DAPI and Hoechst Dyes: These are classic DNA minor-groove binding dyes that are brightly fluorescent upon binding to AT-rich regions of DNA.[13] Hoechst 33342 is cell-permeable and suitable for live-cell imaging, whereas DAPI is generally used for fixed and permeabilized cells.[14][15] Both are excited by UV light, which can be phototoxic in long-term imaging.[16]
-
Propidium Iodide (PI): PI is a membrane-impermeant DNA intercalator, making it a reliable marker for identifying dead cells with compromised membrane integrity.[17][18]
Experimental Protocols and Methodologies
The successful application of any fluorescent probe hinges on a well-designed and executed protocol. Here, we provide detailed methodologies for using NPN and a key alternative, BODIPY 493/503, for their respective primary applications.
N-phenyl-1-naphthylamine (NPN) Staining for Membrane Permeability
This protocol is adapted for assessing changes in bacterial membrane permeability, a common application for NPN.
Materials:
-
N-phenyl-1-naphthylamine (NPN) stock solution (0.5 mM in acetone or ethanol)
-
Bacterial cell culture in mid-log phase
-
Appropriate buffer (e.g., 5 mM HEPES, pH 7.2)
-
Permeabilizing agent (e.g., polymyxin B) as a positive control
-
Fluorometer or fluorescence plate reader (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Cell Preparation: Harvest bacterial cells by centrifugation and wash them with the assay buffer. Resuspend the cells in the buffer to a final optical density at 600 nm (OD600) of 0.5.[19]
-
NPN Addition: Add NPN stock solution to the cell suspension to a final concentration of 10 µM. Mix gently.[19]
-
Baseline Reading: Measure the baseline fluorescence of the cell suspension with NPN.
-
Treatment: Add the experimental compound or the positive control (e.g., polymyxin B) to the cell suspension.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates NPN uptake and partitioning into the bacterial membrane, signifying increased permeability.
Causality Behind Experimental Choices:
-
The use of a low-ionic-strength buffer like HEPES is crucial as high salt concentrations can affect membrane potential and permeability.
-
An OD600 of 0.5 ensures a sufficient cell density for a robust fluorescence signal without excessive light scattering.
-
The final NPN concentration of 10 µM is a balance between achieving a good signal-to-noise ratio and avoiding potential artifacts from dye aggregation or toxicity.
BODIPY 493/503 Staining for Lipid Droplets in Mammalian Cells
This protocol provides a reliable method for visualizing neutral lipid droplets in cultured mammalian cells.
Materials:
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Cultured mammalian cells on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4% in PBS) for fixation (optional)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Working Solution Preparation: Prepare a 2 µM BODIPY 493/503 working solution by diluting the stock solution in serum-free cell culture medium or PBS.[20]
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the BODIPY 493/503 working solution and incubate for 15-30 minutes at 37°C, protected from light.[20][21]
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging (Live Cells): For live-cell imaging, add fresh culture medium or PBS and image immediately on a fluorescence microscope using a standard FITC/GFP filter set.
-
Fixation (Optional): For fixed-cell imaging, after washing, add 4% formaldehyde and incubate for 15-20 minutes at room temperature. Wash twice with PBS.[11]
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium, optionally containing DAPI for nuclear visualization.
Causality Behind Experimental Choices:
-
Incubation at 37°C facilitates the passive diffusion of the lipophilic BODIPY dye across the cell membrane.
-
Protecting the cells from light during and after staining is critical to prevent photobleaching of the fluorophore.[20]
-
For live-cell imaging, minimizing the time between staining and imaging preserves cell health and the integrity of cellular structures.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in utilizing NPN for membrane permeability assays and a general workflow for cellular fluorescence microscopy.
Trustworthiness and Limitations: A Word of Caution
While this compound and its derivatives can be useful tools, it is imperative to acknowledge their limitations to ensure the integrity of your research.
Cytotoxicity and Carcinogenicity: this compound is classified as a potential carcinogen. While NPN is less studied in this regard, its structural similarity warrants careful handling and consideration of its potential toxicity in live-cell imaging experiments. Studies have shown that naphthylamine derivatives can exhibit cytotoxic effects. For instance, some derivatives have shown IC50 values below 10 µg/mL in certain cancer cell lines.[22] It is crucial to perform dose-response experiments to determine a non-toxic working concentration for your specific cell type and experimental duration. One study on the cyanobacterium Microcystis aeruginosa reported an EC50 (48 h) of 16.62 µM for NPN, indicating significant toxicity in this organism.[23]
Photostability: NPN and other naphthalene-based probes like Laurdan and Prodan are susceptible to photobleaching, which can be a limiting factor in long-term time-lapse imaging experiments.[8]
Specificity: The fluorescence of solvatochromic dyes like NPN is dependent on the local environment. While this is their primary advantage, it can also lead to non-specific signals from various hydrophobic pockets within the cell, not just the plasma membrane. Careful controls and colocalization studies with more specific markers are often necessary for accurate interpretation.
Conclusion and Recommendations
This compound derivatives, particularly NPN, offer a classic and cost-effective method for probing the hydrophobic environments within cells, especially for applications like membrane permeability assays. However, their limitations in terms of potential cytotoxicity, moderate photostability, and broad specificity must be carefully considered.
For many modern cellular imaging applications, more advanced and specific probes often provide superior performance.
-
For membrane polarity and fluidity , Laurdan and Prodan remain the probes of choice due to their ratiometric readout.
-
For lipid droplet imaging , BODIPY 493/503 offers excellent brightness, photostability, and specificity for neutral lipids, making it a more robust alternative to Nile Red in many cases.
-
For nuclear staining in live cells , Hoechst 33342 is generally preferred over DAPI due to its better cell permeability and lower toxicity at working concentrations.
Ultimately, the choice of fluorescent probe should be guided by the specific biological question, the experimental system, and the available instrumentation. By understanding the strengths and weaknesses of each option, researchers can make informed decisions to generate high-quality, reproducible data in their cellular imaging studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. Nile red: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 13. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
- 17. revvity.com [revvity.com]
- 18. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 19. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 20. researchgate.net [researchgate.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Membrane fluidity properties of lipid-coated polylactic acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative biotoxicity of N-Phenyl-1-naphthylamine and N-Phenyl-2-naphthylamine on cyanobacteria Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Margin of Safety: A Guide to Personal Protective Equipment for Handling 1-Naphthylamine
In the landscape of drug discovery and scientific research, our progress is inextricably linked to the chemical tools we employ. 1-Naphthylamine, a key intermediate in the synthesis of various compounds, is one such tool. However, its utility is matched by its significant health hazards, demanding a protocol-driven and deeply informed approach to safety. This guide provides a comprehensive, experience-based framework for the selection and use of personal protective equipment (PPE) when handling this compound. Our objective is to move beyond mere compliance, embedding a culture of proactive safety that protects you, your colleagues, and the integrity of your research.
The Chemical's Profile: Why this compound Demands Respect
This compound is a suspected human carcinogen and is classified as acutely toxic.[1][2][3] The primary routes of exposure in a laboratory setting are inhalation of its dust, absorption through the skin, and accidental ingestion.[4] It is crucial to understand that skin absorption is a significant risk; the substance is rated as fatal in contact with skin.[2][3]
Acute exposure can lead to a dangerous condition called methemoglobinemia, where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[4] This can manifest as headache, dizziness, fatigue, and a characteristic blueish discoloration of the skin and lips (cyanosis).[4][5] In severe cases, it can lead to respiratory distress, collapse, and even death.[4] The long-term, chronic risk is the potential development of bladder cancer.[5] Given these severe health implications, a multi-layered PPE strategy is non-negotiable.
Your Shield: A Comprehensive PPE Protocol
The selection of appropriate PPE is a critical control measure. The principle is to create a barrier between you and the chemical, tailored to the specific tasks you are performing. Below is a summary of the essential PPE for handling this compound.
| Body Area | Personal Protective Equipment | Specification and Rationale |
| Hands | Chemical-resistant gloves (double-gloving recommended) | Material: Nitrile rubber gloves are a suitable choice.[1] Always inspect gloves for tears or pinholes before use. Rationale: this compound is readily absorbed through the skin. Double-gloving provides an extra layer of protection against tears and permeation. |
| Eyes | Chemical safety goggles and/or a full-face shield | Standard: Must be approved under standards such as NIOSH (US) or EN 166 (EU).[3] Rationale: Protects against splashes and airborne dust particles. A full-face shield should be used in conjunction with goggles when there is a significant splash risk. Contact lenses should not be worn.[4] |
| Respiratory | NIOSH-approved respirator | Type: For any potential exposure, a supplied-air respirator with a full facepiece operated in a positive-pressure mode is recommended.[4] At a minimum, for handling small quantities in a well-ventilated fume hood, a particulate filter respirator may be considered, but a risk assessment is crucial.[5] Rationale: Prevents inhalation of toxic dust. The high toxicity of this compound warrants a high level of respiratory protection. |
| Body | Protective clothing (e.g., lab coat, chemical-resistant suit) | Material: A fully-buttoned lab coat is the minimum requirement. For larger quantities or tasks with a high risk of contamination, a disposable chemical-resistant suit is recommended.[4][6] Rationale: Prevents contamination of personal clothing and underlying skin. Contaminated work clothes must not be taken home.[4][7] |
| Feet | Closed-toe shoes | Material: Shoes should be made of a non-porous material. Rationale: Protects feet from spills. |
The Safe Handling Workflow: A Self-Validating System
Adherence to a strict, sequential workflow is the cornerstone of safe chemical handling. Each step is designed to validate the safety of the previous one, creating an unbroken chain of protection from preparation to disposal.
Caption: A logical workflow for handling this compound safely.
Experimental Protocol: Step-by-Step Guidance
-
Preparation Phase:
-
Area Designation: All work involving this compound must occur in a designated, marked area, inside a certified chemical fume hood.[4]
-
PPE Inspection: Before beginning, meticulously inspect all PPE. Check gloves for any imperfections. Ensure your respirator has the correct cartridges and has been fit-tested.
-
Emergency Preparedness: Confirm that a spill kit containing absorbent material (like dry lime, sand, or soda ash) is immediately accessible.[4] Prepare a dedicated, clearly labeled, and sealable container for this compound waste.[6]
-
-
Handling Phase:
-
Donning PPE: Put on PPE in the following order: lab coat, inner gloves, respirator, safety goggles, outer gloves. This sequence ensures that the most exposed items (outer gloves) are put on last.
-
Chemical Manipulation: Conduct all weighing, transfers, and other manipulations of this compound well within the chemical fume hood to utilize the local exhaust ventilation effectively.[4]
-
Minimize Dust: Handle the solid chemical carefully to avoid creating dust.[3][8]
-
-
Post-Handling and Disposal:
-
Decontamination: Thoroughly wipe down the work surface and any equipment used with an appropriate decontaminating solution, followed by a water rinse.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, lab coat (turning it inside out as you remove it), safety goggles, respirator, and finally, inner gloves.
-
Waste Management: All contaminated disposable items, including gloves, wipes, and bench paper, must be placed in the designated hazardous waste container.[9][10] Seal the container. Do not mix this waste with other streams. Contact your institution's environmental health and safety office for pickup and disposal according to local, regional, and national regulations.[6][11]
-
Personal Hygiene: Immediately after removing all PPE, wash your hands and forearms thoroughly with soap and water.[1][4]
-
Emergency Response: Immediate and Decisive Action
Even with meticulous planning, accidental exposures can occur. Rapid and correct response is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[4] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Spill: Evacuate all non-essential personnel from the area.[4][12] Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or soda ash.[4] Sweep it up carefully without creating dust and place it in the designated hazardous waste container.[3] Ventilate the area and wash the spill site once cleanup is complete.[4]
By integrating these protocols into your daily laboratory practice, you build a foundation of safety that allows for confident and responsible scientific exploration. This diligence is not a constraint but an enabling factor for high-quality, reproducible, and, above all, safe research.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. westliberty.edu [westliberty.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nj.gov [nj.gov]
- 5. ICSC 0518 - this compound [chemicalsafety.ilo.org]
- 6. technopharmchem.com [technopharmchem.com]
- 7. This compound | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. carlroth.com [carlroth.com]
- 10. biolauniversity-ca.newlook.safecollegessds.com [biolauniversity-ca.newlook.safecollegessds.com]
- 11. lobachemie.com [lobachemie.com]
- 12. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
